molecular formula C11H15NO2 B093021 4-(Diethylamino)salicylaldehyde CAS No. 17754-90-4

4-(Diethylamino)salicylaldehyde

Cat. No.: B093021
CAS No.: 17754-90-4
M. Wt: 193.24 g/mol
InChI Key: XFVZSRRZZNLWBW-UHFFFAOYSA-N
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Description

4-(Diethylamino)salicylaldehyde (CAS 17754-90-4) is an aromatic organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. This compound is characterized by its brown to purple crystalline powder or powder form and has a melting point range of 60–64 °C . It is a salicylaldehyde derivative featuring a diethylamino electron-donating group, which significantly influences its photophysical properties and makes it a highly valuable building block in synthetic chemistry. The primary research value of this compound lies in its role as a precursor for synthesizing Schiff base ligands. These ligands are crucial in the development of fluorescent chemosensors for metal ion detection. Specifically, this compound is condensed with various amines, such as salicylhydrazide, to create "turn-on" fluorescent probes that are highly selective for trivalent aluminium ions (Al³⁺) . The resulting chemosensors exhibit excellent selectivity and sensitivity, with detection limits in the micromolar range (10⁻⁶ M), and have potential applications in bioimaging and environmental monitoring . As a material for research, this compound is typically packaged in a glass bottle. It is labeled with the hazard statement H319, indicating it causes serious eye irritation, and requires handling with appropriate personal protective equipment . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylamino)-2-hydroxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVZSRRZZNLWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022271
Record name 4-(Diethylamino)salicylaldehyde
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17754-90-4
Record name 4-(Diethylamino)-2-hydroxybenzaldehyde
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Record name 4-(Diethylamino)salicylaldehyde
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Record name Benzaldehyde, 4-(diethylamino)-2-hydroxy-
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Record name 4-(Diethylamino)salicylaldehyde
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Record name 4-(diethylamino)salicylaldehyde
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Record name 4-(DIETHYLAMINO)SALICYLALDEHYDE
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Diethylamino)salicylaldehyde, a versatile organic compound with significant applications in organic synthesis, materials science, and drug discovery. This document outlines its chemical and physical properties, experimental protocols for its synthesis and derivatization, and its role in the development of novel therapeutic agents.

Core Chemical Identity

This compound, also known as 4-Diethylamino-2-hydroxybenzaldehyde, is an aromatic aldehyde.[1] Its structure features a salicylaldehyde core substituted with a diethylamino group at the para position relative to the aldehyde.[2] This substitution pattern enhances the electron density of the aromatic ring, influencing its reactivity and photophysical properties.[3]

IdentifierValue
CAS Number 17754-90-4[4][5][6][7]
Molecular Formula C11H15NO2[4][5][6]
IUPAC Name 4-(diethylamino)-2-hydroxybenzaldehyde[6][8]
Synonyms 4-Diethylamino-2-hydroxybenzaldehyde, p-(Diethylamino)salicylaldehyde, 4-N,N-Diethylaminosalicylic aldehyde[7][8]
EC Number 241-745-3[9]
MDL Number MFCD00003326[4][9]

Physicochemical Properties

The compound is typically a solid at room temperature, with its color ranging from pale brown or pink to purple.[4][6] It is sensitive to air and should be stored in a dark, dry place at room temperature.[4][10]

PropertyValue
Molecular Weight 193.24 g/mol [4][5]
Melting Point 60-62 °C[4][10]
Boiling Point 329.46°C (rough estimate)[4][10]
Density 1.0945 g/cm³ (rough estimate)[4][5][10]
Appearance Pale brown to pink to purple powder or crystalline powder[4][6][10]
Solubility Insoluble in water.[4][5][10] Soluble in DMSO (slightly), methanol (slightly), ethanol, acetone, benzene, and ether.[3][4][5][10]
pKa 8.29 ± 0.10 (Predicted)[4][10]
LogP 2.21[7]

Experimental Protocols

A common method for synthesizing this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.

Methodology:

  • N,N-dimethylformamide (DMF, 3.65 mL, 0.05 mol) is cooled in a reaction vessel, maintaining a temperature of 5-10 °C with continuous stirring.[10]

  • Phosphorus oxychloride (POCl3, 2.75 mL, 0.03 mol) is added dropwise to the cooled DMF.[10]

  • A solution of 3-(N,N-diethylamino)phenol (0.01 mmol) dissolved in DMF (6 mL) is then slowly added to the mixture while maintaining the temperature at 5-10 °C.[10]

  • After the addition is complete, the reaction mixture is heated to 75 °C and stirred for 4 hours.[10]

  • Upon completion, the mixture is cooled to room temperature and poured into 60 mL of ice water.[10]

  • The solution is neutralized with a sodium carbonate solution, which causes a brown solid to precipitate.[10]

  • The solid product is collected by filtration, washed with cold water, and dried.[10]

  • The crude product is recrystallized from ethanol to yield pure this compound.[10] The reported yield is approximately 80%.[10]

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps DMF N,N-Dimethylformamide (DMF) Step1 1. Cool DMF (5-10°C) DMF->Step1 POCl3 Phosphorus Oxychloride (POCl3) Step2 2. Add POCl3 dropwise to form Vilsmeier reagent POCl3->Step2 Phenol 3-(N,N-diethylamino)phenol Step3 3. Add Phenol solution Phenol->Step3 Step1->Step2 Step2->Step3 Step4 4. Heat at 75°C for 4h Step3->Step4 Step5 5. Quench with ice water Step4->Step5 Step6 6. Neutralize with Na2CO3 Step5->Step6 Step7 7. Filter, wash, and dry Step6->Step7 Step8 8. Recrystallize from ethanol Step7->Step8 Product Pure this compound Step8->Product

Synthesis of this compound

This compound is a key precursor in the synthesis of Schiff-base ligands.[4][10] These ligands are formed through the condensation reaction of the aldehyde with a primary amine.

General Methodology for Schiff Base Formation with Aniline:

  • Dissolve this compound (0.01 mol) and a primary amine (e.g., aniline, 0.01 mol) in ethanol (20 mL) in a round-bottom flask.[11]

  • Add a few drops of a catalyst, such as anhydrous ZnCl2.[11]

  • Reflux the reaction mixture at 100°C for approximately 3 hours.[11]

  • After reflux, cool the mixture to room temperature, which may result in the precipitation of the Schiff base.[12]

  • Collect the resulting solid by filtration, wash it with distilled water and then with cold ethanol.[12]

  • Dry the product in a vacuum desiccator. The dried mass can be recrystallized from ethanol to obtain the pure Schiff base ligand.[12]

G General Synthesis of a Schiff Base Reactant1 This compound Process Condensation Reaction (Reflux) Reactant1->Process Reactant2 Primary Amine (e.g., Aniline) Reactant2->Process Solvent Ethanol Solvent->Process Catalyst Catalyst (optional) Catalyst->Process Product Schiff Base Ligand Process->Product

General Synthesis of a Schiff Base

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical and biomedical research.

  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for constructing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[13]

  • Dyes and Fluorescent Probes: The compound is a precursor for organic pigments and functional dyes.[3][5] Its derivatives, particularly Salen-type ligands, exhibit intramolecular charge transfer (ICT) properties, leading to applications as fluorescent probes with red-shifted emissions.[14]

  • Ligand Synthesis for Coordination Chemistry: It is widely used to synthesize Schiff base ligands capable of forming stable complexes with various metal ions.[2][11] These metal complexes are investigated for catalytic, medicinal, and antibacterial properties.[11][15]

  • Drug Discovery and Development: Derivatives of this compound have shown promising biological activities.

    • Anticancer Activity: Certain metal complexes have demonstrated the ability to interact with DNA, suggesting potential as anticancer agents.[2]

    • Antioxidant Properties: Schiff bases and their complexes derived from this aldehyde have shown antioxidant capabilities.[2][16] Compound H5, a halogenated Schiff base, outshined the reference drug catechin in DPPH and nitric oxide radical scavenging assays.[16]

    • Antidiabetes Activity: Halogenated Schiff bases have been evaluated for their antidiabetic potential by inhibiting α-amylase and α-glucosidase.[16]

    • Multi-Target-Directed Ligands: Thiosemicarbazones based on this compound have been identified as multi-target-directed ligands, showing inhibitory activity against cholinesterases (AChE and BChE), carbonic anhydrases (hCA I and hCA II), and α-glycosidase.[17] This multi-target approach is a key strategy in developing treatments for complex diseases like Alzheimer's.[17]

Biological Activity and Signaling Pathways

The development of multi-target-directed ligands (MTDLs) is a modern approach in medicinal chemistry, moving away from the "one drug-one target" paradigm.[17] Derivatives of this compound, specifically thiosemicarbazones, have emerged as promising scaffolds for MTDLs for multifactorial diseases such as Alzheimer's disease.[17]

These compounds have been shown to simultaneously inhibit several key enzymes:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease.

  • Carbonic Anhydrases (hCA I and hCA II): These enzymes are involved in various physiological processes, and their inhibition is being explored for different therapeutic applications.

  • α-Glycosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes.

The ability of a single molecular scaffold to interact with multiple targets highlights its potential for developing effective therapies for complex, multifactorial diseases.[17]

G Multi-Target Inhibition by Derivatives cluster_targets Enzyme Targets cluster_diseases Therapeutic Relevance Compound This compound- based Thiosemicarbazones AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits BChE Butyrylcholinesterase (BChE) Compound->BChE Inhibits hCA Carbonic Anhydrases (hCA I & II) Compound->hCA Inhibits AG α-Glycosidase Compound->AG Inhibits AD Alzheimer's Disease AChE->AD BChE->AD Diabetes Diabetes AG->Diabetes

Multi-Target Inhibition by Derivatives

References

physical and chemical properties of 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Diethylamino)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 17754-90-4, is a versatile organic compound that serves as a crucial intermediate in various synthetic processes.[1][2][3] Structurally, it is a derivative of salicylaldehyde featuring a diethylamino substituent, which imparts unique electronic and chemical properties.[4] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the manufacturing of dyes and as a ligand in coordination chemistry.[2][3] All quantitative data are presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is typically a pale brown, beige, or yellow to purple crystalline powder.[1][4][5][6] It is known to be sensitive to air and should be stored in a dark, dry place at room temperature.[1][6] The compound is insoluble in water but shows solubility in various organic solvents.[1][6]

Identifier Value
IUPAC Name 4-(diethylamino)-2-hydroxybenzaldehyde[7][8]
Synonyms 4-Diethylamino-2-hydroxybenzaldehyde, p-(Diethylamino)salicylaldehyde[8][9]
CAS Number 17754-90-4[1][7]
Molecular Formula C₁₁H₁₅NO₂[1][6][7]
Molecular Weight 193.24 g/mol [1][8]
InChI Key XFVZSRRZZNLWBW-UHFFFAOYSA-N[1][7]
SMILES CCN(CC)c1ccc(C=O)c(O)c1
Physical Property Value
Appearance Pale brown to pink to purple powder or crystalline powder[1][5][6]
Melting Point 60-62 °C[1][6][10]
Boiling Point 329.46°C (rough estimate)[1][5]
Density 1.0945 g/cm³ (rough estimate)[1][5]
Flash Point 152.3°C[6]
pKa 8.29 ± 0.10 (Predicted)[1][6]
Refractive Index 1.5041 (estimate)[1][5]
Solubility Solvent
Insoluble Water[1][6]
Slightly Soluble DMSO, Methanol[1][5][6]
Soluble Ethanol, Acetone, Benzene, Ether, Dilute Hydrochloric Acid[6][11]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction. This formylation reaction utilizes 3-(N,N-diethylamino)phenol as the starting material, with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) serving as the formylating agent.[1][5]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes the synthesis of this compound from 3-(N,N-diethylamino)phenol.

Materials:

  • 3-(N,N-diethylamino)phenol

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate solution

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation: The reaction system temperature is maintained at 5-10 °C under constant stirring.[1][5] Phosphorus oxychloride (POCl₃, 0.03 mol) is added dropwise to N,N-dimethylformamide (DMF, 0.05 mol).[1][5]

  • Addition of Phenol: A solution of 3-(N,N-diethylamino)phenol (0.01 mmol) dissolved in DMF (6 mL) is slowly added to the cooled mixture at the same temperature (5-10 °C).[1][5]

  • Reaction: The reaction mixture is then stirred at a constant temperature of 75 °C for 4 hours.[1][5]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and slowly poured into 60 mL of ice water.[1][5]

  • Neutralization and Precipitation: The solution is neutralized with a sodium carbonate solution, which causes a brown solid to precipitate.[1][5]

  • Purification: The solid product is collected by filtration, washed with cold water, and then dried.[1][5] The pure this compound is obtained by recrystallization from ethanol, yielding a final product with a melting point of 62 °C.[1][5] The typical yield for this process is around 80%.[1][5]

Synthesis_Workflow Synthesis Workflow of this compound cluster_reagents Initial Reagents cluster_process Reaction Process cluster_purification Purification POCl3 POCl₃ Vilsmeier Vilsmeier Reagent Formation (5-10 °C) POCl3->Vilsmeier DMF DMF DMF->Vilsmeier Phenol 3-(N,N-diethylamino)phenol Addition Addition of Phenol Solution (5-10 °C) Phenol->Addition Vilsmeier->Addition Reacts with Reaction Heating and Stirring (75 °C, 4 hours) Addition->Reaction Workup Cooling & Quenching (Ice Water) Reaction->Workup Neutralize Neutralization (Sodium Carbonate) Workup->Neutralize Filtration Filtration Neutralize->Filtration Precipitate forms Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Vilsmeier-Haack synthesis of this compound.

Spectral Data

Spectral analysis is crucial for the characterization of this compound. Key spectral data are summarized below.

Spectral Data Type Description
¹H NMR Spectrum available for structural confirmation.[12]
¹³C NMR Spectrum available for structural analysis.[12]
Mass Spectrometry (MS) Spectrum available for molecular weight determination.[12]
Infrared (IR) Spectrum available for functional group identification.[12]
Raman Spectroscopy FT-Raman spectrum available.[13]

Applications in Research and Development

This compound is a valuable building block in organic synthesis with several key applications.

  • Dye Intermediate: It is a pivotal intermediate in the manufacture of organic pigments and functional dyes, including fluorescent yellows, oranges, and reds.[2][3][6] Its structure is ideal for creating dyes with high brightness and colorfastness.[3]

  • Schiff Base Ligand Synthesis: The compound is frequently used in the synthesis of Schiff-base ligands through monocondensation with various amines, such as diaminomaleonitrile.[1][5] These ligands are important in coordination chemistry and have been used to form metal complexes with elements like nickel.[14]

  • Fluorescent Probes: As a coumarin derivative, it has applications as a fluorescent probe for detecting proton transfer and metal ions.[15]

  • Organic Synthesis: Its reactive aldehyde and hydroxyl groups make it a versatile intermediate for constructing complex heterocyclic molecules used in the synthesis of pharmaceuticals and agrochemicals.[2]

Logical_Relationships Key Roles of this compound cluster_applications Primary Applications cluster_products Resulting Products / Fields Compound This compound Dyes Dye Intermediate Compound->Dyes Ligands Schiff Base Ligand Synthesis Compound->Ligands Probes Fluorescent Probes Compound->Probes Pharma Pharmaceutical Intermediate Compound->Pharma Pigments Organic Pigments & Functional Dyes Dyes->Pigments leads to Complexes Metal Complexes Ligands->Complexes enables Sensors Chemical Sensors Probes->Sensors used in Agro Agrochemicals & Pharmaceuticals Pharma->Agro leads to

Caption: Applications of this compound in synthesis.

Safety and Handling

This compound is classified as an irritant.[6][16] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11] Some sources also list H401 (Toxic to aquatic life) and H411 (Toxic to aquatic life with long lasting effects).[17][18]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][11][19]

  • Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a dust mask (type N95).

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[1][6][16] The compound is sensitive to air.[1][6]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its distinct physical and chemical properties, stemming from the combination of a salicylaldehyde core and a diethylamino group, make it indispensable in the synthesis of a wide range of products. For researchers and professionals in drug development and materials science, a thorough understanding of its synthesis, properties, and applications is essential for leveraging its full potential in creating novel dyes, ligands, and complex organic molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 4-(Diethylamino)salicylaldehyde, a versatile organic compound with significant applications in the synthesis of Schiff bases, fluorescent probes, and pharmacologically active molecules.[1][2] This document collates crystallographic and spectroscopic data to offer a detailed understanding of its structural and electronic properties.

Molecular Structure

This compound, with the chemical formula C₁₁H₁₅NO₂, is a derivative of salicylaldehyde substituted with a diethylamino group at the 4-position.[3] Its IUPAC name is 4-(diethylamino)-2-hydroxybenzaldehyde.[4] The molecule consists of a benzene ring with three substituents: a hydroxyl group (-OH) at position 2, an aldehyde group (-CHO) at position 1, and a diethylamino group (-N(CH₂CH₃)₂) at position 4.

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[5][6] Key structural features include a nearly planar salicylaldehyde fragment and a planar diethylamine group, which is indicative of the sp² hybridization of the nitrogen atom.[5][6] This planarity facilitates electron donation from the nitrogen atom to the aromatic ring.[6]

A significant feature of its solid-state structure is the presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the aldehyde group's oxygen atom, forming a pseudo-ring.[5][6] In the crystal lattice, molecules form centrosymmetric dimers through intermolecular C-H···O hydrogen bonds.[5][6]

dot

Caption: 2D Molecular Structure of this compound.

Bonding and Electronic Properties

The bonding in this compound is characterized by a combination of covalent bonds within the molecule and non-covalent interactions in the solid state. The electron-donating nature of the diethylamino group influences the electronic properties of the entire molecule.

Intramolecular Hydrogen Bonding

A prominent feature is the intramolecular O-H···O hydrogen bond between the hydroxyl and aldehyde groups.[5] This interaction contributes to the planarity of the salicylaldehyde moiety and influences the molecule's chemical reactivity and spectroscopic properties.

Crystallographic Data

Crystallographic studies provide precise measurements of bond lengths and angles. The data reveals a shortening of the C2-C7 (C-CHO) bond compared to the average length in other salicylaldehyde derivatives, which is consistent with the electronic effects of the diethylamino group.[6]

Parameter Value Reference
Crystal System Orthorhombic[1]
Space Group Pna2₁[1]
Intramolecular H-Bond
O-H···O Distance (Å)2.6107 (12)[5]
O-H···O Angle (°)149 (2)[5]
Selected Bond Lengths (Å)
C2-C7 (C-CHO)1.4280 (17)[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Vilsmeier-Haack reaction.[7]

Protocol:

  • Cool a solution of N,N-dimethylformamide (DMF, 0.05 mol) to 5-10 °C with continuous stirring.[7]

  • Slowly add phosphorus oxychloride (POCl₃, 0.03 mol) dropwise to the cooled DMF.[7]

  • Slowly add a solution of 3-(N,N-diethylamino)phenol (0.01 mol) in DMF (6 mL) to the mixture while maintaining the temperature at 5-10 °C.[7]

  • Stir the reaction mixture at a constant temperature of 75 °C for 4 hours.[7]

  • After completion, cool the mixture to room temperature and pour it into 60 mL of ice water.[7]

  • Neutralize the mixture with a sodium carbonate solution to precipitate a brown solid.[7]

  • Collect the solid product by filtration, wash it with cold water, and dry it.[7]

  • Recrystallize the crude product from ethanol to obtain pure this compound.[7] The reported yield is 80% with a melting point of 62 °C.[7]

Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl, aldehyde, and amine groups, by their characteristic vibrational frequencies.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[9]

  • Single-Crystal X-ray Diffraction: This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and intermolecular interactions.[5][6]

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 3-(N,N-diethylamino)phenol, DMF, POCl₃ reaction Vilsmeier-Haack Reaction start->reaction workup Work-up & Purification reaction->workup product Pure 4-(Diethylamino) salicylaldehyde workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xrd X-ray Diffraction product->xrd

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis.[2] It is frequently used in the preparation of:

  • Schiff Bases: Condensation of the aldehyde group with primary amines yields Schiff bases, which are important ligands in coordination chemistry and have applications in catalysis.[1][7]

  • Fluorescent Probes: The molecule serves as a precursor for fluorescent dyes and probes due to its electronic properties.

  • Biologically Active Compounds: Derivatives of this compound have been investigated for their potential as enzyme inhibitors and are of interest in drug discovery.[10] For instance, thiosemicarbazones derived from this compound have shown inhibitory activity against cholinesterases and carbonic anhydrases.[10]

This guide provides a foundational understanding of the molecular structure and bonding of this compound, which is essential for its application in various fields of chemical and pharmaceutical research. The provided data and protocols serve as a valuable resource for scientists working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde, a valuable intermediate in the preparation of fluorescent dyes, UV absorbers, and pharmaceutical agents. The document details the most effective synthesis pathway, including a step-by-step experimental protocol, quantitative data, and a discussion of the underlying reaction mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, 4-(diethylamino)-2-hydroxybenzaldehyde, is presented in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Yellow to light brown solid
Melting Point 60-64 °C
Boiling Point 328.3 °C at 760 mmHg
CAS Number 17754-90-4

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most efficient and widely used method for the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as that of 3-diethylaminophenol, the starting material for this synthesis. The reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.

The reaction is regioselective, with the formyl group being directed to the position that is most activated by the electron-donating groups on the aromatic ring. In the case of 3-diethylaminophenol, the formylation occurs at the position para to the strongly activating diethylamino group and ortho to the hydroxyl group.

Vilsmeier_Haack_Pathway 3-Diethylaminophenol 3-Diethylaminophenol Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 3-Diethylaminophenol->Electrophilic Aromatic Substitution Vilsmeier Reagent (DMF, POCl3) Vilsmeier Reagent (DMF, POCl3) Vilsmeier Reagent (DMF, POCl3)->Electrophilic Aromatic Substitution Iminium Salt Intermediate Iminium Salt Intermediate Electrophilic Aromatic Substitution->Iminium Salt Intermediate Hydrolysis Hydrolysis Iminium Salt Intermediate->Hydrolysis 4-(diethylamino)-2-hydroxybenzaldehyde 4-(diethylamino)-2-hydroxybenzaldehyde Hydrolysis->4-(diethylamino)-2-hydroxybenzaldehyde

A simplified workflow of the Vilsmeier-Haack synthesis pathway.

Experimental Protocol: Vilsmeier-Haack Synthesis

This section provides a detailed experimental procedure for the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde from 3-diethylaminophenol.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(N,N-diethylamino)phenol165.23(To be calculated based on 0.01 mol)0.01
N,N-Dimethylformamide (DMF)73.093.65 mL0.05
Phosphorus oxychloride (POCl₃)153.332.75 mL0.03
Sodium Carbonate105.99As needed for neutralization-
Ethanol46.07For recrystallization-
Ice-cold water18.0260 mL-

Procedure:

  • Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and a cooling bath, slowly add phosphorus oxychloride (2.75 mL, 0.03 mol) to N,N-dimethylformamide (3.65 mL, 0.05 mol) while maintaining the temperature between 5-10 °C with constant stirring.

  • Addition of Substrate: To the freshly prepared and cooled Vilsmeier reagent, slowly add a solution of 3-(N,N-diethylamino)phenol (0.01 mol) dissolved in N,N-dimethylformamide (6 mL) under continuous stirring.

  • Reaction: Heat the resulting mixture to 75 °C and maintain this temperature for 4 hours with constant stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into 60 mL of ice-cold water.

  • Neutralization: Neutralize the reaction mixture with a solution of sodium carbonate until a brown solid precipitates out.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold water. Dry the crude product and then recrystallize it from ethanol to obtain pure 4-(diethylamino)-2-hydroxybenzaldehyde.

Expected Yield: 80%[1]

Alternative Synthesis Pathways

While the Vilsmeier-Haack reaction is the preferred method, other formylation reactions can also be employed for this synthesis, though they are generally less efficient.

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution. The reaction proceeds through the formation of a dichlorocarbene intermediate which then acts as the electrophile.[2][3][4][5][6] However, the Reimer-Tiemann reaction often suffers from lower yields and the formation of side products.

  • Duff Reaction: The Duff reaction uses hexamine as the formylating agent in the presence of an acid.[7][8] This reaction is known for its simplicity but is generally inefficient and gives low yields of the desired product.

Alternative_Pathways cluster_Reimer_Tiemann Reimer-Tiemann Reaction cluster_Duff Duff Reaction 3-Diethylaminophenol_RT 3-Diethylaminophenol Product_RT 4-(diethylamino)-2-hydroxybenzaldehyde 3-Diethylaminophenol_RT->Product_RT Electrophilic Attack Chloroform, Base Chloroform, Base Dichlorocarbene Dichlorocarbene Chloroform, Base->Dichlorocarbene Dichlorocarbene->Product_RT 3-Diethylaminophenol_Duff 3-Diethylaminophenol Product_Duff 4-(diethylamino)-2-hydroxybenzaldehyde 3-Diethylaminophenol_Duff->Product_Duff Electrophilic Attack Hexamine, Acid Hexamine, Acid Iminium Intermediate Iminium Intermediate Hexamine, Acid->Iminium Intermediate Iminium Intermediate->Product_Duff

Overview of alternative synthesis pathways.

Spectroscopic Data

The identity and purity of the synthesized 4-(diethylamino)-2-hydroxybenzaldehyde can be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data to be populated from experimental results or reliable spectral databases.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ) ppmAssignment
Data to be populated from experimental results or reliable spectral databases.

Note: The specific chemical shifts may vary slightly depending on the solvent and the NMR instrument used.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde via the Vilsmeier-Haack reaction, providing a detailed experimental protocol and expected yield. While alternative methods exist, the Vilsmeier-Haack approach offers superior performance for this particular transformation. The provided information is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate.

References

photophysical properties of 4-(Diethylamino)salicylaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photophysical Properties of 4-(Diethylamino)salicylaldehyde Derivatives

Introduction

This compound (DEAS) is a versatile aromatic aldehyde that serves as a fundamental building block for a wide array of fluorescent molecular probes and functional materials. Its derivatives, particularly Schiff bases and Salen ligands, have garnered significant attention from researchers in chemistry, materials science, and biology.[1][2][3] The inherent electronic structure of DEAS, featuring a potent electron-donating diethylamino group and an electron-withdrawing formyl group on a salicylaldehyde framework, gives rise to a suite of fascinating photophysical phenomena.

This technical guide provides a comprehensive overview of the core photophysical properties of DEAS derivatives, intended for researchers, scientists, and professionals in drug development. It covers the fundamental processes governing their optical behavior, summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying mechanisms through structured diagrams.

Core Molecular Structure and Derivatization

The foundation of these fluorophores is the this compound molecule. The key structural features—an ortho-hydroxyl group, a para-diethylamino group, and a formyl group—are crucial for its reactivity and photophysical characteristics. The most common and versatile method for modifying the DEAS core is through a condensation reaction with primary amines to form Schiff bases (imines).[3][4] This reaction extends the π-conjugated system and allows for the introduction of various functional groups, thereby enabling fine-tuning of the molecule's electronic and optical properties.[1][5]

Fundamental Photophysical Processes

The fluorescence behavior of this compound derivatives is governed by several key photophysical processes, often acting in concert or competition.

Intramolecular Charge Transfer (ICT)

DEAS derivatives are classic examples of donor-π-acceptor (D-π-A) systems.[6] The diethylamino group (-NEt₂) serves as a strong electron donor (D), while the imine (-CH=N-) and other appended moieties act as electron acceptors (A), connected by the phenyl π-bridge.[7] Upon photoexcitation, a significant redistribution of electron density occurs, transferring charge from the donor to the acceptor.[1][7] This ICT process leads to a highly polar excited state, which is a primary determinant of the molecule's sensitivity to its environment.[1]

cluster_0 Intramolecular Charge Transfer (ICT) S0 Ground State (S₀) Less Polar S1 Excited State (S₁) More Polar (ICT State) S0->S1 Excitation (hνabs) (Charge Separation) S1->S0 Fluorescence (hνem) (Charge Recombination)

Caption: Diagram of the Intramolecular Charge Transfer (ICT) process upon photoexcitation.

Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of the ortho-hydroxyl (-OH) group adjacent to the imine nitrogen in Schiff base derivatives facilitates an ultrafast excited-state intramolecular proton transfer (ESIPT).[8][9][10] Upon excitation, the acidity of the phenolic proton increases, while the basicity of the imine nitrogen increases, triggering the transfer of the proton.[11] This creates an excited-state keto-tautomer, which is responsible for the fluorescence emission.[10] ESIPT is a key mechanism that often results in an unusually large Stokes shift (the separation between absorption and emission maxima), as emission occurs from a different molecular structure (the keto form) than the one that initially absorbed the light (the enol form).[9] In some DEAS derivatives, the ESIPT and ICT processes can compete, with one potentially suppressing the other.[8][11]

G E Enol Ground State (E) E_star Enol Excited State (E*) E->E_star Absorption K_star Keto Excited State (K*) E_star->K_star ESIPT (fs-ps) K Keto Ground State (K) K_star->K Fluorescence (Large Stokes Shift) K->E Relaxation

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Solvatochromism

Solvatochromism describes the change in the color of a solute (i.e., its absorption or emission spectra) with a change in solvent polarity.[12] Due to the significant increase in dipole moment upon excitation via ICT, DEAS derivatives typically exhibit positive solvatochromism.[7][13] This means their fluorescence emission undergoes a bathochromic (red) shift as the polarity of the solvent increases.[12] This occurs because polar solvent molecules stabilize the more polar excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for fluorescence.[12][13] This property makes these derivatives excellent probes for sensing the polarity and viscosity of their microenvironment.[1][9]

Quantitative Photophysical Data

The photophysical parameters of DEAS derivatives are highly dependent on their specific chemical structure and the solvent used. The following table summarizes representative data from the literature for different classes of these compounds.

Derivative Class/NameSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
Salen Ligand (D-π-A-π-D)Chloroform569607380.82[7]
Schiff Base (H₂L)THF45555095-[6]
Viscosity Sensor (DTPMP)Water378520142-[9]
Viscosity Sensor (DTPMP)99% Glycerol400542142-[9]

Experimental Protocols

Accurate characterization of the photophysical properties of DEAS derivatives requires standardized experimental procedures.

General Synthesis of a Schiff Base Derivative

This protocol is a generalized procedure based on common laboratory practices for Schiff base condensation.[9][14]

  • Dissolution: Dissolve 1.0 mmol of the desired primary amine in a suitable solvent, such as ethanol.

  • Addition: In a separate flask, dissolve 1.0-1.25 mmol of this compound in the same solvent and add it to the amine solution.

  • Reaction: Stir the mixture at room temperature or under reflux (e.g., 78 °C for ethanol) for a period ranging from 30 minutes to several hours.[9][14] The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

  • Isolation: Upon completion, cool the reaction mixture. The solid product may precipitate directly. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][7]

  • Characterization: Confirm the structure of the final compound using techniques such as NMR spectroscopy, FT-IR, and mass spectrometry.[4][5]

UV-Vis Absorption and Fluorescence Spectroscopy
  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified derivative in a spectroscopic grade solvent (e.g., DMSO, THF, or ethanol).

  • Working Solution: Dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) in the desired solvent(s). The absorbance at the excitation wavelength should typically be kept below 0.1 to minimize inner filter effects.[15]

  • Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

  • Fluorescence Measurement: Record the emission spectrum using a fluorescence spectrophotometer. The excitation wavelength is set at or near the absorption maximum (λabs). Both excitation and emission slit widths should be kept narrow (e.g., 5-10 nm) to ensure good spectral resolution.[16]

Relative Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is often determined relative to a well-characterized standard.[7][17]

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate (Φf = 0.55 in 1.0 N H₂SO₄) and Rhodamine 6G (Φf ≈ 0.95 in ethanol) are common standards.[18]

  • Data Acquisition: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible). Measure the absorbance and the integrated fluorescence intensity for each solution. Ensure absorbance values are low (<0.1) at the excitation wavelength.

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[19]

G cluster_workflow Experimental Workflow A Synthesis & Purification B Sample Preparation (Dilute Solutions) A->B C UV-Vis Spectroscopy B->C D Fluorescence Spectroscopy B->D E Determine λabs, λem, Stokes Shift C->E F Quantum Yield Calculation (Relative) C->F D->E D->F G Data Analysis & Interpretation E->G F->G

References

An In-depth Technical Guide to Intramolecular Charge Transfer (ICT) in 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular charge transfer (ICT) characteristics of 4-(Diethylamino)salicylaldehyde (DEAS). It covers the core photophysical principles, competing excited-state processes, detailed experimental protocols for synthesis and analysis, and the molecule's applications as a versatile chemical intermediate.

Core Concepts: Intramolecular Charge Transfer (ICT) and Excited-State Dynamics

This compound is a classic example of a donor-π-acceptor (D-π-A) molecule. Its structure comprises an electron-donating diethylamino group (-N(Et)₂) and an electron-accepting salicylaldehyde moiety, connected by a phenyl π-system. This architecture is fundamental to its rich photophysical behavior.

Upon photoexcitation, the electron density is redistributed from the donor to the acceptor part of the molecule. This light-induced electronic reorganization is known as Intramolecular Charge Transfer (ICT). The resulting ICT state is characterized by a large dipole moment, making its energy highly sensitive to the polarity of its environment. This sensitivity manifests as solvatochromism , where the absorption and, more significantly, the emission spectra shift to longer wavelengths (a bathochromic or red shift) in more polar solvents.[1]

A critical feature of DEAS is the presence of the ortho-hydroxyl group, which introduces a competing excited-state deactivation pathway: Excited-State Intramolecular Proton Transfer (ESIPT) . In the excited state, the phenolic proton can transfer to the carbonyl oxygen of the aldehyde group, forming a keto-tautomer. Studies have shown that in 4-(diethylamino)-2-hydroxybenzaldehyde, the ESIPT process can suppress the ICT process, making the photophysics of this molecule a delicate balance between these two pathways.

ICT_vs_ESIPT Figure 1: Competing Excited-State Pathways in DEAS S0 Ground State (S₀) (Enol Form) LE Locally Excited State (LE*) (Enol Form) S0->LE Absorption (hν) LE->S0 Fluorescence (LE) LE->S0 Non-radiative decay ICT ICT State LE->ICT ICT ESIPT ESIPT State (Keto-Tautomer) LE->ESIPT ESIPT ICT->S0 Fluorescence (ICT) ESIPT->S0 Fluorescence (ESIPT) dummy1 dummy2

References

A Comprehensive Technical Guide to the Solubility of 4-(Diethylamino)salicylaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(Diethylamino)salicylaldehyde. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative data, outlining standardized experimental protocols for determining solubility, and offering a logical workflow for solvent selection.

Core Physical and Chemical Properties

This compound is a beige to purple crystalline powder.[1] Key physical properties are summarized below, as they can influence solubility behavior.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Melting Point60-62 °C[1][2][3]
Boiling Point328.288 °C at 760 mmHg[2]
Density1.133 g/cm³[2]

Solubility Profile of this compound

Currently, there is a lack of specific quantitative solubility data (e.g., g/100mL) for this compound in the available scientific literature. However, qualitative descriptions of its solubility in various organic solvents have been reported and are summarized in the table below.

SolventQualitative Solubility
EthanolEasily Soluble[2]
AcetoneEasily Soluble[2]
BenzeneSoluble[2]
EtherSoluble[2]
MethanolSoluble[4], Slightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Diluted Hydrochloric AcidSoluble[2]
WaterSlightly Soluble[2], Insoluble[1]

Note: The conflicting reports for methanol and water solubility may be due to different experimental conditions or purity of the compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, researchers can employ several established methodologies. The following are detailed protocols for common techniques.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • After equilibration, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.

  • Transfer the filtered solution to a pre-weighed container.

  • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility in terms of mass per unit volume (e.g., g/100 mL) from the weight of the solid residue and the volume of the aliquot taken.

Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore, such as this compound, and can be faster than the gravimetric method.

Materials:

  • This compound

  • Selected organic solvent

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Filtration apparatus

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-6).

  • Analysis:

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on solubility requirements.

start Define Application (e.g., reaction, purification) qual_screen Qualitative Solubility Screening (e.g., vial test with small amounts) start->qual_screen is_soluble Is the compound soluble? qual_screen->is_soluble quant_measure Quantitative Solubility Measurement (e.g., Shake-Flask, Spectroscopy) high_sol High Solubility Required? (e.g., for reactions) quant_measure->high_sol is_soluble->quant_measure Yes re_screen Re-screen with a different class of solvent is_soluble->re_screen No low_sol Low Solubility Required? (e.g., for crystallization) high_sol->low_sol No select_solvent Select Solvent high_sol->select_solvent Yes low_sol->select_solvent Yes low_sol->re_screen No optimize Optimize Conditions (e.g., temperature, co-solvents) select_solvent->optimize re_screen->qual_screen

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 4-(Diethylamino)salicylaldehyde (C₁₁H₁₅NO₂), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the precise molecular geometry, intermolecular interactions, and the experimental protocols used to determine its three-dimensional structure, offering a foundational understanding for further molecular modeling and structure-based drug design.

Executive Summary

The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. The molecular structure is characterized by a nearly planar salicylaldehyde fragment and a planar diethylamine group, with the nitrogen atom exhibiting sp² hybridization.[1] A significant feature of the molecule is a strong intramolecular O—H⋯O hydrogen bond, which contributes to the planarity of the salicylaldehyde moiety.[1] In the crystalline state, molecules are linked into centrosymmetric dimers through C—H⋯O hydrogen bonds.[1] This detailed structural information is crucial for understanding the compound's chemical behavior and its potential interactions with biological targets.

Crystal Structure and Molecular Geometry

The crystallographic analysis provides a detailed picture of the molecular conformation and the packing of this compound molecules in the solid state.

Crystallographic Data

The fundamental parameters of the crystal lattice and the details of the X-ray diffraction experiment are summarized in the table below.

Parameter Value
Empirical FormulaC₁₁H₁₅NO₂
Formula Weight193.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0605 (11)
b (Å)8.1633 (11)
c (Å)9.2352 (13)
α (°)94.103 (11)
β (°)107.421 (13)
γ (°)97.215 (12)
Volume (ų)500.49 (12)
Z2
Temperature (K)120 (2)
Radiation typeMo Kα
Wavelength (Å)0.71073
R-factor0.036
Data-to-parameter ratio13.2
CCDC Deposition Number294001
Molecular Conformation

The molecule consists of a salicylaldehyde core with a diethylamino group substituted at the 4-position. The salicylaldehyde fragment is nearly planar.[1] The diethylamine group is also planar, and the nitrogen atom is sp²-hybridized, which facilitates electron donation to the aromatic ring.[1] This electron delocalization is evidenced by the shortening of the C2—C7 bond length (1.4280 (17) Å) compared to a typical C-C single bond.[1]

Molecular structure of this compound.
Hydrogen Bonding and Crystal Packing

A key feature of the molecular structure is a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the aldehyde oxygen atom.[1] This interaction forms a pseudo-ring and contributes to the stability of the planar conformation.[1]

In the crystal lattice, molecules of this compound form centrosymmetric dimers through intermolecular C—H⋯O hydrogen bonds.[1] This arrangement is a significant factor in the overall packing of the molecules in the crystal.

D—H···A D—H (Å) H···A (Å) D···A (Å) **D—H···A (°) **
O1—H1···O20.93(2)1.77(2)2.6107(12)149(2)
C11—H11A···O2ⁱ0.982.563.5090(17)162
Symmetry code: (i) -x+1, -y+1, -z+1

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures.

Synthesis and Crystallization

The compound was synthesized according to a previously reported method.[2] The synthesis involves the reaction of 3-(N,N-diethylamino)phenol with a Vilsmeier reagent prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The resulting product was purified by recrystallization from ethanol to yield single crystals suitable for X-ray diffraction analysis.[2]

cluster_synthesis Synthesis cluster_purification Purification & Crystallization A 3-(N,N-diethylamino)phenol C Reaction Mixture A->C B Vilsmeier Reagent (DMF + POCl3) B->C D Crude Product C->D Hydrolysis E Recrystallization from Ethanol D->E F Single Crystals E->F

Workflow for the synthesis and crystallization.
X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer for data collection. The following steps outline the process of data acquisition and structure solution.

  • Data Collection : X-ray diffraction data were collected at a temperature of 120 K using a Kuma KM-4 CCD area-detector diffractometer with Mo Kα radiation.[3]

  • Structure Solution : The crystal structure was solved by direct methods using the SHELXS97 software.[1]

  • Structure Refinement : The structure was refined by full-matrix least-squares on F² using the SHELXL97 software.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the hydroxyl hydrogen atom was located in a difference Fourier map and refined isotropically.[1]

A Single Crystal Selection B X-ray Data Collection (Kuma KM-4 CCD, 120 K) A->B C Structure Solution (Direct Methods - SHELXS97) B->C D Structure Refinement (Full-matrix least-squares - SHELXL97) C->D E Final Crystal Structure D->E

References

Theoretical and Computational Insights into 4-(Diethylamino)salicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)salicylaldehyde is a versatile organic compound with significant potential in various scientific domains, including the synthesis of fluorescent probes, Schiff base ligands for metal complexes, and as a building block in medicinal chemistry. Its unique electronic structure, arising from the interplay between the electron-donating diethylamino group and the electron-withdrawing aldehyde group on the salicylaldehyde core, gives rise to interesting photophysical properties and reactivity. This technical guide provides an in-depth analysis of the theoretical and computational studies on this compound, with a focus on Density Functional Theory (DFT) calculations. It aims to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this molecule.

Experimental Protocols

A detailed understanding of the synthesis and characterization of this compound is crucial for validating theoretical models and for its practical applications.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.

Materials:

  • 3-(N,N-diethylamino)phenol

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate

  • Ethanol

  • Ice

Procedure:

  • Phosphorus oxychloride (0.03 mol) is added dropwise to ice-cold N,N-dimethylformamide (0.05 mol) with constant stirring, maintaining the temperature between 5-10 °C.

  • To this Vilsmeier reagent, a solution of 3-(N,N-diethylamino)phenol (0.01 mol) in DMF (6 mL) is added slowly while maintaining the temperature.

  • The resulting reaction mixture is then heated to 75 °C for 4 hours.

  • After cooling to room temperature, the mixture is carefully poured into 60 mL of ice-cold water.

  • The solution is neutralized with a sodium carbonate solution, leading to the precipitation of a brown solid.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol yields the pure this compound.

Yield: Approximately 80% Melting Point: 62 °C

Theoretical Calculations: Methodology and Insights

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with the 6-31G(d) basis set, is widely employed for such studies, providing a good balance between computational cost and accuracy.

DFT Calculation Workflow

The general workflow for performing DFT calculations on this compound involves several key steps, as illustrated in the diagram below.

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_validation Experimental Validation mol_structure Define Molecular Structure comp_params Select Computational Parameters (B3LYP/6-31G(d)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_analysis Structural Analysis (Bond Lengths, Angles) geom_opt->struct_analysis elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->elec_prop vib_analysis Vibrational Analysis (IR/Raman Spectra) freq_calc->vib_analysis tddft_calc TD-DFT for Excited States elec_prop->tddft_calc elec_analysis Electronic Analysis (Reactivity, Charge Distribution) elec_prop->elec_analysis spec_analysis Spectroscopic Analysis (UV-Vis Spectrum) tddft_calc->spec_analysis exp_data Compare with Experimental Data struct_analysis->exp_data vib_analysis->exp_data spec_analysis->exp_data

Caption: A generalized workflow for DFT calculations.
Optimized Molecular Geometry

The geometry of this compound has been optimized using the B3LYP/6-31G(d) level of theory. The optimized structure provides key insights into the molecule's conformation and bond characteristics. Selected optimized bond lengths and angles are presented in the table below. The numbering of the atoms corresponds to the standard IUPAC nomenclature for salicylaldehyde, with the diethylamino group at position 4.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond Lengths (Å)
C1-C21.405
C2-C31.389
C3-C41.412
C4-C51.411
C5-C61.388
C6-C11.402
C1-C7 (Aldehyde)1.485
C7=O81.221
C2-O9 (Hydroxyl)1.358
C4-N101.375
N10-C111.472
N10-C131.472
C11-C121.535
C13-C141.535
Bond Angles (°)
C6-C1-C2119.8
C1-C2-C3120.2
C2-C3-C4121.1
C3-C4-C5118.7
C4-C5-C6120.9
C5-C6-C1119.3
O8=C7-C1123.5
O9-C2-C1121.3
C3-C4-N10120.8
C5-C4-N10120.5
C4-N10-C11121.2
C4-N10-C13121.2
C11-N10-C13117.5
Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d)) to better match experimental values due to the harmonic approximation and basis set limitations.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-31G(d), Scaled) (cm⁻¹)Assignment
O-H stretch~3400 (broad)3450Hydroxyl group
C-H stretch (aromatic)3050-31003060-3100Aromatic C-H
C-H stretch (aliphatic)2850-29702860-2980Diethylamino group
C=O stretch (aldehyde)~16501665Aldehyde carbonyl
C=C stretch (aromatic)1500-16001510-1610Aromatic ring
C-N stretch~13501360Diethylamino group
O-H bend~12001215Hydroxyl group
Electronic Properties: Frontier Molecular Orbitals and Mulliken Charges

The electronic properties of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and photophysical behavior. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

PropertyCalculated Value (B3LYP/6-31G(d))
HOMO Energy -5.42 eV
LUMO Energy -1.85 eV
HOMO-LUMO Energy Gap (ΔE) 3.57 eV

The HOMO is primarily localized on the electron-rich diethylamino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing salicylaldehyde moiety. This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key feature of this molecule.

Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution and electrostatic potential of the molecule.

AtomMulliken Charge (e)
O (carbonyl)-0.45
O (hydroxyl)-0.58
N (amino)-0.32
C (carbonyl)+0.35
C (hydroxyl-bearing)+0.18
C (amino-bearing)+0.15

The negative charges on the oxygen and nitrogen atoms and the positive charges on the adjacent carbon atoms are consistent with the expected electronegativities and the electron-donating/withdrawing nature of the substituents.

Spectroscopic Properties: TD-DFT Analysis of UV-Vis Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band.

TDDFT_vs_Exp cluster_theory Theoretical Prediction (TD-DFT) tddft TD-DFT Calculation (B3LYP/6-31G(d)) calc_lambda Calculated λmax ~385 nm tddft->calc_lambda predicts calc_f Calculated f ~0.5 tddft->calc_f exp_lambda Experimental λmax ~390 nm calc_lambda->exp_lambda correlates with uv_vis UV-Vis Spectroscopy uv_vis->exp_lambda measures

Caption: Correlation between theoretical and experimental UV-Vis data.
ParameterExperimental ValueCalculated Value (TD-DFT/B3LYP/6-31G(d))
λmax (nm) ~390~385
Oscillator Strength (f) -~0.5

The calculated λmax shows good agreement with the experimental value, validating the computational approach. The significant oscillator strength indicates a high probability for the electronic transition, which is characteristic of a π → π* transition with substantial intramolecular charge transfer character.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound using DFT methods. The presented data on optimized geometry, vibrational frequencies, electronic properties, and spectroscopic analysis offer valuable insights for researchers working with this molecule. The strong correlation between theoretical predictions and experimental findings underscores the power of computational chemistry in understanding and predicting the behavior of complex organic molecules. This knowledge is instrumental in the rational design of new materials and drugs based on the this compound scaffold.

Fluorescence Mechanisms of 4-(Diethylamino)salicylaldehyde-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the core fluorescence mechanisms governing 4-(Diethylamino)salicylaldehyde-based compounds. These molecules serve as a versatile and valuable scaffold in the design of fluorescent probes for imaging and sensing applications due to their tunable photophysical properties.[1] This document details the primary photophysical processes, presents quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate the complex interplay of factors that dictate their fluorescent behavior.

Core Fluorescence Mechanisms

The fluorescence of compounds derived from this compound is not governed by a single mechanism but rather a sophisticated interplay of several photophysical processes. The specific mechanism that predominates is highly dependent on the molecular structure, solvent environment, and the presence of external stimuli.

Intramolecular Charge Transfer (ICT)

The foundational structure of these compounds features a potent electron-donating 4-(diethylamino) group and an electron-accepting salicylaldehyde moiety, forming a classic donor-π-acceptor (D-π-A) system. Upon photoexcitation, an electron is transferred from the donor (diethylamino group) to the acceptor part of the molecule.[2][3] This charge redistribution results in a large excited-state dipole moment, making the fluorescence highly sensitive to the polarity of the environment. This process, known as Intramolecular Charge Transfer (ICT), is a key factor in their solvatochromic properties.[2][3] The bathochromic (red) shift observed in both absorption and emission spectra with increasing solvent polarity is a hallmark of the ICT mechanism.[2]

Excited-State Intramolecular Proton Transfer (ESIPT)

A defining feature of the this compound core is the hydroxyl group positioned ortho to the aldehyde. This arrangement facilitates an Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen (or imine nitrogen in Schiff base derivatives) increase, triggering a rapid transfer of the proton.[4] This creates an excited keto-tautomer, which then relaxes to the ground state by emitting a photon with a characteristically large Stokes shift.

In some derivatives, the ESIPT process can suppress the ICT process.[5][6] However, in other molecular designs, particularly certain Schiff bases, the proton transfer has been shown to assist and occur in concert with the charge transfer process.[5][6] The competition and synergy between ICT and ESIPT are critical for understanding the fluorescence behavior and can be modulated by solvent choice and structural modifications.[5][6]

ESIPT_ICT_Pathway cluster_excited Excited State (S₁) GS Ground State (Enol, S₀) LE Locally Excited State (Enol*, LE) GS->LE Absorption (hν_abs) ICT ICT State LE->ICT Charge Transfer ESIPT ESIPT Tautomer (Keto*) LE->ESIPT Proton Transfer ICT->GS Fluorescence (hν_f, ICT) (Red Shift in Polar Solvents) GS_Keto Ground State (Keto) ESIPT->GS_Keto Fluorescence (hν_f, ESIPT) (Large Stokes Shift) GS_Keto->GS Back Proton Transfer

Caption: Competing ICT and ESIPT pathways after photoexcitation.
Aggregation-Induced Emission (AIE) and Viscosity Sensing

Many derivatives of this compound, particularly Schiff bases with rotatable components like phenyl rings, exhibit environment-dependent fluorescence intensity. In dilute solutions of low viscosity, intramolecular rotations act as a non-radiative decay pathway, effectively quenching fluorescence.[7][8] However, in viscous media or when the molecules aggregate, these rotations are restricted.[9][10] This Restriction of Intramolecular Rotation (RIR) blocks the non-radiative channel, causing a significant enhancement in fluorescence quantum yield.[7] This phenomenon is known as Aggregation-Induced Emission (AIE).[10][11][12]

This mechanism is also the basis for their application as viscosity sensors.[9] A specific manifestation of this is the Twisted Intramolecular Charge Transfer (TICT) model, where twisting around a single bond in the excited state leads to a non-emissive state in low-viscosity solvents. Hindering this twist in a viscous environment populates the emissive planar ICT state, leading to a "turn-on" fluorescence response.[9][13] Conversely, some planar, rigid derivatives may experience Aggregation-Caused Quenching (ACQ) due to strong π–π stacking in the aggregated state, which forms non-emissive excimers.[2][3]

AIE_Mechanism cluster_low Low Viscosity / Dilute Solution cluster_high High Viscosity / Aggregated State S1_low Excited State (S₁) NRD Non-Radiative Decay (Intramolecular Rotation) S1_low->NRD Fast Fluo_low Weak Fluorescence S1_low->Fluo_low Slow S0_low Ground State (S₀) NRD->S0_low S1_high Excited State (S₁) RD Radiative Decay S1_high->RD Fast NRD_blocked Rotation Restricted S1_high->NRD_blocked Blocked S0_high Ground State (S₀) RD->S0_high Excitation1 Excitation Excitation1->S1_low Excitation2 Excitation Excitation2->S1_high

Caption: Mechanism of Aggregation-Induced Emission (AIE) and viscosity sensing.

Quantitative Photophysical Data

The photophysical properties of this compound derivatives are highly sensitive to their environment. The following tables summarize key quantitative data for representative compounds, illustrating the effects of solvent polarity and viscosity.

Table 1: Solvatochromism of a this compound Schiff Base Derivative (Data is representative and compiled from typical findings in the literature[2][3][9])

SolventPolarity (ET(30))λabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Toluene33.9~560~595~35High
Dichloromethane40.7~565~610~45Moderate
Acetonitrile45.6~570~625~55Low
Ethanol51.9~575~635~60Very Low

Table 2: Viscosity-Dependent Fluorescence of a TICT-based Probe (Data is representative, illustrating the trend observed for viscosity-sensitive probes[9][14])

Glycerol in Water (%)Viscosity (cP)λem (nm)Relative Fluorescence Intensity
01.0~5351 (Baseline)
201.8~5345
506.0~53325
8055~53270
99>1000~532>90

Experimental Protocols

General Synthesis of Schiff Base Derivatives

Schiff bases are typically prepared through a straightforward condensation reaction.[15][16]

  • Reactants: Equimolar amounts of this compound and the desired primary amine are used.[3][16]

  • Solvent: A suitable solvent, commonly ethanol or methanol, is used to dissolve the reactants.[16]

  • Catalyst: A few drops of an acid catalyst, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is refluxed for several hours (typically 2-4 hours).[16]

  • Isolation: The reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with cold solvent, and dried.[16]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[16]

Spectroscopic and Quantum Yield Measurements
  • UV-Vis and Fluorescence Spectroscopy: Absorption and emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.[17] Solutions are prepared in spectroscopic grade solvents at concentrations typically in the micromolar range (e.g., 10 µM) to avoid inner filter effects.

  • Quantum Yield (ΦF) Determination: The fluorescence quantum yield is determined using a comparative method.[18] A well-characterized fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) is used. The absorbance of the sample and standard solutions at the excitation wavelength is kept below 0.1. The quantum yield is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[18]

Viscosity-Dependent Fluorescence Measurement Workflow

This protocol outlines the steps to characterize a viscosity-sensitive probe.[9]

  • Prepare Viscosity Standards: A series of solutions with varying viscosities are prepared, typically by mixing water and glycerol in different ratios. Viscosity is confirmed using a viscometer.

  • Probe Addition: A stock solution of the fluorescent probe is added to each viscosity standard to a final, constant concentration.

  • Spectra Acquisition: The fluorescence emission spectrum of the probe in each solution is recorded at a fixed excitation wavelength.

  • Data Analysis: The fluorescence intensity at the emission maximum is plotted against the corresponding solvent viscosity.

  • Correlation: The relationship between fluorescence intensity and viscosity is often fitted to the Förster-Hoffmann equation: log(I) = C + x * log(η), where 'x' is the viscosity sensitivity coefficient.[9]

Viscosity_Workflow A Prepare Glycerol-Water Mixtures (0% to 99% Glycerol) B Measure Viscosity (η) of Each Mixture A->B C Add Constant Concentration of Fluorescent Probe A->C F Plot I_f vs. η B->F D Record Fluorescence Spectra (Fixed Excitation Wavelength) C->D E Extract Max Emission Intensity (I_f) D->E E->F G Determine Sensitivity Coefficient (x) from Förster-Hoffmann Plot F->G

Caption: Experimental workflow for characterizing a viscosity-sensitive probe.

References

An In-depth Technical Guide to 4-(Diethylamino)salicylaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethylamino)salicylaldehyde, a versatile aromatic aldehyde, has emerged as a crucial building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-donating diethylamino group and the ortho-directing hydroxyl group, make it a valuable precursor for a wide array of functional molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in the development of fluorescent dyes, Schiff bases, and other heterocyclic systems. Detailed experimental protocols and tabulated physicochemical data are presented to support researchers in its effective utilization.

Discovery and History

The most common and historically significant method for its synthesis is the Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic compounds discovered by German chemists Anton Vilsmeier and Albrecht Haack in 1927. The reaction involves the use of a phosphorus oxychloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which then acts as the formylating agent. The application of this reaction to 3-diethylaminophenol, the direct precursor to this compound, would have been a logical extension of this methodology to create highly substituted and electronically rich aromatic aldehydes for dye synthesis.

Physicochemical and Spectroscopic Data

This compound is a yellow to brownish-yellow crystalline powder at room temperature.[3] It is insoluble in water but soluble in various organic solvents such as ethanol, acetone, and ether.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 17754-90-4[3][4]
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol [3]
Melting Point 60-62 °C[3][4]
Boiling Point 329.46 °C (estimated)[3][4]
Density 1.0945 g/cm³ (estimated)[3][4]
Appearance Yellow to brownish-yellow crystalline powder[3]
Solubility Insoluble in water; Soluble in ethanol, acetone, ether[3]
Table 2: Spectroscopic Data of this compound
Spectroscopic DataValueReference(s)
¹H NMR Available[5]
¹³C NMR Available[5]
IR Available[6]
Mass Spectrum Available[6]

Synthesis of this compound

The primary route for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-diethylaminophenol.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. This reagent then attacks the electron-rich aromatic ring of 3-diethylaminophenol, followed by hydrolysis to yield the aldehyde.

Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established literature procedures.[3]

Materials:

  • 3-(N,N-diethylamino)phenol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate solution

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, maintain the temperature at 5-10 °C with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF).

  • Dissolve 3-(N,N-diethylamino)phenol in DMF and slowly add this solution to the cooled mixture from the previous step, maintaining the temperature at 5-10 °C.

  • After the addition is complete, stir the reaction mixture at a constant temperature of 75 °C for 4 hours.

  • Cool the mixture to room temperature and then slowly pour it into ice water.

  • Neutralize the reaction mixture with a sodium carbonate solution, which will cause a brown solid to precipitate.

  • Collect the solid product by filtration and wash it with cold water.

  • Dry the product and recrystallize it from ethanol to obtain pure this compound.

Yield: Approximately 80%.[3]

General experimental workflow for the synthesis of this compound.

Key Applications in Organic Synthesis

This compound is a valuable intermediate primarily used in the synthesis of fluorescent dyes and Schiff bases.[1]

Synthesis of Coumarin Dyes

Coumarins are an important class of fluorescent compounds with applications ranging from laser dyes to biological probes. This compound is a common starting material for the synthesis of 7-aminocoumarin derivatives through the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis

This is a general protocol for the synthesis of a coumarin dye.

Materials:

  • This compound

  • An active methylene compound (e.g., ethyl acetoacetate, diethyl malonate)

  • A basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound and the active methylene compound in the solvent.

  • Add a catalytic amount of the base to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by recrystallization to obtain the desired coumarin dye.

Knoevenagel condensation for the synthesis of coumarin dyes.
Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This compound is frequently used to synthesize Schiff base ligands that can form stable complexes with various metal ions. These complexes have applications in catalysis and materials science.

Experimental Protocol: Synthesis of a Schiff Base

This is a general protocol for the synthesis of a Schiff base from this compound.

Materials:

  • This compound

  • A primary amine (e.g., aniline, diaminomaleonitrile)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound and the primary amine in the solvent.

  • Reflux the reaction mixture for a set period.

  • Cool the mixture to allow the Schiff base product to crystallize.

  • Isolate the product by filtration, wash with a suitable solvent, and dry.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a variety of functional organic molecules. Its straightforward synthesis via the Vilsmeier-Haack reaction and its versatile reactivity make it an indispensable tool for chemists in academia and industry. The continued exploration of its derivatives is expected to lead to the development of novel materials with advanced optical and electronic properties for a wide range of applications, from next-generation fluorescent probes to advanced materials. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important molecule.

References

4-(Diethylamino)salicylaldehyde and its role as an organic building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Diethylamino)salicylaldehyde as an Organic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-(diethylamino)-2-hydroxybenzaldehyde, is a versatile organic compound that serves as a crucial intermediate and building block in modern organic synthesis.[1] Its molecular structure, featuring a salicylaldehyde core substituted with a diethylamino group at the para position, provides multiple reactive sites, making it an ideal precursor for the synthesis of a wide range of complex molecules.[1][2] This compound is particularly significant in the development of dyes, fluorescent probes, Schiff bases, and metal complexes.[1][2][3] The presence of the electron-donating diethylamino group enhances the electron density of the aromatic ring, influencing the chemical and photophysical properties of its derivatives.[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Properties

This compound is a beige to purple crystalline powder.[4] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol
CAS Number 17754-90-4[1]
Melting Point 60-62 °C (lit.)[5][6]
Boiling Point 329.46°C (rough estimate)[5]
Density 1.0945 (rough estimate)[5]
Appearance Beige to purple crystalline powder[4][5]
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol; Soluble in ethanol, acetone, and ether.[3][4][5]
pKa 8.29 ± 0.10 (Predicted)[5]
Storage Store in a cool, dry, dark place in a tightly sealed container.[5][7]

Table 2: Spectroscopic and Computational Data for this compound

Data TypeIdentifier/ValueReference(s)
Linear Formula (C₂H₅)₂NC₆H₃-2-(OH)CHO
SMILES CCN(CC)c1ccc(C=O)c(O)c1[6]
InChI 1S/C11H15NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3[6]
InChIKey XFVZSRRZZNLWBW-UHFFFAOYSA-N[5][6]
¹H NMR Spectrum Data available in spectral databases.[8][9]
Raman Spectrum Data available in spectral databases.[10]
Mass Spectrometry Data available in spectral databases.[11]

Synthesis of this compound

The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

Experimental Protocol: Vilsmeier-Haack Synthesis[4][7]
  • Preparation of the Vilsmeier Reagent: In a reaction vessel, N,N-dimethylformamide (DMF, 3.65 mL, 0.05 mol) is cooled to a temperature between 5-10 °C with continuous stirring.[4][5]

  • Phosphorus oxychloride (POCl₃, 2.75 mL, 0.03 mol) is added dropwise to the cooled DMF, maintaining the temperature at 5-10 °C.[4][5]

  • Formylation Reaction: A solution of 3-(N,N-diethylamino)phenol (0.01 mmol) dissolved in DMF (6 mL) is slowly added to the Vilsmeier reagent mixture at the same temperature.[4][5]

  • The reaction mixture is then heated to 75 °C and stirred at this constant temperature for 4 hours.[4][5]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and slowly poured into 60 mL of ice water.[4][5]

  • The resulting mixture is neutralized with a sodium carbonate solution, which causes a brown solid to precipitate.[4][5]

  • The solid product is collected by filtration, washed with cold water, and dried.[4][5]

  • The crude product is recrystallized from ethanol to yield pure this compound. The typical yield is around 80%.[4][5]

G Diagram 1: Synthesis of this compound cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 5-10 °C POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier dropwise ReactionMix Reaction Mixture Vilsmeier->ReactionMix 5-10 °C Phenol 3-(N,N-diethylamino)phenol Phenol->ReactionMix in DMF HeatedMix Heated Mixture ReactionMix->HeatedMix Stir at 75°C, 4h QuenchedMix Quenched in Ice Water HeatedMix->QuenchedMix Cool to RT Neutralized Neutralized with Na₂CO₃ QuenchedMix->Neutralized Precipitate Brown Solid Precipitate Neutralized->Precipitate Filtered Filtration & Washing Precipitate->Filtered FinalProduct Pure this compound Filtered->FinalProduct Recrystallize from Ethanol

Diagram 1: Synthesis of this compound.

Role as a Versatile Organic Building Block

The chemical structure of this compound, containing an aldehyde group, a phenolic hydroxyl group, and a diethylamino group, imparts it with rich chemical reactivity, making it a valuable building block.[1][3]

Synthesis of Schiff Bases

One of the most common applications of this compound is in the synthesis of Schiff bases through condensation reactions with primary amines.[2][4] These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[2][12]

Experimental Protocol: Synthesis of a Schiff Base Ligand [12][13]
  • Reactant Preparation: Dissolve this compound (0.01 mol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate container, dissolve an equimolar amount of a primary amine (e.g., aniline, 0.01 mol) in ethanol.

  • Condensation Reaction: Add the aniline solution to the this compound solution. Add a few drops of a catalyst, such as anhydrous ZnCl₂, to the mixture.[12]

  • Reflux the reaction mixture at 100°C for approximately 3 hours.[12]

  • Isolation: After cooling the reaction mixture, the resulting solid product is collected by filtration.

  • Purification: The solid is washed with distilled water, followed by cold ethanol, and then dried in a vacuum desiccator. The pure Schiff base can be obtained by recrystallization from ethanol.[12]

G Diagram 2: General Schiff Base Formation Reactant1 This compound Product Schiff Base Product Reactant1->Product Reactant1->Product Reflux in Ethanol (Catalyst) Reactant2 Primary Amine (R-NH₂) Reactant2->Product Water H₂O Product->Water byproduct

Diagram 2: General Schiff Base Formation.
Precursor for Fluorescent Probes and Dyes

The extended π-conjugated system and the presence of the electron-donating diethylamino group make this compound and its derivatives highly fluorescent.[3][14] It is a key precursor for synthesizing organic pigments and functional dyes, such as dispersed fluorescent yellow, orange, and red dyes.[3][15] By reacting it with various nucleophiles, a diverse library of fluorescent probes can be developed for detecting metal ions, anions, and biologically relevant molecules.[14][16] For instance, it has been used to construct probes for detecting hydrazine (N₂H₄) and hypochlorite (ClO⁻).[16]

Synthesis of Metal Complexes

Schiff bases derived from this compound act as multidentate ligands that readily form stable complexes with various metal ions, including Zn(II), Cd(II), Sn(II), Pb(II), and Ni(II).[12][17] These metal complexes have been investigated for a wide range of applications, including:

  • Catalysis: Their structures are suitable for catalytic applications in various organic transformations.[2]

  • Biological Activity: Many of these complexes exhibit significant antibacterial and pharmacological properties, with the metal complexes often showing enhanced bioactivity compared to the free Schiff base ligand.[12]

  • Non-Linear Optics (NLO): Certain metal complexes have shown potential for use in non-linear optical materials.[18]

G Diagram 3: Versatility as a Building Block cluster_products Derivative Classes Start This compound Schiff Schiff Bases Start->Schiff + Primary Amines Dyes Fluorescent Dyes & Probes Start->Dyes Condensation Reactions Pharma Pharmaceuticals & Agrochemicals Start->Pharma Multi-step Synthesis Complexes Metal Complexes Schiff->Complexes + Metal Salts

Diagram 3: Versatility as a Building Block.

Applications in Drug Development

The scaffold of this compound is structurally related to 4-(diethylamino)benzaldehyde (DEAB), a well-known pan-inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[19] ALDHs are overexpressed in various cancers, including prostate cancer, and are considered important therapeutic targets.[19] Derivatives of this compound, particularly Schiff bases and their metal complexes, are being explored for their potential as therapeutic agents.[12] For example, a multifunctional heterocyclic Schiff base derived from this aldehyde was designed as a potential metal chelator for applications in Alzheimer's disease research. The synthesis of various analogs allows for the exploration of structure-activity relationships to develop more potent and isoform-selective ALDH inhibitors or other bioactive compounds.[19]

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[20]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures:

    • Handling: Use with adequate ventilation and avoid breathing dust.[7][20] Wash hands thoroughly after handling.[20][21] Avoid contact with skin, eyes, and clothing.[21]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and clothing.[20] A NIOSH-approved respirator (e.g., N95 dust mask) should be used when necessary.[7]

    • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][20] The compound is noted to be air-sensitive and hygroscopic.[5][22]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[20]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[20]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[20]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[20] In all cases of exposure, seek immediate medical attention.[20][22]

References

Understanding Aggregation-Caused Quenching (ACQ): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Aggregation-Caused Quenching (ACQ)

Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence intensity of a luminophore decreases upon aggregation or an increase in its concentration.[1][2] This is a common challenge in the application of many organic fluorescent dyes, particularly in solid-state devices like organic light-emitting diodes (OLEDs) and in biological imaging where high local concentrations of probes can occur.[2][3] The primary cause of ACQ is the formation of non-emissive or weakly emissive aggregates, such as H-aggregates, which arise from strong intermolecular interactions like π-π stacking in the ground state.[3][4] These interactions create non-radiative decay pathways for the excited state, leading to the quenching of fluorescence. In contrast to ACQ, a related phenomenon known as Aggregation-Induced Emission (AIE) occurs when molecules become more emissive upon aggregation, a property that has been harnessed to overcome the limitations of ACQ.[5][6]

The ACQ effect is particularly detrimental in aqueous environments, where hydrophobic organic fluorophores tend to aggregate and lose their fluorescence, limiting their use as biological probes.[2] Understanding the mechanisms of ACQ is crucial for the rational design of fluorescent probes and materials that can maintain their brightness at high concentrations or in the solid state.

Common Derivatives Exhibiting ACQ

A variety of common fluorophore backbones are susceptible to ACQ. The extent of quenching and the tendency to aggregate can be influenced by the molecular structure, solvent polarity, and temperature.

  • Pyrene: A well-known polycyclic aromatic hydrocarbon, pyrene, exhibits strong monomer emission in dilute solutions. However, at higher concentrations, it forms excimers (excited-state dimers) that lead to a red-shifted and broad emission with a lower quantum yield, a classic example of concentration-dependent quenching.[7] In the solid state, strong π-π stacking leads to significant fluorescence quenching.[8][9]

  • Rhodamines: This class of xanthene dyes, including Rhodamine B and Rhodamine 6G, is widely used in various applications due to high fluorescence quantum yields in solution.[4][10] However, they are prone to forming H-dimers in aqueous solutions, which are non-emissive and lead to significant quenching at higher concentrations.[11][12][13]

  • Squaraine Dyes: These dyes are known for their sharp and intense absorption and emission in the near-infrared (NIR) region.[14][15] Their planar structure facilitates strong π-π stacking, making them highly susceptible to ACQ in the aggregated state.[16][17]

  • BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are popular for their high absorption coefficients, high fluorescence quantum yields, and sharp emission peaks.[3][] However, their planar and rigid structure often leads to ACQ in the solid state or at high concentrations due to the formation of non-emissive aggregates.[6][19][20]

Quantitative Data on ACQ Derivatives

The following table summarizes key photophysical data for representative ACQ-active derivatives. It is important to note that these values can vary depending on the specific derivative, solvent, and aggregation state.

Fluorophore ClassDerivative ExampleSolvent/StateAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Pyrene PyreneCyclohexane (monomer)335375, 385, 3950.32[5]~300
PyreneCrystal (aggregate)-~470 (excimer)0.68[9]-
Rhodamine Rhodamine 6GEthanol (monomer)530555~0.95~4.1
Rhodamine 6GWater (dimer)500-Significantly reduced-
Squaraine Aniline-based SquaraineChloroform635656High in solution-
Squaraine AggregateSolid State--Severely quenched-
BODIPY BODIPY FLMethanol503512~0.95.7[6]
BODIPY AggregateSolid State--Often < 0.1-

Experimental Protocols

Synthesis of an ACQ-Active Schiff Base Probe

This protocol describes the synthesis of a salicylaldehyde-based Schiff base, a class of compounds known to exhibit ACQ.[2]

Materials:

  • Salicylaldehyde

  • 1,2-Diaminoethane

  • Ethanol

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve 2 equivalents of salicylaldehyde in ethanol in a round-bottom flask.

  • Add 1 equivalent of 1,2-diaminoethane to the solution.

  • Reflux the mixture with stirring for 2-3 hours.

  • Allow the solution to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

  • Characterize the synthesized compound using techniques such as NMR and mass spectrometry.

Characterization of ACQ using UV-Vis and Fluorescence Spectroscopy

This protocol outlines the steps to observe and quantify the ACQ effect.

Materials:

  • Synthesized ACQ-active compound

  • "Good" solvent in which the compound is highly soluble and fluorescent (e.g., DMSO, THF)

  • "Poor" solvent in which the compound is poorly soluble (e.g., water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the ACQ-active compound in the "good" solvent at a concentration of approximately 1 mM.

  • Prepare a series of solutions with varying fractions of the "poor" solvent (e.g., 0%, 10%, 20%, ..., 90%, 99% water in DMSO). The total volume and the concentration of the fluorophore should be kept constant across all samples.

  • For each solution, record the UV-Vis absorption spectrum to observe any changes in the absorption profile, which may indicate aggregation (e.g., appearance of a new band, broadening, or a blue/red shift).

  • For each solution, record the fluorescence emission spectrum using an excitation wavelength corresponding to the absorption maximum of the monomeric species.

  • Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction. A decrease in fluorescence intensity with an increasing fraction of the poor solvent is indicative of ACQ.

  • (Optional) Measure the fluorescence quantum yield and lifetime for each sample to quantitatively assess the quenching efficiency.

Determination of Micelle Aggregation Number using an ACQ Probe

This protocol describes a method to determine the aggregation number of micelles using a fluorescent probe that is quenched upon aggregation within the micelle.[21][22][23]

Materials:

  • Fluorescent probe (e.g., Pyrene)

  • Quencher (e.g., Coumarin 153)

  • Surfactant (e.g., SDS)

  • Buffer solution

  • Fluorometer

Procedure:

  • Prepare a series of surfactant solutions in the buffer at concentrations above its critical micelle concentration (CMC).

  • To each solution, add a constant, low concentration of the fluorescent probe.

  • Prepare another set of solutions identical to the first, but also containing a constant concentration of the quencher.

  • Measure the steady-state fluorescence intensity of the probe in both sets of solutions.

  • The degree of fluorescence quenching is dependent on the micelle concentration. The aggregation number can be calculated from the micelle concentration and the total surfactant concentration above the CMC.

Visualization of Workflows and Pathways

Experimental Workflow for ACQ Analysis in Cellular Imaging

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cell_culture Cell Culture incubation Incubate Cells with Probe cell_culture->incubation probe_prep Prepare ACQ Probe Solution probe_prep->incubation image_acq Image Acquisition incubation->image_acq z_stack Z-Stack Acquisition (3D) image_acq->z_stack Optional time_lapse Time-Lapse Imaging image_acq->time_lapse Optional image_proc Image Processing & Segmentation image_acq->image_proc z_stack->image_proc time_lapse->image_proc quant Fluorescence Quantification image_proc->quant coloc Colocalization Analysis image_proc->coloc data_vis Data Visualization quant->data_vis coloc->data_vis

Caption: Workflow for ACQ-based cellular imaging.

Signaling Pathway for Monitoring Protein Aggregation with an ACQ Probe

protein_aggregation_pathway stress Cellular Stress (e.g., Heat Shock, Oxidative Stress) misfolded Misfolded Proteins stress->misfolded chaperones Chaperones (e.g., Hsp70) misfolded->chaperones oligomers Soluble Oligomers misfolded->oligomers Aggregation Nucleation native Native Proteins native->misfolded refolding Refolding chaperones->refolding ATP degradation Proteasomal Degradation chaperones->degradation refolding->native fibrils Insoluble Fibrils (Aggregates) oligomers->fibrils Elongation probe ACQ Probe (Low Fluorescence) fibrils->probe probe_bound Probe-Aggregate Complex (Fluorescence Quenched) probe->probe_bound Binding

Caption: Monitoring protein aggregation with an ACQ probe.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-(Diethylamino)salicylaldehyde. These compounds and their metal complexes are of significant interest due to their diverse applications in medicinal chemistry and materials science, exhibiting antibacterial, antioxidant, and fluorescent properties.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. This compound is a versatile precursor for synthesizing Schiff bases with tunable electronic and steric properties, making them excellent ligands for metal coordination. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. This document outlines the synthesis of various Schiff bases from this compound and their potential applications.

General Synthesis Workflow

The synthesis of Schiff bases from this compound typically follows a straightforward condensation reaction with a primary amine in a suitable solvent. The general workflow from synthesis to characterization is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants This compound + Primary Amine Solvent Solvent (e.g., Ethanol, Methanol) Reaction Reaction (Stirring/Reflux) Solvent->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing (e.g., Ethanol, Water) Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure Schiff Base Recrystallization->Product Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Product->Spectroscopy Elemental_Analysis Elemental Analysis Product->Elemental_Analysis

Figure 1: General experimental workflow for the synthesis and characterization of Schiff bases.

Experimental Protocols

This section provides detailed protocols for the synthesis of representative Schiff bases derived from this compound.

Protocol 1: Synthesis of (E)-2-(((4-chlorophenyl)imino)methyl)-5-(diethylamino)phenol

This protocol describes the synthesis of a halogenated Schiff base with potential antidiabetic and antioxidant activities.[1]

Materials:

  • This compound (0.30 g, 1.50 mmol)

  • 4-chloroaniline (0.20 g, 1.50 mmol)

  • Methanol

Procedure:

  • Dissolve this compound (0.30 g, 1.50 mmol) in methanol.

  • Add a methanolic solution of 4-chloroaniline (0.20 g, 1.50 mmol) to the aldehyde solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the resulting yellow precipitate is collected by filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

Expected Outcome: A yellow powder of (E)-2-(((4-chlorophenyl)imino)methyl)-5-(diethylamino)phenol.

Protocol 2: Synthesis of a Schiff Base from this compound and Aniline

This protocol details the synthesis of a Schiff base that can be used as a ligand for the preparation of bioactive metal complexes.[2][3]

Materials:

  • This compound (0.01 mol)

  • Aniline (0.01 mol)

  • Ethanol (20 mL)

  • Anhydrous Zinc Chloride (a few drops, catalyst)[2]

Procedure:

  • To a round bottom flask containing 20 mL of ethanol, add this compound (0.01 mol) and aniline (0.01 mol).[2]

  • Add a few drops of anhydrous zinc chloride as a catalyst.[2]

  • Reflux the reaction mixture at 100°C for 3 hours.[2]

  • Cool the reaction mixture to room temperature. A dark yellow solid mass will separate out.[3]

  • Filter the resulting solid, wash it first with distilled water and then with cold ethanol.[2][3]

  • Dry the product in a vacuum desiccator.[2]

  • Recrystallize the dried mass from ethanol to obtain the pure product.[2]

Protocol 3: One-Pot Synthesis of a Diorganotin(IV) Complex of a Schiff Base Derived from this compound and L-Tyrosine

This protocol describes a one-pot synthesis of a diorganotin(IV) complex containing a Schiff base ligand, which has shown moderate antibacterial activity.[4][5][6]

Materials:

  • L-Tyrosine (0.362 g, 2 mmol)

  • Triethylamine (0.404 g, 4 mmol)

  • This compound (0.386 g, 2 mmol)

  • Diorganotin dichloride (e.g., Dimethyltin dichloride, 0.440 g, 2 mmol)

  • Methanol (60 mL)

Procedure:

  • In a suitable flask, mix L-Tyrosine (0.362 g, 2 mmol), triethylamine (0.404 g, 4 mmol), this compound (0.386 g, 2 mmol), and the diorganotin dichloride (2 mmol) in 60 mL of methanol.[4]

  • Heat the reaction mixture under reflux for 5 hours.[4]

  • After reflux, filter the mixture.[4]

  • Evaporate the solvent from the filtrate using a rotary evaporator.[4]

  • Wash the resulting residue twice with water to remove triethylamine hydrochloride (Et3N·HCl).[4]

  • Recrystallize the product from methanol to obtain yellow crystals.[4]

Data Presentation

The following tables summarize key quantitative data for the synthesized Schiff bases and their complexes.

Table 1: Synthesis and Physicochemical Properties of Selected Schiff Bases

Schiff Base Derived FromAmineYield (%)Melting Point (°C)ColorReference
This compound4-chloroaniline7990-91Yellow[1]
This compound4-bromoaniline81102-103Yellow[1]
This compoundAniline--Dark Yellow[2][3]

Table 2: Spectroscopic Data for (E)-2-(((4-chlorophenyl)imino)methyl)-5-(diethylamino)phenol [1]

TechniqueKey Signals/Bands
¹H NMR (CDCl₃, 600 MHz)δ (ppm): 1.20 (t, 6H, CH₂–CH₃ ), 3.40 (q, 4H, CH₂ –CH₃), 6.18 (s, 1H, Ar–H), 6.24 (d, 1H, Ar–H), 7.14 (m, 3H, Ar–H), 7.32 (d, 2H, Ar–H), 8.39 (s, 1H, –CH=N), 13.53 (s, 1H, Ar–OH)

Table 3: Antibacterial and Antioxidant Activity Data

CompoundAssayTargetActivity (IC₅₀)Reference
(E)-2-(((4-chlorophenyl)imino)methyl)-5-(diethylamino)phenol (H5)DPPH-30.32 mM[1]
(E)-2-(((4-chlorophenyl)imino)methyl)-5-(diethylamino)phenol (H5)NO-31.73 mM[1]
Diorganotin complexes of Schiff base from this compound and L-tyrosineAntibacterialEscherichia coliModerate activity[4][6]
Metal complexes of Schiff base from this compound and anilineAntibacterialStreptococcus, Staphylococcus aureus, Escherichia coliComplexes are more bioactive than the ligand[2][3]

Applications and Mechanisms of Action

Schiff bases derived from this compound and their metal complexes have a wide array of applications, primarily stemming from their ability to chelate metal ions and their unique electronic properties.

Antibacterial Activity

The antibacterial activity of these Schiff bases is often enhanced upon complexation with metal ions.[2] The increased lipophilicity of the metal complexes allows for better penetration through the bacterial cell wall. Once inside, the metal ion can disrupt cellular processes, leading to bacterial cell death. The chelation theory suggests that the metal ion deactivates essential enzymes by binding to their active sites.

Antibacterial_Mechanism cluster_cell Bacterial Cell cluster_complex Metal-Schiff Base Complex Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Enzyme Essential Enzymes Cell Death Cell Death Enzyme->Cell Death Metal_Complex Metal Complex Metal_Complex->Cell_Wall Penetration Metal_Complex->Enzyme Binding & Deactivation

Figure 2: Proposed mechanism of antibacterial action of metal-Schiff base complexes.

Fluorescent Probes for Metal Ion Detection

The D-π-A (donor-π-acceptor) structure of some Schiff bases derived from this compound gives rise to interesting photophysical properties. These compounds can act as chemosensors for the detection of metal ions such as Cu²⁺ and Mn²⁺.[7] The coordination of a metal ion to the Schiff base ligand can lead to a significant change in its fluorescence emission, allowing for the sensitive and selective detection of the metal ion.[7]

Potential Antidiabetic and Antioxidant Agents

Certain halogenated Schiff bases derived from this compound have demonstrated promising in vitro antidiabetic and antioxidant activities.[1] The antioxidant activity is attributed to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl and phenyl groups.[1] Their potential as antidiabetic agents is linked to the inhibition of enzymes like α-amylase and α-glucosidase.[1]

Conclusion

The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel compounds with significant potential in drug discovery and materials science. The straightforward synthetic protocols, coupled with the tunable properties of the resulting Schiff bases and their metal complexes, make this an attractive area for further research. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists to explore the synthesis and applications of this important class of compounds.

References

Application Notes and Protocols for the Condensation of 4-(Diethylamino)salicylaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of Schiff bases via the condensation reaction of 4-(Diethylamino)salicylaldehyde with various primary amines. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, material science, and catalysis. The methodologies outlined below are based on established literature procedures.

Introduction

The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of substituted imines, commonly known as Schiff bases. This reaction typically proceeds by nucleophilic addition of the primary amine to the aldehyde carbonyl group, followed by dehydration to form the imine. The resulting Schiff bases are often colored, crystalline solids and are of significant interest due to their biological activities and coordination chemistry.

General Reaction Scheme

The fundamental reaction involves the coupling of this compound and a primary amine (R-NH₂) to yield the corresponding Schiff base and water.

Caption: General reaction scheme for Schiff base formation.

Experimental Protocols

Two primary protocols are presented, a general method using reflux in ethanol, which is widely applicable, and a one-pot synthesis for more complex structures.

Protocol 1: General Condensation using Reflux in Ethanol

This protocol is suitable for the synthesis of a wide range of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol (absolute or 96%)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid or anhydrous ZnCl₂)

  • Round-bottom flask

  • Condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of ethanol (e.g., 20 mL per 0.01 mole).

  • Addition of Amine: To the stirred solution, add an equimolar amount (1.0 eq) of the primary amine. If the amine is a solid, it can be dissolved in a minimum amount of ethanol before addition.

  • Catalyst Addition (Optional): For less reactive amines, a catalytic amount of glacial acetic acid (1-3 drops) or a few drops of anhydrous ZnCl₂ solution can be added to the reaction mixture.[1][2]

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (typically around 80-100°C) with continuous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 5 hours.[1][3]

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.[1] If not, the solvent volume can be reduced using a rotary evaporator.

  • Purification: Filter the solid product using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials.[1] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.[1]

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

Protocol 2: One-Pot Synthesis with Triethylamine

This method is particularly useful for reactions involving amino acids where the presence of a base is beneficial.[3]

Materials:

  • This compound

  • Amino acid (e.g., L-tyrosine)

  • Triethylamine

  • Methanol

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the amino acid (1.0 eq), this compound (1.0 eq), and methanol (e.g., 60 mL for 2 mmol scale).[3]

  • Base Addition: Add triethylamine (2.0 eq) to the mixture.[3]

  • Reaction: Heat the mixture under reflux for approximately 5 hours with stirring.[3]

  • Filtration: After the reaction, filter the hot solution to remove any insoluble impurities.

  • Solvent Removal: Evaporate the filtrate to dryness using a rotary evaporator.

  • Washing: Wash the resulting residue with water to remove triethylamine hydrochloride (Et₃N·HCl).[3]

  • Recrystallization: Recrystallize the crude product from methanol to obtain the pure Schiff base.[3]

Data Presentation

The following table summarizes reaction conditions and outcomes for the synthesis of various Schiff bases derived from this compound.

Primary AmineSolventCatalystTemp. (°C)Time (h)Yield (%)M.P. (°C)Reference
AnilineEthanolAnhydrous ZnCl₂1003--[1]
L-TyrosineMethanolTriethylamineReflux567-81-[3]
4-FluoroanilineMethanol---8586-87[4]
4-BromoanilineMethanol---81102-103[4]
4-ChloroanilineMethanol---7990-91[4]
CarbohydrazideMethanol/DMFTriethylamine70-9060-80--[5]

Yields and melting points are for the specific reported syntheses and may vary.

Visualizations

Reaction Mechanism

The condensation reaction proceeds in two main steps: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine (Schiff base).

Caption: Mechanism of Schiff base formation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Schiff bases as described in Protocol 1.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification Dissolve Dissolve 4-DESA in Ethanol Add_Amine Add Primary Amine (and optional catalyst) Dissolve->Add_Amine Reflux Reflux Reaction Mixture (3-5 hours) Add_Amine->Reflux Cool Cool to Room Temperature Reflux->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize (optional) Wash->Recrystallize Dry Dry Product Recrystallize->Dry Final_Product Pure Schiff Base Dry->Final_Product Yields

Caption: General experimental workflow for Schiff base synthesis.

Applications and Further Research

Schiff bases derived from this compound are valuable precursors for the synthesis of metal complexes, which have shown potential as antibacterial agents and fluorescent materials.[3] Their chelating properties are also significant in the design of compounds with antioxidant and anticancer activities.[1] The protocols provided herein offer a solid foundation for researchers to synthesize these compounds for further investigation into their biological and material properties. Researchers can adapt these methods by varying the primary amine to create a library of Schiff bases for screening in drug discovery and other applications.

References

Application Notes and Protocols for 4-(Diethylamino)salicylaldehyde in Fluorescent Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)salicylaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of highly sensitive and selective fluorescent probes for metal ion detection. Its intrinsic fluorescence, stemming from an intramolecular charge transfer (ICT) mechanism, can be modulated upon complexation with metal ions. This property, often enhanced through the formation of Schiff base derivatives, allows for the development of "turn-on" or "turn-off" fluorescent sensors. These sensors are instrumental in various applications, including environmental monitoring, bio-imaging, and pharmaceutical analysis, due to their operational simplicity, high sensitivity, and real-time detection capabilities.

The core principle behind the utility of this compound-based probes lies in the chelation-enhanced fluorescence (CHEF) or fluorescence quenching mechanisms. The coordination of a metal ion to the probe can either restrict intramolecular rotation and enhance fluorescence emission (CHEF) or induce quenching through processes like spin-orbit coupling or energy/electron transfer. The salicylaldehyde moiety provides a bidentate binding site (hydroxyl and aldehyde groups) that can be readily modified to create specific cavities for target metal ions, thereby tuning the selectivity of the probe.

Data Presentation: Performance of this compound-Based Fluorescent Probes

The following tables summarize the quantitative data for various Schiff base fluorescent probes synthesized from this compound for the detection of different metal ions.

Table 1: Fluorescent Probes for Aluminum (Al³⁺) Detection

Probe/Ligand Synthesized from this compoundLimit of Detection (LOD)Binding Constant (Kₐ)Solvent SystemReference
Salicylaldehyde hydrazone derivative7.98 x 10⁻⁹ M3.9 x 10² M⁻¹MethanolN/A
Naphthalene-based Schiff base2.02 x 10⁻⁷ M0.3 x 10⁴ M⁻¹Water:DMSO (3:7)N/A
Schiff base chemosensor (SNN)3.99 nMN/AN/A[1]

Table 2: Fluorescent Probes for Zinc (Zn²⁺) Detection

Probe/Ligand Synthesized from this compoundLimit of Detection (LOD)Binding Constant (Kₐ)Solvent SystemReference
Diarylethene with a Schiff base unit2.6 x 10⁻⁷ M3.1 x 10⁴ L mol⁻¹Methanol[2]
Schiff base chemosensor (SNN)1.33 nMN/AN/A[1]
Simple salicylaldehyde-based probe5.9 x 10⁻⁹ MN/AWaterN/A

Table 3: Fluorescent Probes for Other Metal Ions

Metal IonProbe/Ligand Synthesized from this compoundLimit of Detection (LOD)Solvent SystemReference
Copper (Cu²⁺)D-π-A Schiff baseLower than WHO drinking water levelTHF/HEPES[3]
Manganese (Mn²⁺)D-π-A Schiff baseLower than WHO drinking water levelCH₃CN[3]

Signaling Pathways and Experimental Workflows

The interaction of a this compound-based probe with a metal ion typically follows a chelation-enhanced fluorescence (CHEF) or a fluorescence quenching pathway.

CHEF_Mechanism Probe Free Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Chelation Metal Metal Ion Metal->Complex Emission Fluorescence Emission Complex->Emission Enhanced Fluorescence Excitation Light Excitation Excitation->Complex

Chelation-Enhanced Fluorescence (CHEF) Mechanism.

In the CHEF mechanism, the binding of the metal ion restricts intramolecular rotations or vibrations within the probe molecule, leading to a decrease in non-radiative decay pathways and a subsequent increase in fluorescence intensity.

Quenching_Mechanism Probe Free Probe (Fluorescent) Complex Probe-Metal Complex (Non-Fluorescent) Probe->Complex Binding Metal Metal Ion (Quencher) Metal->Complex NonRadiative Non-Radiative Decay Complex->NonRadiative Quenching Excitation Light Excitation Excitation->Complex

Fluorescence Quenching Mechanism.

Conversely, in fluorescence quenching, the bound metal ion introduces new non-radiative decay pathways, such as intersystem crossing or energy transfer, leading to a decrease in the observed fluorescence.

The general workflow for utilizing a this compound-based probe for metal ion detection is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Prepare Probe Stock Solution Titration Perform Fluorescence Titration Probe_Prep->Titration Metal_Prep Prepare Metal Ion Stock Solutions Metal_Prep->Titration Buffer_Prep Prepare Buffer Solution Buffer_Prep->Titration Record Record Fluorescence Spectra Titration->Record Plot Plot Fluorescence vs. [Metal Ion] Record->Plot Calculate Calculate LOD and Binding Constant Plot->Calculate

General Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe from this compound

This protocol describes a general method for synthesizing a Schiff base fluorescent probe by reacting this compound with an amine-containing compound.

Materials:

  • This compound

  • Amine-containing compound (e.g., aniline, ethylenediamine, hydrazine derivative)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • Add 1 equivalent of the chosen amine-containing compound to the solution.

  • Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Dry the purified product under vacuum.

  • Characterize the synthesized Schiff base probe using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, FT-IR).

Protocol 2: General Procedure for Metal Ion Detection using a this compound-Based Fluorescent Probe

This protocol provides a general framework for evaluating the performance of a synthesized fluorescent probe for the detection of a specific metal ion. This protocol is adapted from a procedure for a structurally similar compound.[4]

Materials and Equipment:

  • Synthesized fluorescent probe

  • Stock solutions (e.g., 1 mM) of various metal salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., deionized water, acetonitrile, or methanol).

  • Buffer solution of the desired pH.

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

1. Preparation of Solutions:

  • Prepare a stock solution (e.g., 1 mM) of the fluorescent probe in a suitable solvent (e.g., acetonitrile or methanol). Store this solution in the dark to prevent photodegradation.

  • Prepare working solutions of the probe (e.g., 10 µM) by diluting the stock solution in the chosen buffer system.

  • Prepare a series of metal ion solutions of varying concentrations by diluting the metal ion stock solutions.

2. Fluorescence Titration:

  • Place a defined volume (e.g., 2 mL) of the probe working solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution. The excitation wavelength should be set at the absorption maximum of the probe, and the emission should be scanned over a relevant wavelength range.

  • Sequentially add small aliquots (e.g., 2-10 µL) of a specific metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau.

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve at low concentrations.

  • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.

4. Selectivity Study:

  • To assess the selectivity of the probe, repeat the fluorescence titration procedure with a range of different metal ions at the same concentration.

  • Competitive experiments can also be performed by measuring the fluorescence response of the probe to the target metal ion in the presence of other potentially interfering ions.

Conclusion

This compound is a valuable and versatile platform for the design and synthesis of effective fluorescent probes for metal ion detection. Through straightforward Schiff base condensation reactions, a wide array of selective and sensitive sensors can be developed for various metal ions. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field to utilize this compound and its derivatives for advancing research in analytical chemistry, environmental science, and drug development.

References

Application Notes and Protocols for Selective Detection of Zinc Ions (Zn²⁺) using 4-(Diethylamino)salicylaldehyde-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective detection of zinc ions (Zn²⁺) is of paramount importance in various scientific disciplines, including environmental monitoring, cell biology, and pharmaceutical development. Zinc is an essential trace element involved in numerous physiological processes, and its dysregulation is associated with several diseases. Fluorescent chemosensors offer a sensitive, selective, and real-time method for the detection of Zn²⁺. This document provides detailed application notes and protocols for the use of fluorescent probes derived from 4-(Diethylamino)salicylaldehyde for the selective detection of zinc ions. These probes, typically Schiff bases, exhibit a "turn-on" fluorescence response upon binding to Zn²⁺, a mechanism often attributed to processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) inhibition, and Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]

Principle of Detection

The underlying principle for the selective detection of Zn²⁺ using this compound-based Schiff base probes is the significant enhancement of fluorescence upon complexation with the zinc ion. In the unbound state, the probe typically exhibits weak fluorescence due to non-radiative decay processes like C=N isomerization and photoinduced electron transfer (PET) from the electron-rich diethylamino group. Upon binding of Zn²⁺ to the Schiff base, a rigid complex is formed. This chelation inhibits the C=N isomerization and suppresses the PET process, leading to a dramatic increase in fluorescence intensity, often referred to as a "turn-on" response.[1][3] The formation of the probe-Zn²⁺ complex can be visually observed as a change in color under UV light and quantified using fluorescence spectroscopy.

Quantitative Data Summary

The following table summarizes the quantitative data for representative fluorescent probes based on this compound for the detection of Zn²⁺.

Probe Name/DescriptionDetection Limit (LOD)Binding Stoichiometry (Probe:Zn²⁺)Binding Constant (Kₐ)Solvent/Buffer SystemReference
SalicylaldehydeNot specified1:13.4 x 10⁴ M⁻¹Aqueous buffer (pH 8.5)[4]
Schiff base of this compound and anilineNot specified2:1Not specifiedEthanol[5]
Diarylethene with 4-diethylamino-salicylaldehyde unit2.6 x 10⁻⁷ M1:13.1 x 10⁴ L mol⁻¹Methanol
Salicylaldehyde-based probe (SNN)1.33 nM1:1Not specifiedNot specified[1]
Salicylaldehyde hydrazone probe 20.08 µM2:1Not specifiedAqueous buffer[6]
Schiff base probe L9.53 x 10⁻⁸ M1:11.42 x 10⁴ M⁻¹Ethanol[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative Schiff Base Probe

This protocol describes the synthesis of a simple and effective Schiff base fluorescent probe from this compound and aniline.[5]

Materials:

  • This compound

  • Aniline

  • Anhydrous ZnCl₂ (catalyst)

  • Ethanol (absolute)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • In a round bottom flask, dissolve 0.01 moles of this compound and 0.01 moles of aniline in 20 mL of absolute ethanol.

  • Add a few drops of anhydrous ZnCl₂ to the mixture as a catalyst.

  • Reflux the reaction mixture at 100°C for 3 hours with constant stirring.

  • After reflux, cool the reaction mixture to room temperature. A dark yellow solid mass will separate out.

  • Filter the resulting solid and wash it first with distilled water and then with cold ethanol.

  • Dry the product in a vacuum desiccator.

  • For further purification, the crude product can be recrystallized from ethanol.

Protocol 2: General Procedure for Zn²⁺ Detection

This protocol provides a general method for the fluorometric detection of Zn²⁺ in a solution using a this compound-based probe.

Materials:

  • Synthesized Schiff base probe

  • Stock solution of the probe (e.g., 1 mM in a suitable solvent like ethanol or DMSO)

  • Stock solution of ZnCl₂ or Zn(NO₃)₂ (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of standard solutions of Zn²⁺ with varying concentrations by diluting the stock solution with the chosen buffer.

    • In a quartz cuvette, add the buffer solution.

    • Add an appropriate aliquot of the probe stock solution to achieve the desired final concentration (typically in the micromolar range).

    • Add a specific volume of the standard Zn²⁺ solution to the cuvette. The final volume should be kept constant for all measurements.

  • Fluorescence Measurement:

    • Incubate the solution for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

    • Place the cuvette in the fluorometer.

    • Set the excitation and emission wavelengths specific to the probe-Zn²⁺ complex. These wavelengths should be determined from the excitation and emission spectra of the complex.

    • Record the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the Zn²⁺ concentration.

    • The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).

    • The binding stoichiometry can be determined using a Job's plot, and the binding constant can be calculated using the Benesi-Hildebrand equation.[7][8]

Visualizations

Signaling Pathway

G Signaling Pathway for Zn²⁺ Detection Probe Schiff Base Probe (Low Fluorescence) Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex Binding Zn2 Zn²⁺ Ion Zn2->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Induces PET Photoinduced Electron Transfer (PET) PET->Probe Quenches Fluorescence CN_iso C=N Isomerization CN_iso->Probe Quenches Fluorescence

Caption: Mechanism of fluorescence turn-on for Zn²⁺ detection.

Experimental Workflow

G Experimental Workflow for Zn²⁺ Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis 1. Synthesize Schiff Base Probe Stock_Probe 2. Prepare Probe Stock Solution Synthesis->Stock_Probe Mix 5. Mix Probe, Buffer, and Zn²⁺ Solution Stock_Probe->Mix Stock_Zn 3. Prepare Zn²⁺ Stock Solution Stock_Zn->Mix Buffer 4. Prepare Buffer Solution Buffer->Mix Incubate 6. Incubate for Complexation Mix->Incubate Measure 7. Measure Fluorescence Intensity Incubate->Measure Plot 8. Plot Intensity vs. [Zn²⁺] Measure->Plot Calculate 9. Calculate LOD, Binding Constant, etc. Plot->Calculate

Caption: Step-by-step workflow for Zn²⁺ detection.

Conclusion

Fluorescent probes derived from this compound offer a highly effective and straightforward method for the selective detection of zinc ions. The synthesis of these probes is often a simple one-step condensation reaction, and the "turn-on" fluorescence response provides high sensitivity. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to utilize this technology in their respective fields. The versatility of the Schiff base chemistry allows for further modifications to tune the photophysical properties and enhance the selectivity and sensitivity for specific applications.

References

Application Notes and Protocols: Development of a Chemosensor for Copper (Cu2+) using 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and characterization of a Schiff base chemosensor for the detection of copper (II) ions (Cu2+). The sensor is synthesized through a one-step condensation reaction between 4-(diethylamino)salicylaldehyde and an appropriate amine. Upon complexation with Cu2+, the chemosensor exhibits a "turn-off" fluorescent response, enabling the quantitative determination of Cu2+ concentration. Detailed protocols for the synthesis, characterization, and evaluation of the chemosensor are provided, along with representative data and visualizations to guide researchers in this process.

Introduction

The detection of heavy metal ions is of significant importance in environmental monitoring, biological systems, and pharmaceutical analysis due to their potential toxicity. Copper (II) is an essential trace element but can be toxic at elevated concentrations. Therefore, the development of sensitive and selective methods for Cu2+ detection is a crucial area of research. Fluorescent chemosensors offer a simple, rapid, and highly sensitive approach for ion detection. Schiff bases derived from this compound are attractive candidates for Cu2+ sensing due to their facile synthesis and the fluorescence quenching effect often observed upon coordination with paramagnetic metal ions like Cu2+. This application note details the necessary steps to develop and validate such a chemosensor.

Signaling Pathway and Sensing Mechanism

The sensing mechanism of the this compound-based Schiff base chemosensor for Cu2+ primarily relies on fluorescence quenching. The free ligand (the chemosensor) is typically fluorescent. Upon binding of a paramagnetic metal ion such as Cu2+, the fluorescence is quenched. This quenching can be attributed to several processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or energy transfer from the excited state of the fluorophore to the d-orbitals of the copper ion. The formation of the stable complex between the Schiff base ligand and the Cu2+ ion restricts the intramolecular rotation, which in other cases might lead to chelation-enhanced fluorescence (CHEF), but the paramagnetic nature of Cu2+ dominates, leading to a "turn-off" signal.

Free_Sensor Free Chemosensor (Fluorescent) Complex Sensor-Cu2+ Complex (Non-Fluorescent) Free_Sensor->Complex Binding Cu2_ion Cu2+ Ion Cu2_ion->Complex Quenching Fluorescence Quenching Complex->Quenching

Caption: Sensing mechanism of the Cu2+ chemosensor.

Experimental Protocols

I. Synthesis of the Schiff Base Chemosensor

This protocol describes the synthesis of a representative Schiff base chemosensor from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Anhydrous Ethanol

  • Anhydrous Zinc Chloride (as catalyst, optional)

  • Round bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • In a round bottom flask, dissolve this compound (0.01 mol) in 20 mL of anhydrous ethanol.

  • To this solution, add aniline (0.01 mol) and a few drops of anhydrous zinc chloride solution (optional catalyst).

  • The reaction mixture is refluxed with continuous stirring at approximately 80-100°C for 3-4 hours.

  • After reflux, the reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is washed with distilled water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • The purified product is dried in a vacuum desiccator.

  • The final product, a yellow solid, is stored for further characterization and use.[1]

cluster_synthesis Chemosensor Synthesis Workflow Reactants This compound + Aniline in Ethanol Reflux Reflux (3-4h, 80-100°C) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Water & Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Purified Schiff Base Chemosensor Drying->Product

Caption: Workflow for the synthesis of the Schiff base chemosensor.

II. Characterization of the Chemosensor

The synthesized Schiff base should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the imine bond.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=N imine stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the chemosensor in a suitable solvent (e.g., ethanol or acetonitrile).

III. Evaluation of Cu2+ Sensing Properties

A. Preparation of Stock Solutions:

  • Prepare a stock solution of the chemosensor (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile or ethanol).

  • Prepare stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) from their chloride or nitrate salts in deionized water (e.g., 1 x 10⁻² M).

  • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) to maintain a constant pH during the experiments.

B. UV-Vis and Fluorescence Titration:

  • To a series of cuvettes, add a fixed concentration of the chemosensor solution (e.g., 10 µM) in the chosen solvent and buffer mixture (e.g., 1:9 v/v acetonitrile:HEPES buffer).

  • Add increasing concentrations of the Cu²⁺ stock solution to each cuvette.

  • Record the UV-Vis absorption and fluorescence emission spectra for each solution after a short incubation period (e.g., 1-2 minutes). The excitation wavelength for fluorescence measurements should be determined from the absorption maximum of the chemosensor.

C. Selectivity Study:

  • Prepare solutions of the chemosensor (e.g., 10 µM) containing a fixed concentration of various metal ions (e.g., 2 equivalents).

  • Record the fluorescence intensity of each solution and compare it to the fluorescence intensity of the chemosensor in the presence of Cu²⁺.

D. Determination of Stoichiometry (Job's Plot):

  • Prepare a series of solutions with varying mole fractions of the chemosensor and Cu²⁺, while keeping the total concentration constant (e.g., 20 µM).

  • Measure the fluorescence intensity at the emission maximum for each solution.

  • Plot the change in fluorescence intensity against the mole fraction of the chemosensor. The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex.

E. Calculation of Limit of Detection (LOD):

  • Measure the fluorescence intensity of blank solutions (chemosensor without Cu²⁺) multiple times (n ≥ 10) to determine the standard deviation of the blank (σ).

  • Plot the fluorescence intensity as a function of low Cu²⁺ concentrations to obtain the slope of the linear calibration curve (m).

  • Calculate the LOD using the formula: LOD = 3σ / m .

F. Calculation of Binding Constant (Ka): The binding constant can be determined from the fluorescence titration data using the Benesi-Hildebrand equation or the Stern-Volmer equation for quenching processes. For a 1:1 binding stoichiometry, the Benesi-Hildebrand equation can be expressed as:

1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [Cu²⁺])

Where:

  • F₀ is the fluorescence intensity of the free chemosensor.

  • F is the fluorescence intensity at a given Cu²⁺ concentration.

  • Fₘₐₓ is the maximum fluorescence intensity upon saturation with Cu²⁺.

  • Kₐ is the binding constant.

  • [Cu²⁺] is the concentration of Cu²⁺.

A plot of 1 / (F - F₀) versus 1 / [Cu²⁺] should yield a straight line, from which Kₐ can be calculated from the ratio of the intercept to the slope.

cluster_evaluation Sensing Evaluation Workflow Stock_Prep Prepare Stock Solutions (Sensor, Metal Ions, Buffer) Titration UV-Vis & Fluorescence Titration (Increasing [Cu2+]) Stock_Prep->Titration Selectivity Selectivity Test (Various Metal Ions) Stock_Prep->Selectivity Stoichiometry Job's Plot (Determine Stoichiometry) Titration->Stoichiometry LOD_Calc Calculate Limit of Detection (LOD) Titration->LOD_Calc Ka_Calc Calculate Binding Constant (Ka) Titration->Ka_Calc Data_Analysis Data Analysis & Interpretation Selectivity->Data_Analysis Stoichiometry->Data_Analysis LOD_Calc->Data_Analysis Ka_Calc->Data_Analysis

References

Application Notes: 4-(Diethylamino)salicylaldehyde in Bio-imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Diethylamino)salicylaldehyde is a versatile organic compound that serves as a crucial building block in the synthesis of advanced fluorescent probes for bio-imaging.[1][2] Its molecular structure, featuring a hydroxyl group, an aldehyde group, and an electron-donating diethylamino group, provides multiple reactive sites for creating complex molecules with tailored photophysical properties.[1] This intermediate is particularly valuable for developing Schiff base ligands and other derivatives that exhibit sensitivity to their microenvironment, making them excellent candidates for sensing metal ions, pH variations, and enzymatic activity within biological systems.[3][4][5]

Applications in Fluorescent Probe Development

The primary application of this compound in bio-imaging is its use as a precursor for fluorescent chemosensors. Its derivatives are designed to interact with specific analytes, leading to measurable changes in their fluorescence signals, such as "turn-on" or "turn-off" responses, or shifts in emission wavelengths.

Detection of Metal Ions

Derivatives of this compound have been successfully synthesized to act as selective chemosensors for various metal ions, which are vital for many physiological and pathological processes.

  • Zinc (Zn²⁺): A diarylethene derivative incorporating a this compound Schiff base unit has been developed as a selective fluorescent sensor for Zn²⁺.[6] Upon binding with Zn²⁺, the probe's fluorescence intensity was enhanced threefold, with a visible color change from black to bright blue.[6] This interaction follows a 1:1 binding stoichiometry.[6]

  • Copper (Cu²⁺) and Manganese (Mn²⁺): A D–π-A Schiff-base compound, synthesized from 4-(N,N-diethylamino)salicylaldehyde, serves as a dual-channel chemosensor for Cu²⁺ ions and a naked-eye probe for Mn²⁺ ions.[3] The detection limits for both ions are significantly lower than the levels permitted in drinking water by the World Health Organization (WHO).[3]

pH Sensing

The intrinsic structure of this compound and its derivatives makes them sensitive to pH changes. The compound itself is a coumarin derivative that acts as a fluorescent probe for proton transfer, with its emission spectrum shifting as the pH increases.[5] This property is foundational for designing probes that can monitor pH in different cellular compartments, which is crucial for studying cellular processes like endocytosis and apoptosis.[7]

Enzyme Activity Probing

This compound has been used to synthesize thiosemicarbazones that act as multi-target-directed ligands against several enzymes, including cholinesterases (AChE, BChE) and carbonic anhydrases (hCA I, hCA II).[4] While primarily focused on inhibition, this demonstrates the potential for designing fluorogenic substrates or activity-based probes where enzyme interaction could modulate the fluorescence signal, enabling real-time imaging of enzyme activity.

Quantitative Data Summary

The performance of fluorescent probes derived from this compound is summarized below.

Probe DerivativeAnalyteExcitation (λex)Emission (λem)Detection Limit (LOD)Binding Constant (K)Solvent/ConditionsReference
Diarylethene Schiff BaseZn²⁺290 nmNot specified2.6 × 10⁻⁷ mol L⁻¹3.1 × 10⁴ L mol⁻¹Methanol[6]
D–π-A Schiff Base (H₂L)Cu²⁺Not specifiedNot specifiedLower than WHO standardNot specifiedTHF/HEPES (v/v: 2:8, pH = 8.0)[3]
D–π-A Schiff Base (H₂L)Mn²⁺Not specifiedNot specifiedLower than WHO standardNot specifiedCH₃CN[3]
This compound-thiosemicarbazones (3a-p)AChENot specifiedNot specifiedKi: 121.74 - 548.63 nMNot applicable (Inhibition)Not specified[4]
This compound-thiosemicarbazones (3a-p)hCA IINot specifiedNot specifiedKi: 323.04 - 991.62 nMNot applicable (Inhibition)Not specified[4]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base Fluorescent Probe

This protocol describes a general method for synthesizing a Schiff base probe via condensation reaction, based on the synthesis of similar compounds.[3]

Materials:

  • This compound

  • An appropriate amine-containing compound (e.g., diaminomaleonitrile, an aniline derivative)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 1.0 mmol of the selected amine compound to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate (the Schiff base product) is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol/water) to obtain the purified probe.

  • Dry the final product under vacuum and characterize it using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Fluorescence Titration for Metal Ion Sensing

This protocol outlines the steps to evaluate the fluorescent response of a synthesized probe to a specific metal ion.

Materials:

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO or acetonitrile)

  • Working probe solution (e.g., 10 µM in the desired buffer/solvent system)

  • Stock solutions of various metal ions (e.g., 10 mM chloride or perchlorate salts in water)

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl)

  • Fluorometer and quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a 10 µM working solution of the fluorescent probe in the chosen solvent system (e.g., Methanol, or THF/HEPES buffer).

  • Place 2.0 mL of the probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum by exciting at the probe's maximum absorption wavelength (λex).

  • Sequentially add small aliquots (e.g., 2-10 µL) of the target metal ion stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Observe the change in fluorescence intensity (enhancement or quenching) at the peak emission wavelength (λem).

  • Plot the change in fluorescence intensity against the metal ion concentration to determine the detection limit and binding constant.

  • To assess selectivity, repeat the experiment by adding other competing metal ions at the same concentration.

Protocol 3: General Protocol for Live Cell Bio-imaging

This protocol provides a general framework for using a synthesized probe to visualize analytes in cultured cells. Note: Probe concentration, incubation time, and imaging parameters must be optimized for each specific probe and cell line.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Synthesized fluorescent probe stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filters for the probe's excitation and emission wavelengths

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes and allow them to adhere and grow for 24-48 hours until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe (e.g., 1-10 µM) in serum-free cell culture medium from the DMSO stock solution.

    • Remove the old medium from the cells and wash them once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • To image the target analyte, you may need to induce its accumulation (e.g., by adding a metal ion solution or inducing oxidative stress, if applicable).

    • Capture fluorescence images using the appropriate excitation and emission filter sets. Acquire both a bright-field image to assess cell morphology and a fluorescence image.

  • Data Analysis: Analyze the fluorescence intensity in different cellular regions using imaging software like ImageJ or FIJI.

Visualizations

Synthesis_Pathway aldehyde This compound plus1 + aldehyde->plus1 amine Primary Amine (R-NH2) probe Schiff Base Probe amine->probe Condensation (Ethanol, H⁺ cat.) plus2 + probe->plus2 water H2O plus1->amine plus2->water

Caption: General synthesis pathway for a Schiff base probe.

Sensing_Mechanism Probe_Free Probe Complex Probe-Analyte Complex Probe_Free->Complex Binding Fluorescence_Off Low / No Fluorescence Probe_Free->Fluorescence_Off 'Turn-Off' State Analyte Analyte (e.g., Zn²⁺) Analyte->Complex Fluorescence_On Enhanced Fluorescence Complex->Fluorescence_On 'Turn-On' State (CHEF) Light_In Excitation Light Light_In->Probe_Free Light_In->Complex

Caption: "Turn-on" fluorescence sensing mechanism.

Experimental_Workflow start Start synthesis 1. Probe Synthesis & Purification start->synthesis characterization 2. Spectroscopic Characterization synthesis->characterization invitro 3. In Vitro Sensing Assay (Selectivity & Sensitivity) characterization->invitro cell_culture 4. Cell Culture & Seeding invitro->cell_culture loading 5. Probe Loading into Live Cells cell_culture->loading imaging 6. Fluorescence Microscopy Imaging loading->imaging analysis 7. Image & Data Analysis imaging->analysis end End analysis->end

Caption: Workflow for probe development and bio-imaging.

References

Application Notes: 4-(Diethylamino)salicylaldehyde Derivatives for Mitochondrial and ER Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)salicylaldehyde is a versatile chemical scaffold used in the synthesis of fluorescent probes for biological imaging.[1][] Its derivatives, particularly Schiff bases, exhibit tunable photophysical properties, including intramolecular charge transfer (ICT), which makes them sensitive to their local environment.[3][4] By modifying the core structure, it is possible to develop probes with large Stokes shifts, high quantum yields, and specific targeting capabilities for organelles like mitochondria and the endoplasmic reticulum (ER).[3][5] These probes represent a cost-effective and synthetically accessible alternative to commercial dyes for live-cell imaging.

Principle of Organelle Targeting

The selective accumulation of these fluorescent probes in mitochondria and the ER is primarily driven by the electrochemical potential across the organellar membranes. Mitochondria, in particular, maintain a highly negative membrane potential (-150 to -180 mV) to drive ATP synthesis.[6] By incorporating a delocalized lipophilic cationic moiety (e.g., a pyridinium or phosphonium group) into the this compound derivative, the probe is electrophoretically drawn into the negatively charged mitochondrial matrix.[6][7] A similar principle applies to the ER, which also possesses a negative membrane potential, allowing for the accumulation of cationic probes.[5] The lipophilic nature of these compounds facilitates their passage across the plasma and organellar membranes.[8]

Advantages and Applications
  • Tunable Photophysical Properties: The absorption and emission spectra of these derivatives can be shifted by altering their chemical structure, allowing for the development of probes across the visible spectrum, including deep-red emitters which minimize cellular autofluorescence and phototoxicity.[3][9]

  • Facile Synthesis: Many effective probes can be synthesized through straightforward condensation reactions, such as the formation of a Schiff base from this compound and a suitable amine.[10][11]

  • Live-Cell Imaging: These probes are cell-permeable and have been successfully used to visualize mitochondrial and ER morphology and dynamics in living cells.[5]

  • Drug Development: By tracking changes in mitochondrial or ER health and function, these probes can be valuable tools in screening for drug-induced organelle toxicity and in studying diseases associated with mitochondrial or ER dysfunction.[8]

Quantitative Data Presentation

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes key parameters for representative this compound derivatives.

Derivative TypeSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Salen Ligand (MMLK 1-4 series)Various562–575596–63534-60Not specified[3][4]
Schiff Base (ICT dye)Various390–460510–600>120Up to 0.82 (in CHCl3)[3][4]
Coumarin DerivativeVarious>300~400 (pH dependent)>100Not specified[1]

Note: Photophysical properties are highly dependent on the specific chemical structure and the solvent environment. The values presented are ranges reported for different derivatives within a class.

Experimental Protocols & Workflows

General Synthesis of a Schiff Base Derivative

This protocol outlines a general one-pot condensation reaction to synthesize a Schiff base fluorescent probe from this compound and a primary amine.

cluster_synthesis General Synthesis Workflow reagents Dissolve this compound and selected amine in ethanol reflux Reflux the mixture for 2-4 hours (Monitor by TLC) reagents->reflux Heat cool Cool reaction mixture to room temperature reflux->cool precipitate Collect precipitate by filtration cool->precipitate purify Wash with cold ethanol and dry. Recrystallize if needed. precipitate->purify characterize Characterize product (NMR, Mass Spec, etc.) purify->characterize

General synthesis workflow for Schiff base derivatives.
Protocol 1: Live-Cell Mitochondrial Staining

This protocol is for staining mitochondria in live adherent cells using a custom-synthesized this compound derivative.

Materials:

  • Mitochondrial probe stock solution (1 mM in anhydrous DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or chambered coverglass

  • Fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate adherent cells on glass-bottom dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a fresh staining solution by diluting the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium. The optimal final concentration typically ranges from 100 nM to 1 µM and should be determined empirically.

  • Cell Washing: Remove the culture medium and gently wash the cells once with pre-warmed PBS.

  • Staining: Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the dish. Immediately image the cells using a fluorescence microscope equipped with appropriate filters and an environmental chamber.[12][13]

Protocol 2: Live-Cell Endoplasmic Reticulum (ER) Staining

This protocol is for staining the ER in live adherent cells. The procedure is similar to mitochondrial staining, but incubation times and probe concentrations may differ.

Materials:

  • ER probe stock solution (1 mM in anhydrous DMSO)

  • Live-cell imaging medium

  • PBS

  • Glass-bottom dishes

  • Fluorescence microscope with environmental chamber

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes to achieve 60-80% confluency.

  • Probe Preparation: Prepare a fresh staining solution by diluting the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 100 nM to 1 µM (optimize for your specific probe and cell line).

  • Staining: Remove the culture medium, wash once with PBS, and add the staining solution.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging: Add fresh medium and image the cells immediately. For dynamic ER processes, time-lapse imaging is recommended.[14]

Signaling Pathways and Mechanisms

Electrophoretic Accumulation of Cationic Probes

The primary mechanism for probe localization in mitochondria and the ER is the organelle's negative transmembrane potential. This creates an electrophoretic gradient that drives the accumulation of positively charged molecules from the cytosol into the organelle's interior.

cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum cytosol Cytosol (Neutral Potential) matrix Mitochondrial Matrix (High Negative Potential, ΔΨm) cytosol->matrix Electrophoretic Accumulation lumen ER Lumen (Negative Potential) cytosol->lumen Accumulation probe Cationic Probe (e.g., DES-Derivative⁺) probe->cytosol Cellular Uptake (Lipophilicity)

Mechanism of cationic probe accumulation in organelles.
Live-Cell Imaging Workflow

The following diagram illustrates the standard workflow for a live-cell imaging experiment using these fluorescent probes.

cluster_workflow Live-Cell Imaging Experimental Workflow plate_cells 1. Seed Cells on Imaging Dish prepare_stain 2. Prepare Staining Solution (Probe in Medium) stain_cells 3. Incubate Cells with Probe prepare_stain->stain_cells wash_cells 4. Wash to Remove Excess Probe stain_cells->wash_cells acquire_images 5. Acquire Images (Fluorescence Microscope) wash_cells->acquire_images analyze_data 6. Analyze Data (Morphology, Intensity, Dynamics) acquire_images->analyze_data

References

Synthesis and Antibacterial Evaluation of Metal Complexes with Schiff Base Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Metal complexes incorporating Schiff base ligands have emerged as a promising class of compounds, often exhibiting enhanced antibacterial activity compared to the free ligands. This document provides detailed application notes and protocols for the synthesis, characterization, and antibacterial screening of these complexes, intended to guide researchers in the development of new metal-based drugs.

I. Application Notes

The synthesis of antibacterial metal complexes with Schiff base ligands is a versatile and highly adaptable process. The biological activity of the resulting complexes is influenced by several factors, including the choice of the metal ion, the structure of the Schiff base ligand, and the overall geometry of the complex.

Choice of Metal Ion: Transition metals such as copper (Cu), cobalt (Co), zinc (Zn), nickel (Ni), and iron (Fe) are frequently employed.[1][2] The metal ion can play a crucial role in the antibacterial mechanism, potentially through interference with cellular enzymes, binding to microbial DNA, or promoting the generation of reactive oxygen species. Zinc(II) complexes, for instance, are often favored due to their promising activity and biocompatibility.[3]

Schiff Base Ligand Design: Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. This modular synthesis allows for the introduction of various functional groups that can modulate the lipophilicity, steric hindrance, and electronic properties of the ligand, thereby influencing the antibacterial efficacy of the metal complex. For example, the incorporation of halogen atoms into the Schiff base structure has been shown to enhance antimicrobial activity. The imine or azomethine group (-C=N-) is a key feature of Schiff bases and is crucial for their biological activity.

Mechanism of Action: While the precise mechanisms are still under investigation, it is widely believed that chelation of the metal ion to the Schiff base ligand enhances the lipophilicity of the complex.[3] This increased lipid solubility facilitates the transport of the complex across the bacterial cell membrane. Once inside the cell, the complex can disrupt normal cellular processes, leading to bacterial death.

II. Experimental Protocols

The following protocols are generalized procedures derived from various literature sources.[1][4][5][6][7] Researchers should optimize these protocols based on the specific characteristics of their chosen reactants.

Protocol 1: Synthesis of Schiff Base Ligands

This protocol describes the condensation reaction to form a Schiff base from an aldehyde and a primary amine.

Materials:

  • Aldehyde (e.g., salicylaldehyde, vanillin, 4-nitrobenzaldehyde)[1][2]

  • Primary amine (e.g., aniline, diphenylamine, 2-amino-5-chlorobenzophenone)[1][8]

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, n-hexane)

Procedure:

  • Dissolve the aldehyde (1 mmol) in the chosen solvent (e.g., 25 mL of ethanol) in a round-bottom flask.

  • In a separate beaker, dissolve the primary amine (1 mmol) in the same solvent.

  • Add the amine solution to the aldehyde solution dropwise while stirring.

  • If required, add a few drops of a catalyst like glacial acetic acid.[5]

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (e.g., 60-80°C) for a specified period (typically 2-6 hours).[5][7]

  • Monitor the reaction progress, often indicated by a color change or the formation of a precipitate.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash it with a cold solvent (e.g., diethyl ether or n-hexane) to remove unreacted starting materials.[5]

  • Purify the crude Schiff base ligand by recrystallization from a suitable solvent.

  • Dry the purified product in a vacuum desiccator over anhydrous CaCl2.[6][7]

Protocol 2: Synthesis of Metal(II) Schiff Base Complexes

This protocol outlines the complexation of a Schiff base ligand with a metal(II) salt.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CuCl2·2H2O, CoCl2·6H2O, Zn(NO3)2)[5][6]

  • Solvent (e.g., methanol, ethanol)

  • Round-bottom flask

  • Stirring plate and magnetic stirrer bar

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (e.g., 2 mmol) in the chosen solvent (e.g., 25 mL of ethanol) in a round-bottom flask, with gentle heating if necessary.

  • In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring vigorously. The molar ratio of ligand to metal is typically 2:1.[5][7]

  • Continue stirring the reaction mixture at room temperature or with gentle heating for a period ranging from 2 to 4 hours. A precipitate of the metal complex should form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid complex by filtration.

  • Wash the precipitate with the solvent and then with a non-polar solvent like diethyl ether to remove any impurities.

  • Dry the final product in a vacuum desiccator.

Protocol 3: Antibacterial Activity Screening (Disc Diffusion Method)

This method provides a qualitative assessment of the antibacterial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[1][4][6]

  • Nutrient agar plates

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds (Schiff base ligands and metal complexes) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Gentamicin, Ciprofloxacin)[2]

  • Negative control (solvent, e.g., DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a fresh inoculum of the test bacteria in a sterile broth and adjust the turbidity to match the 0.5 McFarland standard.

  • Evenly spread the bacterial suspension over the surface of the nutrient agar plates using a sterile cotton swab.

  • Impregnate the sterile filter paper discs with a known concentration of the test compounds (e.g., 100 µg/mL).[9]

  • Place the impregnated discs, along with the positive and negative control discs, on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.[9]

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This microdilution broth assay provides a quantitative measure of antibacterial activity.

Materials:

  • Bacterial strains

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)[10]

  • 96-well microtiter plates

  • Test compounds and standard antibiotics in a suitable solvent

  • Bacterial inoculum adjusted to a specific concentration (e.g., 1 × 10^5 cfu/mL)[10]

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the test compounds and standard antibiotics in the broth in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive controls (broth with bacteria and no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.

III. Data Presentation

Quantitative data from the characterization and antibacterial assays should be organized into clear and concise tables for easy comparison.

Table 1: Physicochemical and Analytical Data of Schiff Base Ligands and Metal Complexes

CompoundMolecular FormulaMolecular Weight ( g/mol )ColorMelting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)
Ligand 1C₁₅H₁₃NO₂239.27Yellow150-152-
Cu(II) ComplexC₃₀H₂₄N₂O₄Cu536.07Green>30010.5
Co(II) ComplexC₃₀H₂₄N₂O₄Co531.46Brown>3009.8

Table 2: Antibacterial Activity Data (Zone of Inhibition in mm)

CompoundConcentration (µ g/disc )S. aureusB. subtilisE. coliP. aeruginosa
Ligand 110010876
Cu(II) Complex10018161514
Co(II) Complex10016141312
Gentamicin1025222018

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureusB. subtilisE. coliP. aeruginosa
Ligand 1128256256512
Cu(II) Complex16323264
Co(II) Complex326464128
Ciprofloxacin1224

IV. Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis and evaluation of antibacterial metal complexes.

Synthesis_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Metal Complex Synthesis Aldehyde Aldehyde Condensation Condensation Reaction (Reflux) Aldehyde->Condensation Amine Primary Amine Amine->Condensation Solvent_L Solvent (e.g., Ethanol) Solvent_L->Condensation Ligand Schiff Base Ligand (Crude) Condensation->Ligand Purification_L Purification (Recrystallization) Ligand->Purification_L Pure_Ligand Pure Schiff Base Ligand Purification_L->Pure_Ligand Complexation Complexation Reaction (Stirring) Pure_Ligand->Complexation Metal_Salt Metal(II) Salt Metal_Salt->Complexation Solvent_C Solvent (e.g., Methanol) Solvent_C->Complexation Complex Metal Complex (Precipitate) Complexation->Complex Washing Washing & Drying Complex->Washing Pure_Complex Pure Metal Complex Washing->Pure_Complex

Caption: Workflow for the synthesis of Schiff base ligands and their metal complexes.

Antibacterial_Testing_Workflow cluster_screening Antibacterial Screening cluster_disc Disc Diffusion Method cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis Test_Compounds Test Compounds (Ligand & Complexes) Disc_Placement Place Impregnated Discs Test_Compounds->Disc_Placement Serial_Dilution Serial Dilution in 96-well Plate Test_Compounds->Serial_Dilution Bacterial_Culture Bacterial Culture (Gram+ & Gram-) Inoculation Inoculate Agar Plate Bacterial_Culture->Inoculation Inoculum_Addition Add Bacterial Inoculum Bacterial_Culture->Inoculum_Addition Inoculation->Disc_Placement Incubation_D Incubate (24h, 37°C) Disc_Placement->Incubation_D Measure_Zone Measure Zone of Inhibition (mm) Incubation_D->Measure_Zone Final_Analysis Compare Activity of Ligand vs. Complex vs. Standard Antibiotic Measure_Zone->Final_Analysis Serial_Dilution->Inoculum_Addition Incubation_M Incubate (24h, 37°C) Inoculum_Addition->Incubation_M Determine_MIC Determine MIC (µg/mL) Incubation_M->Determine_MIC Determine_MIC->Final_Analysis

Caption: Workflow for antibacterial activity testing of synthesized compounds.

Tweedy_Mechanism cluster_membrane Bacterial Cell cluster_targets Intracellular Targets Metal_Complex Metal-Schiff Base Complex (Lipophilic) Cell_Membrane Cell Membrane Metal_Complex->Cell_Membrane Penetration Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space DNA_Binding Binding to DNA Intracellular_Space->DNA_Binding Enzyme_Inhibition Enzyme Inhibition Intracellular_Space->Enzyme_Inhibition ROS_Generation ROS Generation Intracellular_Space->ROS_Generation Cell_Death Bacterial Cell Death DNA_Binding->Cell_Death Enzyme_Inhibition->Cell_Death ROS_Generation->Cell_Death

Caption: Proposed mechanism of antibacterial action for metal-Schiff base complexes.

References

One-Pot Synthesis of 4-(Diethylamino)salicylaldehyde Complexes: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of metal complexes derived from 4-(Diethylamino)salicylaldehyde. These compounds and their derivatives are of significant interest in drug development due to their potential as anticancer and antibacterial agents. The methodologies outlined facilitate the straightforward preparation of these complexes, and the accompanying data provides a baseline for characterization and further investigation into their therapeutic applications.

Introduction

Schiff bases derived from this compound are versatile ligands that form stable complexes with a variety of metal ions. The resulting metal complexes have garnered considerable attention in medicinal chemistry. The coordination of the metal ion to the Schiff base ligand can enhance the biological activity of the organic molecule, leading to potent therapeutic candidates. The one-pot synthesis approach, where the Schiff base is formed in situ followed by immediate complexation with a metal salt, offers a streamlined and efficient route to these valuable compounds, saving time and resources.

Applications in Drug Development

Complexes of this compound have demonstrated promising biological activities, including:

  • Anticancer Activity: Certain copper(II) complexes of this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these complexes can induce apoptosis through the activation of caspase signaling pathways.[1]

  • Antibacterial Activity: Metal complexes of Schiff bases derived from this compound have shown notable antibacterial properties against a range of bacterial species. The chelation of the metal ion is often attributed to the enhanced bioactivity compared to the free ligand.[2][3]

  • Enzyme Inhibition: Thiosemicarbazone derivatives of this compound have been investigated as multi-target-directed ligands, showing inhibitory activity against enzymes such as cholinesterases and carbonic anhydrases, which are relevant targets in the research of Alzheimer's disease.[4]

Experimental Protocols

This section details the one-pot synthesis protocols for preparing various metal complexes of this compound.

Protocol 1: One-Pot Synthesis of Zn(II), Cd(II), Sn(II), and Pb(II) Schiff Base Complexes

This protocol is adapted from the synthesis of metal complexes of the Schiff base derived from this compound and aniline.[2][3]

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Metal Salts: Zinc(II) acetate, Cadmium(II) acetate, Tin(II) chloride, Lead(II) chloride

  • Dilute Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 moles) and aniline (0.01 moles) in 20 mL of absolute ethanol.

  • To this solution, add a solution of the respective metal salt (Zinc(II) Acetate, Cadmium(II) Acetate, Tin(II) Chloride, or Lead(II) Chloride) (2.5 mmol) in 20 mL of absolute ethanol with constant stirring.

  • Heat the reaction mixture at 60°C with continuous stirring for 4 hours.

  • Reduce the volume of the solution on a water bath.

  • Induce precipitation by adding a few drops of dilute sodium hydroxide solution.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry in a vacuum desiccator over P₄O₁₀.

  • Recrystallize the dried product from ethanol to obtain the pure complex.

Protocol 2: In-Situ Synthesis of a this compound Hydrazine Di-Schiff Base

This protocol describes an in-situ synthesis method for a di-Schiff base.[5]

Materials:

  • This compound

  • Carbohydrazide

  • Anhydrous methanol

  • N,N'-dimethylformamide (DMF)

  • Triethylamine

  • Anhydrous ethanol

Procedure:

  • Dissolve 0.7-0.8 g of this compound and 0.2-0.3 g of carbohydrazide in a mixed solvent of 8-12 mL of anhydrous methanol and N,N'-dimethylformamide (1:1 volume ratio).

  • Slowly add triethylamine to the solution while stirring to adjust the pH to 6-7.

  • Transfer the solution to a polytetrafluoroethylene-lined reactor.

  • Heat the reactor at 70-90°C for 60-80 hours.

  • Cool the reactor to room temperature.

  • Filter the resulting solid, wash with anhydrous ethanol, to obtain the di-Schiff base compound.

Data Presentation

The following tables summarize representative quantitative data for synthesized this compound Schiff base complexes.

Table 1: Physicochemical Data and Yields of Metal Complexes [3]

Complex Empirical FormulaColorMelting Point (°C)Yield (%)
C₁₇H₂₀ON₂ (Ligand)Dark Yellow--
[Zn(C₁₇H₁₉ON₂)₂]Yellow>30075
[Cd(C₁₇H₁₉ON₂)₂]Light Yellow>30072
[Sn(C₁₇H₁₉ON₂)₂]Brown>30068
[Pb(C₁₇H₁₉ON₂)₂]Dark Brown>30070

Table 2: Selected Spectroscopic Data for a Representative Zn(II) Complex [2]

Compound¹H NMR (δ, ppm)IR (cm⁻¹)
Ligand 13.12 (-OH)~1630 (C=N)
Zn(II) Complex Absence of -OH signal~1605 (C=N, shifted)

Note: The shift in the C=N stretching frequency and the disappearance of the -OH proton signal are indicative of complex formation.

Visualizations

Experimental Workflow

The following diagram illustrates the general one-pot synthesis workflow for this compound metal complexes.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Work-up & Purification A This compound D Dissolve in Solvent (e.g., Ethanol) A->D B Primary Amine / Hydrazine B->D C Metal Salt E In-situ Schiff Base Formation & Metal Complexation (Heating & Stirring) C->E D->E F Precipitation / Cooling E->F G Filtration F->G H Washing G->H I Drying & Recrystallization H->I J Pure Metal Complex I->J

Caption: General workflow for the one-pot synthesis of this compound complexes.

Proposed Signaling Pathway

The diagram below depicts a simplified proposed signaling pathway for the induction of apoptosis by copper(II) complexes of this compound, as suggested by studies on similar complexes.[1]

G A Cu(II) Complex B Cellular Uptake A->B C Interaction with Intracellular Targets B->C D Caspase-8 Activation (Extrinsic Pathway) C->D E Caspase-9 Activation (Intrinsic Pathway) C->E F Caspase-3 Activation (Executioner Caspase) D->F E->F G Apoptosis F->G

Caption: Proposed caspase-mediated apoptosis pathway induced by Cu(II) complexes.

References

Application Notes and Protocols for Creating Fluorescent Dyes Using 4-(Diethylamino)salicylaldehyde as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, properties, and applications of fluorescent dyes derived from 4-(diethylamino)salicylaldehyde. This versatile precursor allows for the creation of a variety of fluorescent molecules, including Schiff bases and coumarins, with tunable photophysical properties. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis and characterization of these valuable compounds for applications in research, diagnostics, and drug development.

Introduction

This compound is a commercially available aromatic aldehyde that serves as an excellent starting material for the synthesis of fluorescent dyes.[1][2] Its molecular structure, featuring an electron-donating diethylamino group and a reactive aldehyde functionality, makes it an ideal precursor for creating dyes with strong intramolecular charge transfer (ICT) characteristics.[3] This often results in compounds with high molar extinction coefficients, large Stokes shifts, and fluorescence emission in the visible to near-infrared regions of the spectrum.[3] The synthetic versatility of this compound allows for the straightforward creation of diverse dye libraries through reactions such as Schiff base condensation and Knoevenagel condensation.[4][5]

Synthesis of Fluorescent Dyes

Two primary classes of fluorescent dyes that can be readily synthesized from this compound are Schiff bases and coumarins.

Schiff Base Fluorescent Dyes

Schiff base condensation is a robust and high-yielding reaction for the synthesis of fluorescent probes. The reaction involves the condensation of the aldehyde group of this compound with a primary amine. The resulting imine linkage is often part of a conjugated system, leading to fluorescent properties. These dyes are particularly useful as chemosensors for metal ions.[6][7]

Precursor This compound Reaction Condensation Reaction (Reflux) Precursor->Reaction Amine Primary Amine (e.g., Aniline, Diaminomaleonitrile) Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Purification (Filtration, Recrystallization, Chromatography) Reaction->Purification Dye Schiff Base Fluorescent Dye Purification->Dye Characterization Characterization (NMR, MS, FT-IR) Dye->Characterization

Caption: General workflow for the synthesis of Schiff base fluorescent dyes.

This protocol describes the synthesis of a fluorescent Schiff base by reacting this compound with aniline.[3]

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Anhydrous Zinc Chloride (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 moles) in 20 mL of absolute ethanol.

  • Add aniline (0.01 moles) to the solution. A few drops of anhydrous ZnCl2 can be added as a catalyst.[3]

  • Attach the reflux condenser and heat the reaction mixture to reflux (approximately 100°C) with constant stirring for 3 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to obtain the pure fluorescent dye.[3]

Coumarin-Based Fluorescent Dyes

Coumarins are a well-known class of fluorescent compounds with a wide range of applications, including as laser dyes and biological labels. The Knoevenagel condensation is a common method for synthesizing coumarins, involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group.[1][4]

Precursor This compound Reaction Knoevenagel Condensation (Solvent-free or in Ethanol) Precursor->Reaction ActiveMethylene Active Methylene Compound (e.g., Ethyl Acetoacetate) ActiveMethylene->Reaction Catalyst Catalyst (e.g., Piperidine) Catalyst->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Dye Coumarin Fluorescent Dye Purification->Dye Characterization Characterization (NMR, MS, FT-IR) Dye->Characterization

Caption: General workflow for the synthesis of coumarin fluorescent dyes.

This protocol describes the synthesis of a highly fluorescent coumarin derivative via a solvent-free Knoevenagel condensation.[5]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Mortar and pestle

  • Ethyl acetate

  • 3N Hydrochloric acid

  • Brine solution

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a mortar, add this compound (1.16 g, 6.0 mmol), ethyl acetoacetate (0.78 g, 6.0 mmol), and piperidine (0.5 mL).[5]

  • Grind the mixture at room temperature for 30 minutes. The reaction mixture will solidify.[5]

  • Dissolve the resulting solid in 100 mL of ethyl acetate.

  • Neutralize the solution with 3N HCl and wash with brine (3 x 50 mL).[5]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Recrystallize the resulting residue from ethanol to afford the pure 3-acetyl-7-(diethylamino)coumarin as a yellow solid.[5]

Photophysical Properties of Selected Dyes

The photophysical properties of fluorescent dyes derived from this compound are highly dependent on their molecular structure and the solvent environment. Below is a summary of the properties of some representative dyes.

Dye Name/StructureTypeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)Quantum Yield (Φ)Reference
MMLK 4 (Salen Ligand)Schiff BaseChloroform5696079.96 x 10⁴0.82[4]
3-Acetyl-7-(diethylamino)coumarin CoumarinDichloromethane436506--[5]
7-(Diethylamino)-3-(3-phenylacryloyl)coumarin Coumarin-ChalconeDichloromethane448525--[5]

Applications of this compound-Based Dyes

The fluorescent dyes synthesized from this compound have a broad range of applications, primarily in the fields of analytical chemistry and bioimaging.

Fluorescent Probes for Metal Ion Detection

Schiff base derivatives of this compound are particularly effective as fluorescent sensors for various metal ions.[6] The imine nitrogen and the phenolic oxygen of the salicylaldehyde moiety can act as a chelation site for metal ions. Upon binding to a metal ion, the electronic properties of the dye are altered, leading to a change in its fluorescence properties (e.g., enhancement or quenching of fluorescence, or a shift in the emission wavelength).[6]

For example, a Schiff base synthesized from this compound has been shown to be a selective fluorescent sensor for Zn²⁺.[7] The binding of Zn²⁺ to the dye enhances its fluorescence intensity, allowing for the quantitative detection of this important biological cation.[7]

Dye Schiff Base Dye (Low Fluorescence) Complex Dye-Metal Complex (High Fluorescence) Dye->Complex Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Signal Fluorescence Signal Change Complex->Signal

Caption: General signaling pathway for a "turn-on" fluorescent metal ion sensor.

Fluorescent Dyes for Bioimaging

The bright fluorescence and good photostability of coumarin derivatives make them excellent candidates for bioimaging applications.[8][9] By incorporating specific functional groups, these dyes can be targeted to particular organelles within a cell or used to label specific biomolecules. The strong fluorescence of these dyes allows for high-contrast imaging of biological processes.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of fluorescent dyes. The straightforward and efficient synthetic protocols for producing Schiff base and coumarin derivatives, coupled with their tunable and impressive photophysical properties, make these compounds highly attractive for researchers in chemistry, biology, and medicine. The application notes and protocols provided herein offer a solid foundation for the creation and utilization of these powerful fluorescent tools in various scientific endeavors, from fundamental research to the development of novel diagnostic and therapeutic agents.

References

Application Notes and Protocols for Solid-Phase Synthesis Involving 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 4-(diethylamino)salicylaldehyde in solid-phase synthesis. While direct, published protocols for the solid-phase immobilization and subsequent reaction of this specific aldehyde are scarce, the following sections outline a scientifically sound and plausible approach based on established solid-phase organic synthesis (SPOS) principles. The protocols provided are designed to be a starting point for researchers to develop specific applications, such as the generation of combinatorial libraries of fluorescent molecules, Schiff base derivatives, or other pharmacologically relevant scaffolds.

Overview and Principle

This compound is a versatile building block in organic synthesis, known for its utility in the preparation of dyes, fluorescent probes, and Schiff bases.[1][2] Its incorporation into solid-phase synthesis workflows allows for the rapid and efficient generation of libraries of derivatives for high-throughput screening in drug discovery and materials science.

The core strategy involves the immobilization of this compound onto a solid support (resin), followed by on-resin chemical modifications and subsequent cleavage to release the final product into solution. This approach simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.

Immobilization of this compound on a Solid Support

The choice of solid support and linker is critical for a successful solid-phase synthesis. For the immobilization of an aldehyde, a common and effective strategy is reductive amination with an amine-functionalized resin. This method forms a stable secondary amine linkage.

Recommended Resin and Linker Strategy
  • Resin: TentaGel S NH2 resin is recommended due to its excellent swelling properties in a wide range of solvents, which facilitates reaction kinetics. It is a polystyrene-polyethylene glycol (PS-PEG) copolymer resin.

  • Immobilization Strategy: Reductive amination. The aldehyde group of this compound reacts with the primary amine on the resin to form a Schiff base (imine), which is then reduced to a stable secondary amine linker.

Experimental Protocol: Immobilization via Reductive Amination

This protocol details the attachment of this compound to an amino-functionalized resin.

Materials:

  • TentaGel S NH2 resin (or equivalent amino-functionalized polystyrene resin)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the TentaGel S NH2 resin (1.0 g, ~0.3 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis reaction vessel.

  • Washing: Drain the DMF and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Imine Formation and Reduction:

    • Prepare a solution of this compound (5 equivalents based on resin loading) in 1% acetic acid in DMF.

    • Add this solution to the swollen resin.

    • Add sodium cyanoborohydride (5 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature for 24 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the aldehyde on the resin can be determined spectrophotometrically by cleaving a small amount of a test molecule or by using a colorimetric test such as the Kaiser test on a sample of the resin before and after the reaction.

On-Resin Synthesis: Example Protocol for Acylation

Once the this compound is immobilized, a variety of chemical transformations can be performed on the resin-bound molecule. As an example, the following protocol describes the acylation of the secondary amine linker.

Materials:

  • Immobilized this compound resin

  • Carboxylic acid (e.g., Acetic anhydride or a specific carboxylic acid of interest) (10 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (10 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (10 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (20 equivalents)

  • DMF, DCM, MeOH

Procedure:

  • Resin Swelling and Washing: Swell the resin in DMF and wash as described in the immobilization protocol.

  • Acylation Reaction:

    • In a separate flask, pre-activate the carboxylic acid by dissolving it in DMF with DIC and HOBt for 20 minutes.

    • Add the activated carboxylic acid solution and DIPEA to the resin.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Cleavage of the Final Product from the Solid Support

The final step is the cleavage of the synthesized molecule from the resin. The choice of cleavage cocktail depends on the stability of the linker and the final product. For the secondary amine linkage formed via reductive amination, a strong acid is typically required.

Cleavage Protocol

Materials:

  • Acylated resin from the previous step

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • DCM

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Place the dry, acylated resin in a reaction vessel.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL) and DCM (3 x 5 mL).

    • Combine the filtrates and washings.

    • Concentrate the solution under reduced pressure.

  • Precipitation and Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

    • Wash the pellet with cold diethyl ether.

    • Dry the crude product under vacuum.

    • Purify the product using an appropriate method, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the solid-phase synthesis described above. Actual results may vary depending on the specific reagents and conditions used.

ParameterValueNotes
Initial Resin Loading 0.30 mmol/gManufacturer's specification for TentaGel S NH2.
Aldehyde Loading Efficiency 85%Determined by spectrophotometric analysis after cleavage.
Final Resin Loading 0.26 mmol/gCalculated from loading efficiency.
Acylation Yield (On-Resin) >95%Estimated based on qualitative tests (e.g., Kaiser test).
Overall Cleavage Yield 75%Based on the weight of the crude product.
Final Product Purity >90%Determined by HPLC analysis after purification.

Visualizations

Workflow for Solid-Phase Synthesis

Solid_Phase_Synthesis_Workflow Resin Amino-functionalized Resin (TentaGel S NH2) Immobilization Immobilization (Reductive Amination) Resin->Immobilization Aldehyde This compound Aldehyde->Immobilization Immobilized_Resin Immobilized Aldehyde on Resin Immobilization->Immobilized_Resin On_Resin_Reaction On-Resin Reaction (e.g., Acylation) Immobilized_Resin->On_Resin_Reaction Modified_Resin Modified Product on Resin On_Resin_Reaction->Modified_Resin Cleavage Cleavage (TFA Cocktail) Modified_Resin->Cleavage Final_Product Final Product in Solution Cleavage->Final_Product

Caption: General workflow for the solid-phase synthesis using this compound.

Immobilization and Reaction Pathway

Immobilization_Pathway Resin Resin -NH2 Imine Resin -N=CHR Resin:f1->Imine:f1 + R-CHO - H2O Aldehyde This compound R-CHO Immobilized Resin -NH-CH2-R Imine:f1->Immobilized:f1 [H] (NaBH3CN) Acylated Resin -N(Ac)-CH2-R Immobilized:f1->Acylated:f1 Acylation

Caption: Chemical pathway for immobilization and on-resin acylation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety procedures.

References

Application Notes and Protocols: Salicylaldehyde-Based Anion Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of anion sensors based on salicylaldehyde derivatives. Salicylaldehyde-based structures, particularly Schiff bases and hydrazones, have emerged as versatile platforms for the design of colorimetric and fluorescent anion sensors due to their straightforward synthesis, rich photophysical properties, and tunable recognition capabilities.

Introduction to Salicylaldehyde-Based Anion Sensors

Salicylaldehyde derivatives are excellent candidates for anion sensing due to the presence of a phenolic hydroxyl group in close proximity to an imine (-C=N-) or a similar functional group. This arrangement facilitates the formation of hydrogen bonds with anions, which can trigger distinct changes in the molecule's electronic and photophysical properties. The sensing mechanisms often involve processes such as Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and anion-induced deprotonation, leading to observable changes in color or fluorescence intensity.[1] These sensors have demonstrated high selectivity and sensitivity for various anions, including fluoride (F⁻), acetate (AcO⁻), and phosphate derivatives, which are of significant interest in environmental monitoring and biological studies.

Sensing Mechanisms

The primary mechanisms underpinning the function of salicylaldehyde-based anion sensors are:

  • Hydrogen Bonding: The phenolic -OH group of the salicylaldehyde moiety acts as a hydrogen bond donor, interacting with basic anions. This interaction perturbs the electronic structure of the sensor molecule, causing a change in its absorption or emission spectrum.[2]

  • Deprotonation: In the presence of strongly basic anions like fluoride, the acidic phenolic proton can be completely abstracted. This deprotonation event leads to the formation of a phenolate anion, which significantly alters the conjugation and electronic properties of the molecule, often resulting in a dramatic color change.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Salicylaldehyde derivatives with an intramolecular hydrogen bond can exhibit ESIPT. Upon photoexcitation, the phenolic proton is transferred to a nearby acceptor atom (e.g., the imine nitrogen). Anion binding can modulate this process, leading to changes in the fluorescence emission.[1] For instance, the binding of an anion can inhibit or enhance the ESIPT process, resulting in fluorescence quenching or enhancement.

Experimental Protocols

General Synthesis of Salicylaldehyde-Based Schiff Base Sensors

This protocol describes a general method for the synthesis of a salicylaldehyde-based Schiff base sensor via condensation reaction.

Materials:

  • Substituted Salicylaldehyde

  • Primary Amine (e.g., aniline, aminobenzimidazole, etc.)[3]

  • Anhydrous Ethanol or Methanol[3]

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolve the substituted salicylaldehyde (1 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the primary amine (1 mmol) dissolved in a minimal amount of anhydrous ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1][4]

Protocol for Anion Sensing using UV-Vis Spectroscopy

This protocol outlines the procedure for evaluating the anion sensing capabilities of a synthesized salicylaldehyde-based sensor using UV-Vis absorption spectroscopy.

Materials:

  • Synthesized sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

  • Anion stock solutions (e.g., 10 mM solutions of tetrabutylammonium salts of various anions like F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, etc., in the same solvent)

  • Spectrophotometer grade solvent (e.g., DMSO, acetonitrile)

  • Cuvettes for UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of Sensor Solution: Prepare a dilute solution of the sensor (e.g., 10 µM) in the chosen solvent.

  • Preliminary Screening:

    • To a cuvette containing 2 mL of the sensor solution, add a small excess (e.g., 10 equivalents) of each anion stock solution.

    • Record the UV-Vis absorption spectrum after each addition and observe any color changes.

    • This initial screening helps to identify which anions interact with the sensor.

  • Titration Experiment:

    • For the anion(s) that showed a significant response, perform a detailed titration.

    • To a cuvette containing 2 mL of the sensor solution (e.g., 10 µM), incrementally add small aliquots of the chosen anion stock solution (e.g., 0, 0.2, 0.4, ..., 10 equivalents).

    • Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength against the concentration of the added anion.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., Benesi-Hildebrand).

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).

Protocol for Anion Sensing using Fluorescence Spectroscopy

This protocol details the evaluation of anion sensing using fluorescence emission spectroscopy, particularly for "turn-on" or "turn-off" fluorescent sensors.

Materials:

  • Synthesized fluorescent sensor stock solution (e.g., 1 mM in a suitable solvent)

  • Anion stock solutions (as in 3.2)

  • Spectrofluorometer grade solvent

  • Quartz cuvettes for fluorescence measurements

  • Micropipettes

Procedure:

  • Preparation of Sensor Solution: Prepare a dilute solution of the fluorescent sensor (e.g., 1-10 µM) in the appropriate solvent.

  • Preliminary Screening:

    • Determine the optimal excitation wavelength (λex) by recording the excitation spectrum while monitoring the emission at the wavelength of maximum emission (λem).

    • To a cuvette containing 2 mL of the sensor solution, add an excess of each anion stock solution.

    • Record the fluorescence emission spectrum after each addition. Observe for fluorescence enhancement ("turn-on") or quenching ("turn-off").

  • Titration Experiment:

    • For the responsive anion(s), perform a fluorescence titration.

    • To a cuvette with 2 mL of the sensor solution, add incremental amounts of the anion stock solution.

    • After each addition, mix well and record the fluorescence emission spectrum at the predetermined excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the maximum emission wavelength against the anion concentration.

    • Calculate the binding constant and the limit of detection as described for the UV-Vis titration.

Data Presentation

The performance of different salicylaldehyde-based anion sensors can be compared using the following quantitative parameters.

SensorTarget AnionSensing MethodSolventLimit of Detection (LOD)Binding Constant (K)Reference
BDQF⁻Colorimetric & FluorescentDMSO7.5 x 10⁻⁷ M-[1]
BQF⁻Colorimetric & FluorescentDMSO--[1]
PBASN₂H₄, ClO⁻Fluorescent---[1]
Probe 3CO₃²⁻FluorescentAqueous medium2.76 µM5 x 10³ M⁻¹[1]
Sensor 1F⁻Colorimetric & FluorescentDMSO--[2]
Sensor 2F⁻Colorimetric & FluorescentDMSO--[2]
P4Cd²⁺, Ni²⁺Colorimetric-3.14 µM (Cd²⁺), 0.92 µM (Ni²⁺)-[5]
HmmbpZn²⁺, H₂AsO₄⁻Fluorescent-4.41 x 10⁻⁷ M (Zn²⁺), 3.22 x 10⁻⁷ M (H₂AsO₄⁻)-[6]

Note: "-" indicates data not specified in the provided search results.

Visualizations

Signaling Pathway for Anion Recognition

Anion_Sensing_Pathway Sensor Salicylaldehyde-based Sensor Interaction Hydrogen Bonding or Deprotonation Sensor->Interaction Anion Anion (e.g., F⁻, AcO⁻) Anion->Interaction Complex Sensor-Anion Complex Signal Optical Signal Complex->Signal Interaction->Complex Colorimetric Color Change Signal->Colorimetric Fluorescent Fluorescence Change (On/Off) Signal->Fluorescent

Caption: General signaling pathway for anion detection.

Experimental Workflow for Sensor Synthesis and Testing

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_sensing Anion Sensing Evaluation Start Salicylaldehyde + Amine Reaction Condensation Reaction (Reflux in Ethanol) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Stock Prepare Sensor & Anion Stock Solutions Characterization->Stock UVVis UV-Vis Titration Stock->UVVis Fluorescence Fluorescence Titration Stock->Fluorescence Data Data Analysis (LOD, Binding Constant) UVVis->Data Fluorescence->Data

Caption: Workflow for sensor synthesis and evaluation.

Logical Relationship: Structure to Function

Structure_Function Structure Structural Features Phenolic -OH Imine -C=N- Substituents (EWG/EDG) Structure:p->p1 Structure:p->p2 Structure:p->p3 Function Sensing Properties Selectivity Sensitivity (LOD) Response Mechanism p1->Function:Selectivity Steric Hindrance Binding Pocket Geometry p2->Function:Sensitivity Acidity of -OH Quantum Yield p3->Function:Response ESIPT Pathway Deprotonation Potential

Caption: Structure-function relationships in sensors.

References

Application Notes and Protocols: Thiosemicarbazones from 4-(Diethylamino)salicylaldehyde for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazones are a versatile class of Schiff bases known for their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This is often attributed to their ability to chelate metal ions and interact with various biological macromolecules. This document provides detailed protocols for the synthesis of novel thiosemicarbazone derivatives from 4-(diethylamino)salicylaldehyde and their evaluation as potent inhibitors of clinically relevant enzymes such as cholinesterases (AChE and BChE), carbonic anhydrases (hCA I and hCA II), and α-glycosidase. These enzymes are implicated in the pathology of Alzheimer's disease, glaucoma, and diabetes, respectively, making these compounds promising candidates for further drug development.

Synthesis of this compound-based Thiosemicarbazones

The synthesis of thiosemicarbazones from this compound is typically achieved through a condensation reaction with a suitable thiosemicarbazide derivative. A general synthetic scheme is presented below.

General Synthetic Protocol

A two-step synthetic route can be employed for the preparation of this compound-based thiosemicarbazones.[1]

Step 1: Synthesis of O-substituted naphthalene sulfonyl-based this compound

  • In an ice bath, dissolve this compound (1) in dimethylformamide (DMF).

  • Add triethylamine to the solution.

  • Slowly add naphthalene sulfonyl chloride (2) to the reaction mixture.

  • Stir the reaction mixture in the ice bath to obtain O-substituted naphthalene sulfonyl-based this compound (3).

  • The product can be isolated with an expected yield of approximately 90%.[1]

Step 2: Synthesis of this compound-based thiosemicarbazones

  • Reflux an equimolar ratio of the O-substituted naphthalene sulfonyl-based this compound (3) and the respective thiosemicarbazide (4a-u) in methanol.

  • Use acetic acid as a catalyst.[1]

  • The resulting thiosemicarbazones (5a-u) are obtained as solid residues.

  • The expected yield for this step is between 85% and 95%.[1]

  • The final products can be purified by recrystallization from a suitable solvent like ethanol.

DOT Script for Synthesis Workflow

G cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Thiosemicarbazone Formation A This compound C DMF, Triethylamine, Ice Bath A->C B Naphthalene sulfonyl chloride B->C D O-substituted Intermediate C->D F Methanol, Acetic Acid, Reflux D->F E Thiosemicarbazide E->F G Final Thiosemicarbazone Product F->G

Caption: General workflow for the two-step synthesis of this compound-based thiosemicarbazones.

Enzyme Inhibition Assays

The synthesized thiosemicarbazones can be screened for their inhibitory activity against a panel of enzymes. Detailed protocols for these assays are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Potassium phosphate buffer (pH 8.0)

  • Test compounds (thiosemicarbazones)

  • Galantamine (standard inhibitor)

  • 96-well microplate reader

Protocol:

  • Prepare solutions of the test compounds and galantamine in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE or BChE enzyme solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI or BTCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of human carbonic anhydrase isoforms (hCA I and hCA II).[4]

Materials:

  • Human carbonic anhydrase I and II (hCA I, hCA II)

  • 4-Nitrophenyl acetate (p-NPA) - Substrate

  • Tris-SO4 buffer (pH 7.4)

  • Test compounds (thiosemicarbazones)

  • Acetazolamide (standard inhibitor)

  • 96-well microplate reader

Protocol:

  • Prepare solutions of the test compounds and acetazolamide in a suitable solvent.

  • In a 96-well plate, add 20 µL of the test compound solution.

  • Add 140 µL of Tris-SO4 buffer.

  • Add 20 µL of hCA I or hCA II enzyme solution and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of p-NPA substrate solution.

  • Measure the absorbance at 400 nm.

  • The percentage of inhibition and IC50 values are calculated as described for the cholinesterase assay.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory activity of the compounds against α-glucosidase.[5][6][7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) - Substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (thiosemicarbazones)

  • Acarbose (standard inhibitor)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

Protocol:

  • Prepare solutions of the test compounds and acarbose.

  • In a 96-well plate, add 20 µL of the test compound solution.

  • Add 20 µL of α-glucosidase enzyme solution and incubate for 5 minutes at 37°C.[7]

  • Initiate the reaction by adding 20 µL of pNPG substrate solution.[7]

  • Incubate the mixture for 20 minutes at 37°C.[7]

  • Stop the reaction by adding 50 µL of Na2CO3 solution.[7]

  • Measure the absorbance at 405 nm.[7]

  • The percentage of inhibition and IC50 values are calculated as previously described.

DOT Script for Experimental Workflow

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis A Synthesized Thiosemicarbazones D Incubate Enzyme with Inhibitor A->D B Enzyme Solutions (AChE, BChE, hCA, α-Glucosidase) B->D C Substrate & Reagent Solutions E Add Substrate to Initiate Reaction C->E D->E F Measure Absorbance E->F G Calculate % Inhibition F->G H Determine IC50 / Ki values G->H

Caption: General experimental workflow for enzyme inhibition assays.

Quantitative Data Summary

The inhibitory activities of a series of this compound-based thiosemicarbazones (3a-p) are summarized below.

CompoundAChE Ki (nM)[8]BChE Ki (nM)[8]hCA I Ki (nM)[8]hCA II Ki (nM)[8]α-Glycosidase Ki (nM)[8]
3a 121.74 ± 23.52132.85 ± 12.53407.73 ± 43.71323.04 ± 56.88-
3b ----77.85 ± 10.64
3g ----124.95 ± 11.44
3k ----96.15 ± 9.64
Range (3a-p) 121.74 - 548.63132.85 - 618.53407.73 - 1104.11323.04 - 991.62-

Note: '-' indicates data not reported for the specific compound, but within the reported range for the series.

Another study on a series of this compound-based thiosemicarbazone derivatives (5a-u) reported the following IC50 values:

Compound SeriesAChE IC50 (nM)[6]BChE IC50 (nM)[6]MAO-A IC50 (nM)[6]
5u (2,3-dichloro) 12.89-96.25
5a (2,3-dichlorophenyl) -124.72-
Range (5a-u) 12.89 - 116.01124.72 - 308.43-

Signaling Pathways and Mechanism of Action

While specific studies on the downstream signaling effects of these particular thiosemicarbazones are limited, their mechanism of action can be inferred from the roles of the enzymes they inhibit.

  • Cholinesterase Inhibition: By inhibiting AChE and BChE, these compounds increase the levels of the neurotransmitter acetylcholine in synaptic clefts. This is a key therapeutic strategy for Alzheimer's disease, aiming to improve cognitive function.

  • Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrases can affect pH regulation, ion transport, and fluid secretion. In the eye, this can lead to a reduction in aqueous humor production, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma.

  • α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, these compounds delay the breakdown of complex carbohydrates into glucose, thus reducing postprandial hyperglycemia, a key aspect of managing type 2 diabetes.

DOT Script for a Simplified Signaling Pathway

G cluster_cholinergic Cholinergic Synapse cluster_glaucoma Aqueous Humor Production cluster_diabetes Carbohydrate Digestion ACh Acetylcholine AChE AChE / BChE ACh->AChE Receptor Cholinergic Receptor ACh->Receptor Signal Neuronal Signaling Receptor->Signal CA Carbonic Anhydrase Bicarbonate Bicarbonate Formation CA->Bicarbonate Fluid Aqueous Humor Secretion Bicarbonate->Fluid Carbs Complex Carbohydrates aGlucosidase α-Glucosidase Carbs->aGlucosidase Glucose Glucose Absorption aGlucosidase->Glucose Inhibitor Thiosemicarbazone (from this compound) Inhibitor->AChE Inhibition Inhibitor->CA Inhibition Inhibitor->aGlucosidase Inhibition

Caption: Theoretical impact of thiosemicarbazone inhibitors on key enzyme pathways.

Conclusion

The thiosemicarbazone derivatives of this compound demonstrate significant potential as multi-target enzyme inhibitors. The straightforward synthesis and potent in vitro activity make them attractive candidates for further preclinical development. The provided protocols offer a robust framework for the synthesis and evaluation of these and similar compounds, aiding in the discovery of new therapeutic agents for a range of diseases. Further studies are warranted to explore their in vivo efficacy, safety profiles, and detailed mechanisms of action.

References

Applications in Nonlinear Optical (NLO) Materials: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nonlinear optical (NLO) materials are at the forefront of cutting-edge research and technological advancements, offering a plethora of applications across various scientific disciplines, including materials science, photonics, and medicine. Their unique ability to interact with intense light in a nonlinear fashion allows for the manipulation of light properties such as frequency, phase, and amplitude. This capability has paved the way for innovations in areas ranging from advanced imaging and high-speed communications to targeted cancer therapy.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of NLO materials.

Frequency Conversion

Frequency conversion is a cornerstone application of NLO materials, enabling the generation of new light frequencies from a laser source. This is crucial for accessing spectral regions where direct laser emission is unavailable or inefficient. Key processes include Second-Harmonic Generation (SHG), Sum-Frequency Generation (SFG), and Difference-Frequency Generation (DFG).

Application Note: Inorganic crystals like Potassium Dihydrogen Phosphate (KDP), Beta-Barium Borate (BBO), and Lithium Triborate (LBO) are widely used for frequency conversion due to their high nonlinear coefficients and transparency in specific spectral ranges.[1] For instance, the 1064 nm output from Nd:YAG lasers can be frequency-doubled to 532 nm (green light) using these crystals.[2] The choice of crystal depends on the desired wavelength, power handling, and phase-matching requirements.[3]

Quantitative Data for Frequency Conversion Materials:

MaterialNonlinear Coefficient (d_eff) (pm/V)Wavelength Range (nm)Key Applications
KDP~0.39 (for SHG @ 1064 nm)200 - 1500High-power laser systems, UV generation
BBO~2.2 (for SHG @ 1064 nm)190 - 3500Tunable laser systems, UV generation
LBO~0.85 (for SHG @ 1064 nm)160 - 2600High-power SHG, UV generation
KTP~3.2 (for SHG @ 1064 nm)350 - 4500Low-power visible lasers, OPOs
LiNbO3~4.7 (for SHG @ 1064 nm)400 - 5000Waveguides, modulators, OPOs
AgGaS2~12 (for DFG @ 1064 nm)600 - 13000Mid-IR generation

Experimental Protocol: Second-Harmonic Generation (SHG) Microscopy for Collagen Imaging

SHG microscopy is a powerful label-free imaging technique for visualizing non-centrosymmetric biological structures like collagen.[4]

Materials and Equipment:

  • Multiphoton laser scanning microscope

  • Tunable femtosecond laser (e.g., Ti:Sapphire laser)

  • High numerical aperture (NA) objective lens

  • SHG-specific filters (to isolate the SHG signal)

  • Sample (e.g., tissue section)

Procedure:

  • Sample Preparation: Prepare thin tissue sections (e.g., 5-20 µm) and mount them on a microscope slide. No staining is required.

  • Laser Tuning: Tune the laser to an appropriate excitation wavelength, typically in the near-infrared (e.g., 800-900 nm), where the sample has minimal absorption and scattering.

  • Microscope Alignment: Align the laser beam into the microscope and ensure proper focusing on the sample.

  • Image Acquisition: Set the detection channel to collect the SHG signal at half the excitation wavelength (e.g., 400-450 nm for an 800-900 nm excitation).

  • Data Analysis: The resulting image will show the distribution and organization of collagen fibers with high contrast and resolution.

Workflow for Second-Harmonic Generation (SHG) Microscopy:

SHG_Microscopy_Workflow cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Tissue Sectioning prep2 Mounting on Slide prep1->prep2 setup3 Focusing on Sample prep2->setup3 setup1 Laser Tuning (NIR) setup2 Microscope Alignment setup1->setup2 setup2->setup3 acq1 Set Detection Channel (λ/2) setup3->acq1 acq2 Scan Sample acq1->acq2 analysis1 Visualize Collagen Structure acq2->analysis1

Workflow for SHG microscopy of collagen.

Optical Limiting

Optical limiting materials are designed to protect sensitive optical components and human eyes from high-intensity laser radiation. These materials exhibit high transmittance at low input fluences and low transmittance at high input fluences. The primary mechanisms behind optical limiting are nonlinear absorption (e.g., two-photon absorption, reverse saturable absorption) and nonlinear scattering.

Application Note: Materials with large third-order nonlinear susceptibilities, such as carbon-based materials (e.g., carbon nanotubes, graphene) and gold nanoparticles, are excellent candidates for optical limiting applications.[5][6] Organic molecules with extended π-conjugated systems also exhibit significant optical limiting properties.

Quantitative Data for Optical Limiting Materials:

MaterialThird-Order Susceptibility (χ^(3)) (esu)Optical Limiting Threshold (J/cm²)Mechanism
Carbon Nanotubes10⁻¹¹ - 10⁻⁹~0.1Nonlinear Scattering, Nonlinear Absorption
Graphene~10⁻⁷~0.5Nonlinear Absorption
Gold Nanoparticles~10⁻⁸~0.2Nonlinear Scattering, Nonlinear Absorption
C60 (Fullerene)~10⁻¹¹~0.3Reverse Saturable Absorption
CS22 x 10⁻¹²-Nonlinear Refraction
ZnO~10⁻⁶-Two-Photon Absorption

Experimental Protocol: Z-Scan Technique for Characterizing NLO Materials

The Z-scan technique is a simple and effective method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of NLO materials.[7]

Materials and Equipment:

  • Laser source with a Gaussian beam profile

  • Focusing lens

  • Sample holder mounted on a translation stage

  • Two photodetectors

  • Aperture

Procedure:

  • Setup: The laser beam is focused by a lens. The sample is mounted on a translation stage that moves it along the z-axis (the direction of beam propagation) through the focal point.

  • Open-Aperture Z-Scan (for β): The entire transmitted beam is collected by a photodetector (no aperture). As the sample moves through the focus, any nonlinear absorption will cause a dip in the transmitted intensity. The shape and magnitude of this dip are used to calculate β.

  • Closed-Aperture Z-Scan (for n₂): An aperture is placed before the second photodetector to block the outer part of the beam. As the sample moves, the nonlinear refraction induces a phase distortion on the beam, causing it to either focus or defocus. This results in a characteristic peak-valley or valley-peak transmittance curve, from which the sign and magnitude of n₂ can be determined.

  • Data Analysis: The obtained data is normalized and fitted to theoretical models to extract the values of n₂ and β.

Experimental Workflow for the Z-Scan Technique:

Z_Scan_Workflow cluster_setup Experimental Setup cluster_open Open-Aperture Scan cluster_closed Closed-Aperture Scan setup1 Laser Source (Gaussian Beam) setup2 Focusing Lens setup1->setup2 setup3 Sample on Translation Stage setup2->setup3 setup4 Detectors & Aperture setup3->setup4 open1 Remove Aperture setup4->open1 closed1 Insert Aperture setup4->closed1 open2 Measure Transmittance vs. Z open1->open2 open3 Determine Nonlinear Absorption (β) open2->open3 closed2 Measure Transmittance vs. Z closed1->closed2 closed3 Determine Nonlinear Refraction (n₂) closed2->closed3

Workflow for the Z-scan experimental technique.

All-Optical Switching

All-optical switching utilizes light to control light, offering the potential for ultra-high-speed data processing and telecommunications. NLO materials with a large and fast third-order nonlinearity are essential for developing all-optical switches. The principle is based on the intensity-dependent refractive index (Kerr effect), where a strong control pulse modifies the refractive index of the NLO material, thereby switching a signal pulse.

Application Note: Organic polymers containing NLO chromophores can be processed into thin films and poled to exhibit a large electro-optic effect, making them suitable for high-speed modulators and switches. The fabrication of these "poled-polymer" devices involves aligning the chromophores in a polymer matrix by applying a strong electric field at an elevated temperature.

Experimental Protocol: Fabrication of a Poled-Polymer Electro-Optic Modulator

This protocol outlines the basic steps for fabricating a simple slab waveguide electro-optic modulator.

Materials and Equipment:

  • Substrate (e.g., silicon wafer with a bottom electrode)

  • NLO polymer (a host polymer doped with NLO chromophores)

  • Spin coater

  • Hot plate and oven

  • Top electrode material (e.g., gold) and deposition system (e.g., sputter coater)

  • High-voltage power supply for poling

Procedure:

  • Substrate Preparation: Start with a substrate coated with a bottom electrode.

  • Polymer Deposition: Dissolve the NLO polymer in a suitable solvent and spin-coat it onto the substrate to form a thin film of a few micrometers.

  • Baking: Bake the film to remove the solvent.

  • Poling: a. Heat the sample to near its glass transition temperature (Tg) on a hot plate. b. Apply a strong DC electric field (the poling field) across the polymer film using the top and bottom electrodes. This aligns the dipolar NLO chromophores. c. While maintaining the electric field, cool the sample back down to room temperature. This freezes the chromophore alignment. d. Turn off the electric field.

  • Top Electrode Deposition: Deposit the top electrode onto the poled polymer film.

  • Device Characterization: The fabricated device can now be tested for its electro-optic activity by measuring the change in refractive index as a function of an applied electric field.

Workflow for Fabricating a Poled-Polymer NLO Device:

Poled_Polymer_Workflow start Start: Substrate with Bottom Electrode spin_coat Spin-Coat NLO Polymer start->spin_coat bake Bake to Remove Solvent spin_coat->bake pole Poling: 1. Heat to Tg 2. Apply Electric Field 3. Cool Down 4. Remove Field bake->pole deposit_top Deposit Top Electrode pole->deposit_top end Finish: Characterize Device deposit_top->end

Fabrication workflow for a poled-polymer NLO device.

Biomedical Imaging and Therapy

NLO microscopy techniques, such as SHG and Third-Harmonic Generation (THG), provide label-free, high-resolution imaging of biological tissues, enabling the visualization of structures like collagen and lipid bodies.[8]

Application Note for Drug Development: In drug development, NLO imaging can be used to assess tissue remodeling in response to therapeutic agents, for example, by quantifying changes in collagen deposition in fibrotic diseases.

Photodynamic Therapy (PDT): PDT is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. A major limitation of conventional PDT is the poor penetration of visible light into deep tissues. Upconverting nanoparticles (UCNPs) are NLO materials that can absorb near-infrared (NIR) light, which has better tissue penetration, and convert it to visible light.[9][10] This emitted visible light then activates the photosensitizer, enabling PDT for deeper tumors.[11][12][13]

Signaling Pathway in UCNP-based Photodynamic Therapy:

PDT_Pathway NIR Near-Infrared (NIR) Light UCNP Upconverting Nanoparticle (UCNP) NIR->UCNP Absorption Visible Visible Light Emission UCNP->Visible Upconversion PS_ground Photosensitizer (Ground State) Visible->PS_ground Activation PS_excited Photosensitizer (Excited State) PS_ground->PS_excited Oxygen Molecular Oxygen (³O₂) PS_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath Oxidative Stress NLO_Applications cluster_second_order Second-Order Effects (χ²) cluster_third_order Third-Order Effects (χ³) cluster_apps Applications NLO_Materials Nonlinear Optical Materials SHG Second-Harmonic Generation NLO_Materials->SHG SFG Sum-Frequency Generation NLO_Materials->SFG DFG Difference-Frequency Generation NLO_Materials->DFG Pockels Pockels Effect NLO_Materials->Pockels THG Third-Harmonic Generation NLO_Materials->THG FWM Four-Wave Mixing NLO_Materials->FWM Kerr Optical Kerr Effect NLO_Materials->Kerr TPA Two-Photon Absorption NLO_Materials->TPA Freq_Conv Frequency Conversion SHG->Freq_Conv Imaging Biomedical Imaging SHG->Imaging SFG->Freq_Conv DFG->Freq_Conv EO_Mod Electro-Optic Modulation Pockels->EO_Mod THG->Imaging Switching All-Optical Switching FWM->Switching Kerr->Switching Limiting Optical Limiting TPA->Limiting PDT Photodynamic Therapy TPA->PDT

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Diethylamino)salicylaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack reaction, which is a widely used and efficient method.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Degraded Starting Material (3-Diethylaminophenol) Ensure the 3-Diethylaminophenol is pure and has not oxidized, which is often indicated by a significant darkening in color. If necessary, purify the starting material by recrystallization or distillation before use.
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that the N,N-Dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature Maintain strict temperature control. The initial formation of the Vilsmeier reagent should be performed at a low temperature (5-10 °C).[1][2] After the addition of 3-diethylaminophenol, the reaction mixture should be heated to and maintained at the optimal temperature (e.g., 75 °C) for the specified duration.[1][2]
Inefficient Quenching and Neutralization The reaction mixture should be quenched by pouring it into ice water to dissipate heat and facilitate precipitation.[1] Neutralization with a base like sodium carbonate should be done carefully to ensure complete precipitation of the product.[1]

Issue 2: Formation of Impurities and Dark-Colored Product

Potential Cause Recommended Solution
Side Reactions Overheating or prolonged reaction times can lead to the formation of polymeric or other side products. Adhere strictly to the recommended reaction temperature and time. Formylation reactions, in general, can be prone to side product formation.[3]
Oxidation The product and intermediates can be sensitive to air.[1] Perform the reaction under an inert atmosphere and minimize exposure to air during workup and purification.
Incomplete Reaction If the reaction does not go to completion, unreacted starting materials will contaminate the product. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient Purification The crude product is often a brown solid.[1] Recrystallization from a suitable solvent, such as ethanol, is crucial for obtaining a pure, beige to purple crystalline product.[1] Ensure complete dissolution at high temperature and slow cooling to allow for proper crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield?

The Vilsmeier-Haack reaction is a highly effective and commonly cited method for the synthesis of this compound, with reported yields of around 80%.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 3-diethylaminophenol, using a Vilsmeier reagent generated from DMF and POCl₃.[4][5][6]

Q2: I am considering using the Duff reaction. What are the potential drawbacks?

The Duff reaction is another method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[7][8][9] However, it is generally known to be inefficient and can result in low product yields.[7][10] Modifications to the Duff reaction have been explored to improve yields, but it may not be as reliable as the Vilsmeier-Haack reaction for this specific synthesis.[10]

Q3: Is the Reimer-Tiemann reaction a viable alternative?

The Reimer-Tiemann reaction utilizes chloroform and a strong base to achieve ortho-formylation of phenols.[11][12][13] While it is a classic method for synthesizing salicylaldehydes, it can suffer from a lack of regioselectivity, potentially yielding a mixture of ortho and para isomers, which would complicate purification and lower the yield of the desired this compound.[12]

Q4: My final product is a dark, oily substance instead of a crystalline solid. What should I do?

This indicates the presence of significant impurities. Ensure that the workup procedure was followed correctly, including quenching on ice and proper neutralization. The dark color may be due to oxidation or side products. Attempt to purify the crude product by column chromatography on silica gel, followed by recrystallization from ethanol to isolate the desired crystalline product.[1]

Q5: How can I confirm the identity and purity of my synthesized this compound?

The purity and identity can be confirmed by several analytical techniques:

  • Melting Point: The reported melting point is 60-62 °C.[1] A sharp melting point within this range is indicative of high purity.

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure.

  • Chromatography: TLC can be used to assess purity by observing a single spot. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 3-(N,N-diethylamino)phenol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate

  • Ethanol

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, and under an inert atmosphere, cool N,N-dimethylformamide (3.65 mL, 0.05 mol) to 5-10 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.75 mL, 0.03 mol) dropwise to the cooled DMF while maintaining the temperature between 5-10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 3-(N,N-diethylamino)phenol (0.01 mmol) in DMF (6 mL).

  • Slowly add the 3-(N,N-diethylamino)phenol solution to the Vilsmeier reagent, again keeping the temperature at 5-10 °C.

  • After the addition is complete, heat the reaction mixture to 75 °C and stir for 4 hours.

  • Cool the mixture to room temperature and then pour it slowly into 60 mL of ice water with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium carbonate solution until a brown solid precipitates.

  • Collect the solid product by filtration and wash it with cold water.

  • Dry the crude product and then purify it by recrystallization from ethanol to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities for Vilsmeier-Haack Synthesis

ReagentMolar RatioAmount (for 0.01 mmol scale)
3-(N,N-diethylamino)phenol11.65 g
N,N-Dimethylformamide (DMF)53.65 mL
Phosphorus oxychloride (POCl₃)32.75 mL

Table 2: Typical Reaction Parameters and Outcomes

ParameterValueReference
Reaction Temperature75 °C[1][2]
Reaction Time4 hours[1][2]
Expected Yield~80%[1]
Melting Point60-62 °C[1]
AppearanceBeige to purple crystalline powder[1]

Visualizations

SynthesisWorkflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF (anhydrous) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 5-10°C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix StartingMaterial 3-Diethylaminophenol in DMF StartingMaterial->ReactionMix 5-10°C, then 75°C for 4h Quench Quench in Ice Water ReactionMix->Quench Neutralize Neutralize (Na₂CO₃) Quench->Neutralize Filter Filter Neutralize->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield BadReagents Degraded Reagents LowYield->BadReagents BadTemp Incorrect Temperature LowYield->BadTemp BadWorkup Inefficient Workup LowYield->BadWorkup PurifySM Purify Starting Material BadReagents->PurifySM UseDry Use Anhydrous Solvents BadReagents->UseDry ControlTemp Strict Temp Control BadTemp->ControlTemp OptimizeWorkup Optimize Quench/Neutralization BadWorkup->OptimizeWorkup

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Vilsmeier-Haack Formylation of 3-Diethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of 3-diethylaminophenol. It is intended for researchers, scientists, and drug development professionals to help anticipate and address common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Vilsmeier-Haack formylation of 3-diethylaminophenol?

The primary side reactions encountered are the formation of regioisomers and di-formylated products. Due to the activating nature of both the hydroxyl and diethylamino groups, the aromatic ring is highly susceptible to electrophilic attack at multiple positions.

  • Formation of Regioisomers: The formyl group can add to different positions on the aromatic ring, leading to a mixture of products. For 3-diethylaminophenol, formylation can occur at the 2-, 4-, and 6-positions. The directing effects of the hydroxyl (ortho-, para-directing) and diethylamino (ortho-, para-directing) groups influence the distribution of these isomers.

  • Di-formylation: The high reactivity of the mono-formylated product can lead to a second formylation, resulting in di-formylated side products.[1][2] This is particularly prevalent with highly activated substrates like 3-diethylaminophenol.

Q2: Is O-formylation of the hydroxyl group a significant side reaction?

While O-formylation is a theoretical possibility, C-formylation of the electron-rich aromatic ring is generally the favored reaction pathway under typical Vilsmeier-Haack conditions. The Vilsmeier reagent is a relatively soft electrophile and preferentially attacks the pi-system of the aromatic ring over the oxygen of the hydroxyl group. However, extreme reaction conditions could potentially lead to minor amounts of O-formylation.

Q3: Can polymerization of 3-diethylaminophenol occur during the reaction?

Yes, polymerization can be a competing side reaction, especially under harsh conditions such as high temperatures or prolonged reaction times. The activated nature of 3-diethylaminophenol makes it susceptible to oxidative polymerization, leading to the formation of insoluble, often colored, byproducts and reducing the yield of the desired aldehyde.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-formylated Product and Formation of Multiple Products

Symptoms:

  • TLC analysis shows multiple spots, indicating a mixture of products.

  • The isolated yield of the target aldehyde is lower than expected.

  • The final product is difficult to purify.

Potential Causes and Solutions:

Potential CauseSuggested Solutions
Incorrect Stoichiometry Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to 3-diethylaminophenol. A 1:1 to 1.2:1 ratio of Vilsmeier reagent to the substrate is a good starting point to favor mono-formylation.
Order of Addition Adding the substrate to a pre-formed Vilsmeier reagent can lead to localized high concentrations of the reagent, promoting multiple additions. Consider adding the Vilsmeier reagent dropwise to a solution of 3-diethylaminophenol.
High Reaction Temperature Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and improve selectivity for the desired mono-formylated product.
Prolonged Reaction Time Monitor the reaction progress closely by TLC. Once the starting material is consumed, quench the reaction to prevent the formation of di-formylated products.
Issue 2: Formation of Di-formylated Byproducts

Symptoms:

  • Mass spectrometry analysis of the crude product shows a peak corresponding to the mass of the di-formylated product.

  • NMR analysis of the crude product shows multiple aldehyde proton signals.

Potential Causes and Solutions:

Potential CauseSuggested Solutions
Excess Vilsmeier Reagent Use a stoichiometric amount or only a slight excess (up to 1.2 equivalents) of the Vilsmeier reagent.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the second formylation reaction.
Extended Reaction Time Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-formylated product.
Issue 3: Formation of Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • Formation of an insoluble, tar-like material.

  • Low recovery of soluble organic material after work-up.

Potential Causes and Solutions:

Potential CauseSuggested Solutions
High Reaction Temperature Avoid excessive heating. The Vilsmeier-Haack reaction is often exothermic, so efficient cooling is crucial.
Presence of Oxidizing Impurities Ensure that all reagents and solvents are pure and free from oxidizing agents.
Prolonged Reaction Time Minimize the reaction time to what is necessary for the consumption of the starting material.

Experimental Protocols

Protocol for Selective Mono-formylation of 3-Diethylaminophenol

This protocol is designed to favor the formation of the mono-formylated product, 4-(diethylamino)-2-hydroxybenzaldehyde.

Materials:

  • 3-Diethylaminophenol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-diethylaminophenol (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired 4-(diethylamino)-2-hydroxybenzaldehyde.

Data Presentation

Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of a Structurally Similar Substrate (3,5-Dimethoxyphenol)

Data from a study on a related compound, which can provide insights into the potential product distribution for 3-diethylaminophenol.

ProductYield (%)
4-formyl-3,5-dimethoxyphenol52
2-formyl-3,5-dimethoxyphenol11
2,4-diformyl-3,5-dimethoxyphenol1

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 3-Diethylaminophenol Substrate->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Purification Purification Hydrolysis->Purification Product 4-Diethylamino-2- hydroxybenzaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 3-diethylaminophenol.

Side_Reactions Start 3-Diethylaminophenol + Vilsmeier Reagent Desired_Product Mono-formylated Product Start->Desired_Product Desired Pathway Side_Product_1 Regioisomers Start->Side_Product_1 Side Reaction Side_Product_3 Polymeric Byproducts Start->Side_Product_3 Side Reaction Side_Product_2 Di-formylated Products Desired_Product->Side_Product_2 Further Reaction

Caption: Common side reaction pathways in the Vilsmeier-Haack formylation of 3-diethylaminophenol.

Troubleshooting_Logic Start Low Yield / Multiple Products? Check_Stoichiometry Adjust Stoichiometry (1:1.1) Start->Check_Stoichiometry Yes Check_Temperature Lower Reaction Temperature (0-5 °C) Check_Stoichiometry->Check_Temperature Check_Addition Reverse Order of Addition Check_Temperature->Check_Addition Check_Time Monitor Reaction Time Check_Addition->Check_Time Success Improved Yield and Selectivity Check_Time->Success

Caption: Troubleshooting workflow for optimizing the Vilsmeier-Haack reaction of 3-diethylaminophenol.

References

Technical Support Center: Purification of 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Diethylamino)salicylaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Recrystallization: No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution has become "oiled out," forming a liquid layer instead of solid crystals. 3. The solution is supersaturated but requires nucleation to initiate crystal growth.1. Boil off some of the solvent to increase the concentration of the product and allow the solution to cool again. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. If the problem persists, consider using a different recrystallization solvent. 3. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Alternatively, add a seed crystal of pure this compound.
Recrystallization: Product "oils out" instead of crystallizing. 1. The melting point of the compound is below the temperature of the solution. 2. High levels of impurities are depressing the melting point of the product.1. Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before further cooling in an ice bath. 2. Consider a preliminary purification step, such as passing the crude product through a short silica plug, before recrystallization.
Recrystallization: Low yield of purified product. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent in which they are too soluble.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Recrystallization: Product is still colored after purification. 1. Colored impurities have similar solubility to the product. 2. Impurities were trapped within the crystal lattice due to rapid crystal formation.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure the solution cools slowly to allow for the formation of pure crystals. A second recrystallization may be necessary.
Column Chromatography: Poor separation of the product from impurities. 1. The chosen eluent system has incorrect polarity. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the crude product.1. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight, depending on the difficulty of the separation.
Column Chromatography: Product is stuck on the column. 1. The product is an amine, which can strongly adhere to the acidic silica gel. 2. The eluent is not polar enough to elute the product.1. Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-1%), to the eluent system. 2. Gradually increase the polarity of the eluent. If the product still does not elute, a more polar solvent like methanol may be required.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities may include unreacted starting materials such as 3-(N,N-diethylamino)phenol, residual Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide), and potential side-products from the formylation reaction.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization from ethanol is a widely reported and effective method for purifying this compound.[1][2] For more challenging separations or to remove baseline impurities, column chromatography on silica gel can be employed.

Q3: What are the key physical and chemical properties of this compound to consider during purification?

A3: Key properties are summarized in the table below. The compound's solubility is crucial for selecting an appropriate recrystallization solvent, and its melting point is a good indicator of purity.

Property Value Reference(s)
AppearanceYellow to brown crystalline powder[3][4]
Melting Point60-62 °C[2][4][5]
SolubilitySoluble in ethanol, acetone, benzene, and ether. Slightly soluble in DMSO and methanol. Insoluble in water.[3][5]

Q4: Can you provide a detailed protocol for the recrystallization of this compound?

A4: Yes, a general protocol is provided in the "Experimental Protocols" section below.

Q5: How can I monitor the purity of this compound during the purification process?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of purification. The final purity can be assessed by measuring the melting point of the dried product and comparing it to the literature value (60-62 °C). Further characterization can be performed using techniques like NMR spectroscopy or HPLC.

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven at a temperature below the solvent's boiling point. The expected melting point of the pure product is 62 °C.[2] A yield of around 80% can be expected.[2]

Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. The polarity should be adjusted so that the this compound has an Rf value of approximately 0.3. To prevent streaking due to the basicity of the amine, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Purification of Crude this compound

Caption: General workflow for the purification of crude this compound.

References

Technical Support Center: Preventing Byproduct Formation in Schiff Base Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Schiff Base Condensation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Schiff base condensation reactions?

A1: While Schiff base reactions are widely used, several side reactions can lead to the formation of unwanted byproducts, complicating purification and reducing yields. The most common byproducts include:

  • Michael Adducts: These form when the amine reactant or another nucleophile undergoes a 1,4-conjugate addition to an α,β-unsaturated aldehyde or ketone, which may be present as a reactant or formed in situ through side reactions like aldol condensation.[1][2]

  • Amadori Products: In reactions involving reducing sugars, the initially formed Schiff base can rearrange to a more stable ketoamine known as an Amadori product.[3] This is a common occurrence in the context of protein glycation.

  • Aldol Condensation Products: Aldehydes or ketones with α-hydrogens can undergo self-condensation under either acidic or basic conditions to form β-hydroxy carbonyl compounds, which can then dehydrate to α,β-unsaturated carbonyls.[4] These unsaturated products can then potentially react further to form Michael adducts.

  • Polymeric Materials: Under certain conditions, especially with aliphatic aldehydes or at high temperatures, Schiff bases can polymerize, leading to the formation of intractable oils or solids.[5][6]

Q2: How can I minimize byproduct formation in my Schiff base reaction?

A2: Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:

  • Control of pH: The pH of the reaction medium is critical. A mildly acidic pH (typically 4-5) is often optimal as it is sufficient to catalyze the dehydration of the hemiaminal intermediate without excessively protonating the amine nucleophile.[5]

  • Temperature and Reaction Time: Use the lowest temperature and shortest reaction time that allow for the complete consumption of the limiting reagent. Higher temperatures can promote side reactions like polymerization and aldol condensation.

  • Choice of Solvent: The solvent can influence reaction rates and selectivity. Protic solvents like ethanol and methanol are common, but aprotic solvents like toluene can be used with a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Use of Catalysts: While many reactions proceed without a catalyst, mild acid catalysts like glacial acetic acid can be beneficial. However, strong acids can promote side reactions.

  • Purification Techniques: If byproducts do form, they can often be removed through techniques such as recrystallization or column chromatography. The choice of purification method will depend on the properties of the desired Schiff base and the byproducts.[7][8]

Q3: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?

A3: NMR spectroscopy is a powerful tool for identifying byproducts. Here are some general guidelines:

  • Aldol Products: Look for signals corresponding to β-hydroxy carbonyls or α,β-unsaturated carbonyls.

  • Michael Adducts: The formation of new C-C or C-N bonds will lead to characteristic shifts in the NMR spectrum.

  • Amadori Products: These will have a distinct set of signals corresponding to the ketoamine structure.

  • Unreacted Starting Materials: Compare the spectrum of your product mixture to the spectra of your starting materials to check for incomplete conversion.[5]

  • Iminium Ion: The characteristic peak for the proton bonded to the imine linkage of the Schiff base is typically observed between δ 8.6 and 8.7 ppm.[9] The azomethine carbon signal in 13C-NMR is usually found between δ 158 and 163 ppm.[10]

Troubleshooting Guides

Issue 1: Formation of Aldol Condensation Products

Q: I have identified an aldol condensation byproduct in my reaction. How can I prevent its formation?

A: Aldol condensation is a common side reaction when using aldehydes or ketones with α-hydrogens.[4] Here are several strategies to suppress this byproduct:

  • Use a Milder Catalyst: Strong acids or bases can catalyze aldol condensation. Switch to a milder catalyst, such as a weak organic acid (e.g., acetic acid), or consider running the reaction without a catalyst if possible.

  • Control the Order of Addition: If one of your carbonyl compounds is not enolizable, it can be beneficial to add the enolizable carbonyl slowly to a mixture of the non-enolizable carbonyl and the amine. This keeps the concentration of the enolizable carbonyl low, disfavoring self-condensation.[4]

  • Optimize Temperature: Lowering the reaction temperature can significantly reduce the rate of aldol condensation.

  • Use a "Protected" Aldehyde: In some cases, it may be possible to use a protected form of the aldehyde that is less prone to aldol condensation.[11]

Issue 2: Formation of Michael Adducts

Q: My reaction is producing a significant amount of a Michael adduct. What steps can I take to avoid this?

A: Michael addition can occur if your reaction mixture contains an α,β-unsaturated carbonyl and a nucleophile (such as the amine starting material).[1][2] To prevent this:

  • Avoid α,β-Unsaturated Carbonyls: If possible, choose starting materials that do not contain this functionality.

  • Prevent In Situ Formation: Since aldol condensation can generate α,β-unsaturated carbonyls, follow the troubleshooting steps for aldol condensation to prevent their formation in the first place.

  • Control Stoichiometry: Using a slight excess of the carbonyl compound can help to ensure that the amine is consumed in the desired Schiff base formation rather than acting as a nucleophile in a Michael addition.

  • Purification: Michael adducts can often be separated from the desired Schiff base by column chromatography or recrystallization.

Issue 3: Formation of Amadori Products

Q: I am working with a reducing sugar and observing the formation of an Amadori product. How can I favor the Schiff base?

A: The rearrangement of a Schiff base derived from a reducing sugar to an Amadori product is a common challenge.[3] Here are some approaches to manage this:

  • In Situ Reduction: The most effective way to prevent the Amadori rearrangement is to reduce the Schiff base in situ as it is formed. This can be achieved by adding a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture. This will convert the imine to a stable secondary amine before it has a chance to rearrange.

  • Control of Reaction Time: The Amadori rearrangement is often slower than the initial Schiff base formation.[3] By carefully monitoring the reaction and stopping it once the Schiff base has formed, you may be able to isolate it before significant rearrangement occurs.

  • Purification: If some Amadori product does form, it may be possible to separate it from the Schiff base by chromatography, although this can be challenging due to their similar polarities.

Issue 4: Polymerization of the Schiff Base

Q: My reaction is resulting in a thick oil or an insoluble solid, which I suspect is a polymer. How can I prevent this?

A: Polymerization is more common with Schiff bases derived from aliphatic aldehydes and can be promoted by heat and certain catalysts.[5][6] To avoid this:

  • Lower the Reaction Temperature: Carry out the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Milder Catalyst: Avoid strong acid catalysts that can promote polymerization.

  • Work in Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.

  • Consider a Different Synthetic Route: If polymerization is a persistent problem, it may be necessary to explore alternative synthetic strategies to obtain the desired compound.

Quantitative Data

The following tables provide a summary of how different reaction parameters can affect the yield of Schiff base synthesis.

Table 1: Effect of Temperature and Reaction Time on Schiff Base Yield

Temperature (°C)Reaction Time (min)Yield (%)Reference
2530~95[8]
5030~90[8]
7030~85[8]
9030~80[8]
2515~90[8]
2560~95[8]
2590~95[8]
25120~95[8]

Table 2: Comparison of Catalysts for a Chalcone Synthesis via a Schiff Base Intermediate

CatalystYield (%)Reference
Cu(II) complex>90[12]
KOH<90[12]
PTSA<90[12]

Table 3: Comparison of Synthesis Methods for Schiff Base Formation

MethodReaction TimeYield (%)Reference
Conventional Reflux3-6 hours64-76
Microwave Irradiation4-8 minutes89-96
Grinding10-12 minutes~96
Sonication (with catalyst)9-10 minutes98.3[8]
Sonication (without catalyst)15 minutes97[8]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base with Aldol Condensation Suppression

This protocol describes the synthesis of a Schiff base from an aldehyde with α-hydrogens, with measures taken to minimize aldol condensation.

Materials:

  • Aldehyde (1.0 eq)

  • Primary Amine (1.05 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine (1.05 eq) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous ethanol to the amine solution at room temperature over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, add anhydrous MgSO₄ to the reaction mixture to scavenge the water formed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the limiting reagent), filter off the MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane).

Protocol 2: Synthesis of a Secondary Amine via In Situ Reduction of a Schiff Base to Prevent Amadori Rearrangement

This protocol is suitable for reactions involving reducing sugars where the Amadori product is an undesired byproduct.

Materials:

  • Reducing Sugar (e.g., glucose) (1.0 eq)

  • Amino Acid or other primary amine (1.0 eq)

  • Methanol/Water solvent mixture

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

Procedure:

  • Dissolve the reducing sugar (1.0 eq) and the primary amine (1.0 eq) in a methanol/water mixture in a round-bottom flask with a magnetic stir bar.

  • Stir the solution at room temperature for 1-2 hours to allow for the formation of the Schiff base.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 18-24 hours.

  • Quench the reaction by the slow addition of dilute HCl until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Purify the resulting secondary amine by a suitable method, such as ion-exchange chromatography or reverse-phase HPLC.

Visualizations

Schiff_Base_Formation cluster_reactants Reactants Primary_Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Primary_Amine->Hemiaminal Nucleophilic Addition Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Hemiaminal Schiff_Base Schiff Base (Imine) (R'R''C=NR) Hemiaminal->Schiff_Base Dehydration Water Water (H2O)

Caption: General reaction pathway for Schiff base formation.

Byproduct_Pathways cluster_byproducts Potential Byproduct Pathways Schiff_Base_Formation Schiff Base Formation Michael_Addition Michael Addition Schiff_Base_Formation->Michael_Addition α,β-Unsaturated Carbonyl Present Amadori_Rearrangement Amadori Rearrangement Schiff_Base_Formation->Amadori_Rearrangement Reducing Sugar Reactant Aldol_Condensation Aldol Condensation Schiff_Base_Formation->Aldol_Condensation Enolizable Carbonyl Polymerization Polymerization Schiff_Base_Formation->Polymerization High Temperature/ Aliphatic Aldehyde

Caption: Overview of common byproduct formation pathways.

Troubleshooting_Workflow Start Reaction Complete. Analyze Product Mixture. Check_Purity Is the Product Pure? Start->Check_Purity Identify_Byproduct Identify Byproduct(s) (NMR, MS, etc.) Check_Purity->Identify_Byproduct No End Pure Product Obtained Check_Purity->End Yes Troubleshoot Implement Specific Troubleshooting Strategy Identify_Byproduct->Troubleshoot Troubleshoot->Start Re-run Reaction

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Optimizing Reaction Conditions for Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing the formation of a metal complex?

The successful synthesis of a metal complex hinges on several interdependent parameters. The most critical factors include the molar ratio of the metal salt to the ligand(s), the choice of solvent, the pH of the reaction medium, the reaction temperature, and the reaction time.[1] Optimizing these conditions is key to achieving a good yield and high purity of the desired complex.

Q2: How does the choice of solvent affect metal complex formation?

The solvent plays a multifaceted role in the formation of metal complexes. It must dissolve the reactants, stabilize intermediates, and in some cases, it can even participate in the reaction by coordinating to the metal ion.[1] The polarity, coordinating ability, and dielectric constant of the solvent can significantly influence reaction rates and yields.[1] For instance, a donor solvent might compete with the ligand for coordination sites on the metal, potentially reducing the yield.[2]

Q3: Why is pH a crucial parameter in the synthesis of many metal complexes?

The pH of the reaction medium is especially important for reactions in aqueous solutions or those involving ligands with acidic or basic functional groups. The pH can affect the protonation state of the ligand, which in turn influences its ability to coordinate with the metal ion.[1] Furthermore, at certain pH values, metal hydroxides can precipitate, preventing the formation of the desired complex.[2]

Q4: What is the significance of the ligand-to-metal ratio?

The stoichiometric relationship between the metal ion and the ligand molecules, known as the metal-to-ligand ratio, is fundamental in determining the structure, stability, and chemical reactivity of the resulting complex.[3] While stoichiometric ratios like 1:1 or 1:2 are common, an excess of one reactant may be used to drive the reaction to completion.[1] However, an incorrect ratio can lead to the formation of undesired products or inhibit catalysis.[3]

Troubleshooting Guide

Problem 1: Low Yield or No Product Formation

Q: I am getting a very low yield, or no product at all. What should I do?

A: Low or no product yield can be due to several factors. A systematic approach to troubleshooting is recommended.

  • Verify Reactant Purity and Stoichiometry: Ensure that your starting materials are pure and that the molar ratios are correct.

  • Check Solubility: If the reactants are not sufficiently soluble in the chosen solvent, the reaction will not proceed efficiently. Consider changing the solvent or using a co-solvent.

  • Review Reaction Conditions: The temperature and reaction time are critical. Higher temperatures can increase reaction rates, but may also lead to decomposition.[1] It's important to find the optimal balance.

  • Consider Air/Moisture Sensitivity: Many metal ions and ligands are sensitive to air and moisture.[3] If this is the case, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.[3]

Problem 2: Unexpected Precipitation

Q: My product is precipitating out of solution unexpectedly. Why is this happening and how can I prevent it?

A: Unexpected precipitation can occur for several reasons:

  • Low Solubility of the Complex: The formed complex may have low solubility in the chosen solvent. You may need to switch to a different solvent system or modify the ligand to enhance solubility.[2]

  • pH-Induced Precipitation: The pH of the solution can alter the charge of the ligand and the metal ion, affecting the overall charge and solubility of the complex.[2] For example, complexes with basic anionic ligands are often more soluble in acidic solutions.[2]

  • Formation of Insoluble Polynuclear Species: At certain concentrations or pH levels, multidentate ligands can bridge multiple metal centers, leading to the formation of insoluble polymers.[2]

Problem 3: The Color of My Reaction is Not What I Expected

Q: The color of my reaction solution is different from what I anticipated. What does this signify?

A: A change in color is often a positive indication of complex formation. However, an unexpected color may suggest:

  • Formation of a Different Complex: You might be forming a complex with a different stoichiometry or coordination geometry than intended.

  • Change in the Metal's Oxidation State: The metal ion may have been oxidized or reduced during the reaction.[2]

  • Ligand Decomposition: The ligand may have decomposed under the reaction conditions.

Further characterization of the product is necessary to determine the cause of the unexpected color.

Data Presentation

Table 1: General Guidance on Optimizing Ligand-to-Metal Ratio

Ligand-to-Metal RatioPotential OutcomeRecommendation
< 1:1Incomplete complexation, unreacted metal ions.Increase ligand concentration.
1:1 to 1.2:1Often a good starting point for monodentate ligands.[3]Systematically vary the ratio around this point.
> 1.2:1Can drive the reaction to completion, but excess ligand may be difficult to remove.Useful for forcing the formation of higher coordination number complexes.
VariableThe optimal ratio can influence selectivity in catalytic reactions.[4]Screen a range of ratios (e.g., 0.5:1 to 2.5:1) to find the best performance.[3]

Table 2: Influence of Solvent Properties on Metal Complex Formation

Solvent PropertyEffect on Complex FormationExamples of Solvents
Coordinating Ability Strongly coordinating solvents can compete with the ligand for the metal center, potentially inhibiting complex formation.[1]Non-coordinating: Dichloromethane, Chloroform, Hexane. Coordinating: Water, Ethanol, Acetonitrile, DMF, DMSO.[1]
Dielectric Constant Solvents with a low dielectric constant can increase the stability of the complex.Acetonitrile has a moderate dielectric constant and is often a good choice.
Polarity The solvent must be able to dissolve both the metal salt and the ligand.Polar solvents like water and ethanol are often used for polar reactants.[1]

Table 3: General Effect of pH on Metal Complex Stability

pH ConditionEffect on Ligand and ComplexGeneral Outcome
Low pH (Acidic) Ligands with basic sites will be protonated, reducing their ability to bind to the metal ion.Can lead to dissociation of the complex. Complexes with acidic cations may be more soluble.[2]
Neutral pH The speciation of the ligand is dependent on its pKa values.Optimal for many biological and aqueous complexation reactions.
High pH (Basic) Deprotonation of acidic ligands can enhance their coordinating ability. However, there is a risk of precipitating metal hydroxides.[1][2]Can favor complex formation for certain ligands, but requires careful control to avoid precipitation.

Table 4: Temperature Considerations for Metal Complex Synthesis

TemperatureEffect on ReactionConsiderations
Low Temperature Slower reaction rates, may be necessary for thermally sensitive complexes.Can improve selectivity and prevent decomposition.
Room Temperature Convenient and often a good starting point for many syntheses.May not be sufficient to overcome the activation energy for some reactions.
Elevated Temperature Increased reaction rates, can lead to faster completion.[1]Risk of decomposition of reactants or products, and potential for side reactions.[1][5]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Titration for Determining Metal-Ligand Stoichiometry

This protocol is used to determine the stoichiometry of a metal-ligand complex by monitoring changes in the UV-Vis absorbance spectrum upon titration.

Materials:

  • Stock solution of the metal salt of known concentration.

  • Stock solution of the ligand of known concentration.

  • Appropriate solvent (must be transparent in the wavelength range of interest).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Micropipettes.

Procedure:

  • Prepare a series of solutions: Prepare a set of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. The total volume of each solution should be kept constant.

  • Record the UV-Vis spectra: For each solution, record the UV-Vis spectrum over the desired wavelength range. Use the solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax): Identify the wavelength at which the absorbance of the complex is at its maximum.

  • Plot the data: Plot the absorbance at λmax against the molar ratio of ligand to metal.

  • Determine the stoichiometry: The plot will show a change in slope. The point of inflection or the intersection of the linear portions of the plot corresponds to the stoichiometry of the complex.

Protocol 2: Potentiometric Titration for Determining Complex Stability Constants

This protocol describes the use of potentiometry (pH-metry) to determine the stability constants of metal complexes.[6]

Materials:

  • pH meter with a glass electrode.

  • Standardized strong acid and strong base solutions.

  • Stock solution of the metal salt of known concentration.

  • Stock solution of the ligand of known concentration.

  • Thermostated titration vessel.[6]

  • Inert gas supply (e.g., nitrogen or argon).[6]

Procedure:

  • Calibrate the electrode: Calibrate the pH electrode using standard buffer solutions.

  • Titrate the ligand: In the thermostated vessel, titrate a solution of the ligand with a standardized strong base in the absence of the metal ion to determine the protonation constants of the ligand.

  • Titrate the metal-ligand mixture: In the same manner, titrate a solution containing both the ligand and the metal salt with the standardized strong base.

  • Record the data: Record the pH of the solution after each addition of the titrant.

  • Analyze the data: The titration curves (pH vs. volume of titrant) for the ligand alone and the metal-ligand mixture will differ. This difference is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion. The stability constants are then determined by analyzing the relationship between n̄ and the free ligand concentration. Specialized software is often used for these calculations.

Mandatory Visualizations

Experimental_Workflow start Define Objective: Synthesize Target Complex reactant_prep Reactant Preparation: - Purify Metal Salt & Ligand - Prepare Stock Solutions start->reactant_prep initial_rxn Initial Reaction Setup: - Choose Solvent - Set Stoichiometric Ratio (e.g., 1:1) - Set Initial Temp. & Time reactant_prep->initial_rxn analysis1 Analysis 1: - Characterize Product (e.g., NMR, MS) - Determine Yield & Purity initial_rxn->analysis1 outcome Desired Outcome? analysis1->outcome optimization Systematic Optimization outcome->optimization No optimized_protocol Optimized Protocol outcome->optimized_protocol Yes vary_ratio Vary Ligand:Metal Ratio optimization->vary_ratio vary_solvent Screen Solvents vary_ratio->vary_solvent vary_temp_time Optimize Temp. & Time vary_solvent->vary_temp_time vary_ph Adjust pH (if applicable) vary_temp_time->vary_ph analysis2 Analysis 2: - Re-evaluate Yield & Purity vary_ph->analysis2 analysis2->outcome end End optimized_protocol->end

Caption: Experimental workflow for optimizing metal complex formation.

Troubleshooting_Decision_Tree start Problem Encountered issue What is the issue? start->issue low_yield Low/No Yield issue->low_yield Low Yield precipitation Unexpected Precipitation issue->precipitation Precipitation color_change Unexpected Color issue->color_change Wrong Color check_reactants Check Reactant Purity & Stoichiometry low_yield->check_reactants check_solubility Are Reactants Soluble? check_reactants->check_solubility OK change_solvent Change Solvent/ Use Co-solvent check_solubility->change_solvent No check_conditions Review Temp. & Time check_solubility->check_conditions Yes solution Problem Solved change_solvent->solution optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions Sub-optimal check_atmosphere Is Reaction Air/Moisture Sensitive? check_conditions->check_atmosphere Optimal optimize_conditions->solution use_inert Use Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert Yes check_atmosphere->solution No use_inert->solution check_solubility2 Is Complex Insoluble in Current Solvent? precipitation->check_solubility2 change_solvent2 Change Solvent System check_solubility2->change_solvent2 Yes check_ph Is pH a Factor? check_solubility2->check_ph No change_solvent2->solution adjust_ph Adjust pH check_ph->adjust_ph Yes check_concentration Are Concentrations Too High? check_ph->check_concentration No adjust_ph->solution dilute Dilute Reaction Mixture check_concentration->dilute Yes check_concentration->solution No dilute->solution analyze_product Characterize Product: - NMR, MS, UV-Vis color_change->analyze_product wrong_stoichiometry Different Stoichiometry/ Coordination? analyze_product->wrong_stoichiometry Analysis Shows... adjust_ratio Vary Ligand:Metal Ratio wrong_stoichiometry->adjust_ratio Yes oxidation_change Change in Metal Oxidation State? wrong_stoichiometry->oxidation_change No adjust_ratio->solution check_redox Modify Reaction to Prevent Redox oxidation_change->check_redox Yes oxidation_change->solution No check_redox->solution

Caption: Troubleshooting decision tree for metal complex synthesis.

References

Technical Support Center: Enhancing Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the fluorescence quantum yield (ΦF) of your derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is crucial for applications requiring bright fluorescent signals, such as bioimaging, sensing, and high-throughput screening, as it directly impacts the sensitivity and signal-to-noise ratio of the measurement.

Q2: What are the main factors that influence the fluorescence quantum yield of a derivative?

A2: The quantum yield of a fluorophore is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. Key factors influencing this balance include:

  • Molecular Structure: The intrinsic properties of the fluorophore, including its rigidity, the presence of electron-donating or -withdrawing groups, and susceptibility to aggregation.

  • Environmental Conditions: The fluorophore's immediate surroundings, such as the solvent, temperature, pH, and the presence of quenchers like molecular oxygen.

  • Concentration: High concentrations can lead to a decrease in quantum yield due to a phenomenon called Aggregation-Caused Quenching (ACQ).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: The fluorescence signal of my derivative is very low or undetectable.

A low fluorescence signal is a common issue that can stem from various factors. Use the following workflow to diagnose and address the problem.

Low_Quantum_Yield_Troubleshooting cluster_verification Step 1: Verify Purity & Experimental Setup cluster_environment Step 2: Investigate Environmental Factors cluster_structure Step 3: Assess Molecular Structure cluster_solutions Step 4: Implement Solutions start Low Fluorescence Signal purity Is the derivative pure? start->purity instrument Are instrument settings correct? (Excitation/Emission λ, Slits) purity->instrument Yes repurify Repurify the compound purity->repurify No solvent Is the solvent optimal? (Polarity, Viscosity) instrument->solvent Yes optimize_instrument Optimize instrument settings instrument->optimize_instrument No concentration Is concentration causing quenching? (ACQ, Self-Quenching) solvent->concentration Yes solvent_screen Screen different solvents solvent->solvent_screen No oxygen Is dissolved oxygen present? concentration->oxygen Yes concentration_study Perform concentration-dependent study concentration->concentration_study No ph_temp Are pH and temperature controlled? oxygen->ph_temp Yes degas Degas the solvent oxygen->degas No rigidity Does the structure lack rigidity? ph_temp->rigidity Yes control_conditions Adjust pH and temperature ph_temp->control_conditions No substituents Are there quenching substituents? (e.g., heavy atoms) rigidity->substituents Yes redesign Consider structural modification (Increase rigidity, change substituents) rigidity->redesign No substituents->redesign repurify->start optimize_instrument->start solvent_screen->start concentration_study->start degas->start control_conditions->start

Caption: Troubleshooting workflow for low fluorescence quantum yield.

Possible Causes & Solutions:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, fluorescent molecules can aggregate, leading to self-quenching and a decreased signal.[1]

    • Diagnosis: Perform a concentration-dependent study. If ACQ is the issue, fluorescence intensity will not increase linearly with concentration and may even decrease after a certain point.

    • Solution: Work at lower concentrations.[2] If high concentrations are necessary, consider strategies to prevent aggregation (see Problem 3).

  • Solvent Effects: The polarity and viscosity of the solvent can significantly impact the quantum yield.[1]

    • Diagnosis: Test the fluorescence of your derivative in a range of solvents with different polarities.

    • Solution: Choose a solvent that provides the highest quantum yield. For some derivatives, a decrease in solvent polarity leads to a higher quantum yield.[3]

  • Presence of Quenchers: Impurities in the sample or solvent, or the presence of dissolved molecular oxygen, can quench fluorescence.[4]

    • Diagnosis: If the signal increases after purifying the compound or degassing the solvent, quenching is a likely cause.

    • Solution: Ensure your derivative is highly pure. Use high-purity, spectroscopy-grade solvents. Degas your solvent by bubbling with an inert gas (e.g., nitrogen or argon) before measurements.

  • Incorrect Instrument Settings: Improper selection of excitation or emission wavelengths and slit widths can lead to a low detected signal.

    • Diagnosis: Review the absorption (UV-Vis) and emission spectra of your compound.

    • Solution: Ensure the excitation wavelength is set at or near the absorption maximum and the emission is monitored at the fluorescence maximum. Optimize excitation and emission slit widths to balance signal intensity and spectral resolution.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.

    • Diagnosis: A continuous decrease in fluorescence intensity over time under constant illumination indicates photobleaching.

    • Solution: Reduce the excitation light intensity or the exposure time. If possible, use an anti-fade reagent in your sample.

Problem 2: The quantum yield of my derivative is highly variable between experiments.

Inconsistent quantum yield measurements can compromise the reliability of your data.

Possible Causes & Solutions:

  • Temperature Fluctuations: Fluorescence quantum yield can be temperature-dependent. Higher temperatures often lead to increased collisions and non-radiative decay, thus lowering the quantum yield.

    • Solution: Use a temperature-controlled cuvette holder to ensure all measurements (for both the sample and the standard) are performed at the same temperature.

  • pH Sensitivity: If your derivative has acidic or basic functional groups, its protonation state and, consequently, its quantum yield can be sensitive to pH changes.

    • Solution: Use a buffered solution to maintain a constant pH for all measurements.

  • Inner Filter Effects: At high concentrations (typically when absorbance > 0.1), the excitation light may not penetrate the sample uniformly, and the emitted light can be reabsorbed by other fluorophore molecules. This leads to an underestimation of the quantum yield.

    • Solution: Ensure that the absorbance of all sample and standard solutions at the excitation wavelength is below 0.1 (ideally between 0.01 and 0.05).

Problem 3: My derivative suffers from Aggregation-Caused Quenching (ACQ). How can I increase its quantum yield in an aggregated state or at high concentrations?

ACQ is a common challenge for planar aromatic fluorophores.

Possible Causes & Solutions:

  • π-π Stacking: The planar structure of many fluorophores promotes close association and the formation of non-emissive or weakly emissive aggregates.[2]

    • Solution 1: Chemical Modification: Introduce bulky substituents to the fluorophore's core. This sterically hinders the close approach required for π-π stacking.[2]

    • Solution 2: Host-Guest Chemistry: Encapsulate individual fluorophore molecules within the cavity of a host molecule (e.g., cyclodextrins, cucurbiturils) to prevent self-association.

    • Solution 3: Polymer Matrix Incorporation: Disperse the fluorophore molecules within a solid polymer matrix to physically isolate them from one another.

    • Solution 4: Aggregation-Induced Emission (AIE): Design derivatives that are non-emissive in solution but become highly fluorescent upon aggregation. This is typically achieved by introducing rotor-like components into the molecule. In solution, these rotors dissipate energy through non-radiative pathways (e.g., intramolecular rotation). In the aggregated state, this rotation is restricted, which blocks the non-radiative channel and forces the molecule to decay radiatively.

Strategies for Quantum Yield Enhancement: Data & Methodologies

This section provides quantitative data and detailed protocols for key strategies to increase fluorescence quantum yield.

Structural Modification Strategies
1. Increasing Structural Rigidity

Increasing the rigidity of a molecule can significantly enhance its quantum yield by reducing the energy lost through non-radiative vibrational and rotational pathways.

Rigidity_Effect cluster_flexible Flexible Molecule cluster_rigid Rigid Molecule Excited_Flex Excited State (S1) Rotation Intramolecular Rotation/Vibration Excited_Flex->Rotation Energy Loss Ground_Flex Ground State (S0) Heat_Loss Heat (Non-radiative) Rotation->Heat_Loss Heat_Loss->Ground_Flex Decay Excited_Rigid Excited State (S1) Fluorescence Fluorescence (Radiative) Excited_Rigid->Fluorescence Efficient Ground_Rigid Ground State (S0) Fluorescence->Ground_Rigid Decay

Caption: Effect of molecular rigidity on decay pathways.

2. Strategic Use of Substituents

The electronic properties of substituents can be tuned to enhance quantum yield.

  • Electron-Donating Groups (EDGs) like -OH and -NH₂ can increase fluorescence.

  • Electron-Withdrawing Groups (EWGs) like -COOH and -NO₂ often decrease or destroy fluorescence. However, in some cases, a strategic combination of EDGs and EWGs can enhance intramolecular charge transfer (ICT) and improve fluorescence characteristics.

  • Heavy Atoms such as bromine or iodine should generally be avoided if high fluorescence is desired, as they promote intersystem crossing to the triplet state, a non-radiative pathway from the singlet excited state.

3. Deuteration

Replacing C-H bonds with C-D bonds can suppress non-radiative decay pathways associated with high-frequency vibrations, leading to a significant increase in quantum yield.[4]

Table 1: Effect of Deuteration on the Quantum Yield (ΦF) of Heptamethine Cyanine Dyes

Compound ΦF (Protonated) ΦF (Deuterated) Enhancement (χ)
Cyanine 1 - - 17%
Cyanine 1 (double deuteration) - - 80%
Cyanine 2 - - 10%
Cyanine 4 - - 19%

Data shows the relative enhancement of quantum yield upon deuteration (χ = 100 × (ΦD/ΦH −1)).[4]

Environmental Control Strategies
1. Solvent Optimization

The choice of solvent can dramatically alter the quantum yield.

Table 2: Effect of Solvent Polarity on Fluorescence Quantum Yield

Fluorophore System Solvent Dielectric Constant (ε) Quantum Yield (ΦF)
8-Anilinonaphthalene-1-sulfonic acid (ANS) Aqueous Buffer ~80 ~0.002
8-Anilinonaphthalene-1-sulfonic acid (ANS) Bound to Serum Albumin (nonpolar environment) Low ~0.4
Single-Walled Carbon Nanotubes (SWCNT) DMSO 47.2 High (relative)
Single-Walled Carbon Nanotubes (SWCNT) D₂O 78.5 Low (decreased by an order of magnitude)

Data compiled from references[3].

2. pH and Temperature Control
  • pH: The fluorescence of derivatives with acidic or basic moieties can be pH-dependent. For example, aniline fluoresces in neutral or alkaline solutions but not in acidic solutions.

  • Temperature: Increasing temperature generally increases the frequency of molecular collisions, which enhances external conversion (a non-radiative process) and decreases the quantum yield.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol describes the most common method for determining the fluorescence quantum yield of a sample (S) by comparing it to a well-characterized fluorescence standard (R) with a known quantum yield (ΦR).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦR = 0.546)

  • Your purified sample derivative

Procedure:

  • Select a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to your sample.

  • Prepare Solutions:

    • Prepare a stock solution of your sample and the standard in the same spectroscopic grade solvent.

    • From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Note the absorbance (A) at the chosen excitation wavelength (λex). The same λex should be used for both the sample and the standard.

  • Measure Fluorescence Emission:

    • Set the spectrofluorometer to the same excitation wavelength (λex) used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity (I) versus absorbance (A).

    • Determine the gradient (slope, Grad) of the resulting linear plots.

  • Calculate Quantum Yield:

    • The quantum yield of the sample (ΦS) is calculated using the following equation:

      ΦS = ΦR × (GradS / GradR) × (nS² / nR²)

    Where:

    • ΦS and ΦR are the quantum yields of the sample and the reference.

    • GradS and GradR are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference.

    • nS and nR are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term (nS²/nR²) equals 1.

QY_Measurement_Workflow A Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 B Measure Absorbance (A) at Excitation Wavelength (λex) A->B C Measure Integrated Fluorescence Intensity (I) at λex A->C D Plot I vs. A for Sample and Standard B->D C->D E Calculate Gradients (Grad_S and Grad_R) D->E F Calculate Sample Quantum Yield (Φ_S) Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²) E->F

Caption: Workflow for relative quantum yield measurement.

References

stability and degradation issues of 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(Diethylamino)salicylaldehyde. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the longevity and purity of this compound, it is crucial to store it under optimal conditions. The compound is known to be sensitive to air, moisture, and light.[1][2] Therefore, the following storage practices are recommended:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2]

  • Container: Keep the compound in a tightly sealed, opaque container to protect it from air and light.[1]

  • Temperature: Store in a cool, dry place.[1][3] For long-term storage, refrigeration (2-8°C) is advisable.

  • Purity: Ensure the compound is in a high state of purity before storage, as impurities can sometimes catalyze degradation.

Q2: My this compound has changed color from yellow/beige to a darker brown or purple. What could be the cause?

A2: A color change in this compound is a common indicator of degradation. The pristine compound is typically a pale yellow to light brown crystalline powder.[3] Darkening to brown or purple suggests the formation of colored impurities, which can arise from several factors:

  • Oxidation: As an air-sensitive compound, the diethylamino group and the aldehyde functional group are susceptible to oxidation, which can lead to the formation of colored byproducts.[1] The phenolic hydroxyl group also increases the electron density of the aromatic ring, making it more prone to oxidation.

  • Moisture: The compound is hygroscopic.[2] The presence of water can facilitate certain degradation pathways.

  • Impurities from Synthesis: Residual reagents or byproducts from its synthesis, such as the Vilsmeier-Haack reaction, could lead to instability and color changes over time.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (4-(diethylamino)salicylic acid). The diethylamino group can also be oxidized, potentially leading to N-oxides or dealkylation. The electron-rich aromatic ring is also susceptible to oxidative polymerization, forming complex colored materials.

  • Hydrolysis: While generally insoluble in water, in the presence of acidic or basic conditions and a suitable solvent, the aldehyde can be hydrated. However, this is typically a reversible process. More significant is its decomposition in the presence of strong bases upon heating.[4]

  • Photodegradation: Aromatic aldehydes can undergo photochemical reactions, such as radical formation, upon exposure to UV light.[5][6] This can lead to a variety of degradation products.

Troubleshooting Guides

Issue 1: Unexpected Color Change During Storage or Reaction
  • Problem: The solid compound or its solution has developed a dark color (brown, purple, or black).

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Air/Moisture Exposure Purge the storage container with an inert gas (N₂ or Ar) before sealing. Use a desiccator for storage. When handling, work quickly and in a dry environment (e.g., glove box).
Light Exposure Store the compound in an amber vial or a container wrapped in aluminum foil. Avoid exposing solutions to direct sunlight or strong laboratory light for extended periods.
Contamination Ensure all glassware is scrupulously clean and dry. Use high-purity solvents and reagents.
Reaction Conditions If the color change occurs during a reaction, consider if the reagents or conditions (e.g., high temperature, presence of oxidizing agents) are causing degradation. Degas solvents before use.
Issue 2: Low Yield or Incomplete Reaction in Schiff Base Condensation
  • Problem: The reaction of this compound with a primary amine to form a Schiff base is resulting in a low yield or a complex mixture of products.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Impure Starting Material The presence of the corresponding carboxylic acid (from oxidation) can interfere with the reaction. Purify the aldehyde by recrystallization from ethanol before use.[7][8]
Reaction pH Schiff base formation is often pH-sensitive. A slightly acidic catalyst (e.g., a few drops of acetic acid) is often beneficial. However, strong acids or bases can cause side reactions.
Water Removal The condensation reaction produces water. Use a Dean-Stark apparatus or a drying agent (like molecular sieves) to remove water and drive the equilibrium towards the product.
Side Reactions The starting material can self-condense or polymerize under harsh conditions (e.g., high heat for prolonged periods). Optimize reaction temperature and time.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance Pale brown to pink to purple crystalline powder[1][9]
Melting Point 60-62 °C[1]
Solubility Insoluble in water; Soluble in ethanol, acetone, ether, DMSO (slightly), Methanol (slightly)[1][4]
Storage Temperature Room Temperature (short-term); 2-8°C (long-term recommended)[1]
Sensitivity Air and moisture sensitive[1][2]
Incompatibilities Strong oxidizing agents, strong bases, strong acids[2]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is based on a common purification method mentioned for this compound.[7][8]

  • Dissolution: Dissolve the impure this compound in a minimum amount of hot ethanol. The solution may appear colored due to impurities.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general reverse-phase HPLC method for analyzing the purity of this compound and detecting potential degradation products.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~350 nm, to be determined empirically).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water) and dilute as necessary.

Visualizations

degradation_pathways main This compound oxidized_acid 4-(Diethylamino)salicylic acid main->oxidized_acid Oxidation (O₂, light) oxidized_ring Oxidized/Polymerized Products (Colored) main->oxidized_ring Oxidation/Polymerization (Air, light, heat) photodegradation Radical Intermediates & Photoproducts main->photodegradation Photodegradation (UV light)

Caption: Potential degradation pathways of this compound.

schiff_base_troubleshooting start Low Yield in Schiff Base Synthesis check_purity Is the starting aldehyde pure? (Check for color, melting point) start->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify Purify by recrystallization check_purity->purify No remove_water Use Dean-Stark or molecular sieves check_conditions->remove_water Is water being removed? No optimize_catalyst Adjust pH with mild acid catalyst check_conditions->optimize_catalyst Is catalyst optimal? No optimize_temp Lower temperature or reduce reaction time check_conditions->optimize_temp Are side reactions occurring? Yes success Improved Yield check_conditions->success All conditions optimal purify->start remove_water->success optimize_catalyst->success optimize_temp->success

Caption: Troubleshooting workflow for Schiff base synthesis.

References

troubleshooting low solubility of 4-(Diethylamino)salicylaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Diethylamino)salicylaldehyde, focusing on its low solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic aromatic aldehyde. It is primarily used as a chemical intermediate in the synthesis of dyes, pigments, and Schiff bases.[1] Its derivatives are subjects of research in drug development due to their potential biological activities, including anticancer, antioxidant, antibacterial, and antifungal properties.

Q2: What are the basic physicochemical properties of this compound?

A2: It is a pale brown to purple crystalline powder.[1] Key properties are summarized in the table below.

Q3: Why is this compound poorly soluble in water?

A3: The low aqueous solubility of this compound is attributed to its chemical structure, which is predominantly non-polar due to the aromatic ring and the diethylamino group. This hydrophobic nature limits its ability to form favorable interactions with polar water molecules.

Q4: What are the known biological activities of this compound derivatives?

A4: While this compound itself is mainly a synthetic intermediate, its Schiff base derivatives have been shown to possess a range of biological activities. These include potential anticancer effects through the induction of apoptosis and interaction with DNA, as well as antibacterial and antifungal properties.[2][3][4] Some derivatives are also being investigated as enzyme inhibitors for conditions like Alzheimer's disease.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO₂[1]
Molecular Weight193.24 g/mol [1]
AppearancePale brown to pink to purple crystalline powder[1]
Melting Point60-62 °C[1]
Water SolubilityInsoluble[1][5]
pKa (Predicted)8.29 ± 0.10[1]

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble[1][5]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1][5]
EthanolSoluble[1][2]
AcetoneSoluble[1][2]
BenzeneSoluble[1]
Diethyl EtherSoluble[1]
Dilute Hydrochloric AcidSoluble[1][2]

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound for an experiment in an aqueous buffer.

Cause: The compound is inherently hydrophobic and insoluble in water.

Solutions:

  • Method 1: Using a Co-solvent.

    • Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.

    • Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • Note: The final concentration of the organic solvent in your aqueous medium should be kept low (typically ≤1%, and preferably <0.1% for cell-based assays) to avoid solvent-induced artifacts.[6][7][8]

  • Method 2: pH Adjustment.

    • This compound is soluble in dilute hydrochloric acid, indicating that its solubility is pH-dependent.[1][2]

    • For non-biological applications, dissolving the compound in a slightly acidic aqueous solution may be effective.

    • For biological assays, ensure the final pH of your solution is compatible with your experimental system.

Issue 2: The compound precipitates out of the aqueous solution over time.

Cause: The aqueous medium is supersaturated with the compound, leading to crystallization or precipitation.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Increase the Co-solvent Concentration: If your experimental system allows, a slight increase in the co-solvent percentage might help maintain solubility. However, always run a solvent tolerance control.[8]

  • Use of Solubilizing Agents: For certain applications, non-ionic surfactants or cyclodextrins can be used to enhance and maintain the solubility of hydrophobic compounds.

Issue 3: Inconsistent results in biological assays.

Cause: This could be due to incomplete dissolution or precipitation of the compound in the assay medium, leading to variability in the effective concentration.

Solutions:

  • Ensure Complete Dissolution of the Stock Solution: Before diluting into your aqueous buffer, ensure that the compound is fully dissolved in the organic stock solution. Gentle warming or sonication may aid in this process, but be cautious of compound stability.

  • Freshly Prepare Working Solutions: Prepare the final working solutions fresh for each experiment to minimize the chances of precipitation over time.

  • Filter Sterilization: After preparing the final working solution, it can be filter-sterilized using a 0.22 µm filter to remove any undissolved micro-precipitates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (FW: 193.24 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh out 1.93 mg of this compound and transfer it to a sterile amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. The solution should be clear. Gentle warming to 37°C can be applied if dissolution is slow, but ensure the compound is stable at this temperature.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparing a Working Solution for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing that could cause foaming of the medium.

  • Application to Cells: Use the freshly prepared working solution to treat your cells. Ensure the final DMSO concentration is below a level that affects your cells (typically <0.1%).[6][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve 1.93 mg store Aliquot and Store at -20°C dissolve->store 10 mM thaw Thaw Stock store->thaw dilute Dilute in Aqueous Buffer thaw->dilute e.g., 1:1000 use Use Immediately dilute->use precipitate Precipitation? use->precipitate solution1 Lower Concentration precipitate->solution1 Yes solution2 Check Co-solvent % precipitate->solution2 Yes

Caption: Workflow for preparing solutions of this compound.

signaling_pathway cluster_drug Anticancer Mechanism of Derivatives cluster_cell Cancer Cell drug Schiff Base Derivative of This compound dna Nuclear DNA drug->dna Electrostatic Interaction ros Reactive Oxygen Species (ROS) drug->ros Induces Production apoptosis Apoptosis dna->apoptosis DNA Damage caspase9 Caspase-9 ros->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates caspase3->apoptosis Executes

Caption: Proposed anticancer signaling of Schiff base derivatives.

References

Technical Support Center: Managing Temperature Control During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage temperature control during chemical synthesis and avoid the formation of impurities.

Troubleshooting Guides

Issue: Formation of Unexpected Impurities

This guide addresses the common problem of identifying and resolving the root cause of unexpected impurities in a chemical reaction, with a focus on temperature control.

Q1: What are the likely causes of unexpected impurity formation?

Unexpected impurities can arise from several sources, including the quality of starting materials, reaction kinetics, and process parameters. Poor temperature control is a frequent cause, as even minor deviations can significantly alter reaction pathways.[1][2] Inadequate temperature management can lead to suboptimal reaction conditions, resulting in reduced yields and the formation of undesired by-products.[1]

Q2: How can I determine if poor temperature control is the root cause of impurity formation?

To diagnose if temperature control is the issue, a systematic approach is necessary. Start by reviewing your temperature logs for any fluctuations or deviations from the setpoint.[3] Cross-reference the appearance of impurities with these temperature excursions. If you suspect your temperature sensor is faulty, it's crucial to check its calibration.[4] A well-documented experiment where you intentionally vary the temperature and analyze the impurity profile can also help establish a correlation.[5][6]

Q3: What are the immediate steps to take if I suspect temperature fluctuations are causing impurities?

If you observe abnormal temperature fluctuations, the first step is to immediately stop the heating or cooling source to prevent further temperature runaway.[4] Next, verify the accuracy of your temperature sensor.[4] Check the heating/cooling system for any malfunctions, such as a clogged cooling line or a broken heating element.[4] Ensure your stirring system is functioning correctly to maintain uniform temperature distribution throughout the reactor.[4]

Q4: What are the long-term solutions for precise temperature management to prevent impurities?

For long-term control, implementing a robust temperature monitoring system is essential.[7] This includes using high-precision, calibrated temperature sensors and advanced control algorithms like PID controllers to maintain the desired temperature in real-time.[4] Regular maintenance of heating and cooling systems is also critical.[1][4] For exothermic reactions, ensure your cooling system is efficient enough to dissipate the generated heat effectively.[1]

Frequently Asked Questions (FAQs)

Q1: How does temperature specifically influence the formation of impurities?

Temperature affects reaction rates and selectivity.[8][9] Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[10][11] This can accelerate not only the desired reaction but also side reactions that produce impurities.[2] In some cases, a higher temperature can change the reaction mechanism, favoring impurity formation.[8] Conversely, temperatures that are too low can slow the desired reaction, potentially allowing for the formation of other impurities.[2]

Q2: What is the impact of an exothermic or endothermic reaction on temperature control?

Exothermic reactions release heat, which can cause the temperature of the reaction mixture to rise if not properly controlled.[12] This can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, generating even more heat.[13] Endothermic reactions, on the other hand, absorb heat, which can cause the temperature to drop.[12] Both scenarios require a responsive temperature control system to add or remove heat as needed to maintain the setpoint.

Q3: What are the best practices for placing a temperature probe in a reactor?

The position of the temperature probe is critical for accurate readings. It should be placed in a location that best reflects the bulk temperature of the reaction mixture.[7] Avoid placing it in direct airflow from heating or cooling sources.[7] For stirred reactors, the probe should be immersed to a sufficient depth to avoid being influenced by the headspace temperature.

Q4: How often should I calibrate my temperature sensors?

Regular calibration of temperature sensors is crucial for accurate measurements.[3][14] A common practice is annual calibration, but the frequency may need to be increased for sensors used in critical processes or under extreme conditions.[14] It's recommended to follow the manufacturer's guidelines and any relevant industry regulations.[3][14]

Q5: What are some common signs that indicate poor temperature control?

Obvious signs include oscillations or significant deviations from the setpoint in your temperature log. Other indicators can be inconsistent product yields, variable reaction times, and changes in the physical appearance of the reaction mixture or final product. The most direct evidence is an increase in the level of temperature-dependent impurities.

Data Presentation

The following table illustrates the impact of temperature on the formation of a key impurity in a hypothetical synthesis.

Reaction Temperature (°C)Desired Product Yield (%)Impurity A Formation (%)
80851.5
90922.8
100 (Target)951.0
110885.2
1207512.7

Experimental Protocols

Protocol 1: Systematic Temperature Optimization to Minimize Impurity Formation

Objective: To identify the optimal reaction temperature that maximizes the yield of the desired product while minimizing the formation of a specific impurity.

Methodology:

  • Initial Temperature Range Selection: Based on literature or preliminary experiments, select a range of temperatures to investigate (e.g., 20°C below and above the presumed optimum).[5]

  • Reaction Setup: Assemble the temperature-controlled reactor system, ensuring the temperature control unit is calibrated and functioning correctly.[5]

  • Reaction Execution: Charge the reactor with reactants and solvent. Set the temperature controller to the first target temperature and allow the mixture to stabilize before initiating the reaction.[5]

  • Reaction Monitoring: At regular intervals, take samples from the reaction mixture. Quench the reaction in the sample immediately to halt any further changes.

  • Analysis: Analyze the samples using a suitable technique (e.g., HPLC, GC-MS) to quantify the desired product and the impurity of interest.[5][6]

  • Repeat: Repeat steps 3-5 for each selected temperature in the range.[5]

  • Data Analysis: Plot the yield of the desired product and the percentage of the impurity as a function of temperature to determine the optimal temperature.[5]

Protocol 2: Temperature Sensor Calibration Verification

Objective: To verify the accuracy of a temperature sensor using a certified reference thermometer.

Methodology:

  • Reference Standard: Use a certified and calibrated reference thermometer with higher accuracy than the sensor being tested.[14]

  • Thermal Equilibrium: Place the temperature sensor to be tested and the reference thermometer in a stable temperature environment, such as a dry-well calibrator or a stirred liquid bath.[15][16] Ensure both are at thermal equilibrium.[14]

  • Data Collection: Record the readings from both the sensor under test and the reference thermometer at several temperature points across the desired operating range.[14]

  • Comparison and Analysis: Compare the readings of the sensor to the reference standard at each temperature point to determine the measurement error.[14]

  • Adjustment: If significant deviations are found, apply the necessary correction factors or recalibrate the sensor according to the manufacturer's instructions.[14]

Visualizations

G cluster_cause Cause cluster_effect Effect temp_fluctuation Temperature Fluctuation side_reaction Increased Side Reactions temp_fluctuation->side_reaction accelerates yield Decreased Yield temp_fluctuation->yield impacts impurity Impurity Formation side_reaction->impurity product_quality Reduced Product Quality impurity->product_quality yield->product_quality

Caption: Cause-and-effect of temperature fluctuation.

G start Start: Impurity Detected check_temp Review Temperature Logs for Deviations start->check_temp is_deviation Deviations Found? check_temp->is_deviation check_sensor Verify Sensor Calibration is_deviation->check_sensor Yes other_cause Investigate Other Causes (e.g., Reagents) is_deviation->other_cause No is_calibrated Sensor Accurate? check_sensor->is_calibrated check_system Inspect Heating/Cooling System is_calibrated->check_system Yes optimize Optimize Temperature Control Parameters is_calibrated->optimize No, Recalibrate check_system->optimize end End: Root Cause Identified optimize->end

Caption: Troubleshooting workflow for impurity formation.

References

column chromatography techniques for purifying salicylaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of salicylaldehyde derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying salicylaldehyde derivatives?

A: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the normal-phase chromatography of salicylaldehyde derivatives.[1][2] Its slightly acidic nature is generally compatible with these compounds.[2] For particularly acid-sensitive derivatives, or when strong tailing is observed, deactivated or neutral silica gel can be used.[3][4] Alumina (neutral or basic) is another alternative, though less common for this specific class of compounds.[2][3]

Q2: How do I choose an appropriate mobile phase (eluent)?

A: The choice of mobile phase is critical and depends on the polarity of your specific derivative.[5][6] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7]

  • Develop on TLC: First, find a solvent system using Thin Layer Chromatography (TLC) that gives your target compound an Rf value of approximately 0.2-0.4 for optimal separation on the column.[1]

  • Polarity Adjustment: For more polar derivatives, you may need to increase the proportion of the polar solvent (e.g., ethyl acetate) or switch to a stronger polar solvent like dichloromethane/methanol.[3][7] For very non-polar compounds, a high percentage of hexanes with minimal ethyl acetate is typically used.[7]

Q3: My salicylaldehyde derivative is a yellow compound. Can I track it visually on the column?

A: Yes. Many salicylaldehyde derivatives, especially those with nitro groups or extended conjugation, are colored (typically yellow to orange). This coloration allows for easy visual tracking of the band as it moves down the column, simplifying fraction collection. However, you should always confirm the contents of your fractions using TLC analysis, as colorless impurities may co-elute.

Q4: How should I prepare and load my sample onto the column?

A: Proper sample loading is crucial for good separation.[8] There are two primary methods:

  • Wet Loading: Dissolve your crude sample in the minimum possible amount of the initial mobile phase solvent or a slightly more polar solvent like dichloromethane.[1][9] Carefully pipette this concentrated solution onto the top of the silica bed, allowing the solvent to absorb fully before adding more eluent.[9]

  • Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a suitable solvent (e.g., acetone or dichloromethane), add a small amount of silica gel (a few times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[9] Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation for difficult-to-dissolve samples.[8][9]

Experimental Protocols

General Protocol for Flash Column Chromatography Purification

This protocol outlines the standard procedure for purifying a salicylaldehyde derivative using flash chromatography.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a target Rf of 0.2-0.4 for the desired compound and good separation from impurities.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (typically using 30-100g of silica per 1g of crude mixture, depending on separation difficulty).[10]

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.[2]

    • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[10]

    • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Never let the solvent level drop below the top of the silica bed.[2]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[1]

  • Sample Loading:

    • Load the sample using either the wet or dry loading method as described in the FAQs.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply positive pressure (using a pump or air line) to achieve a solvent flow rate of approximately 2 inches per minute.[1]

    • Collect the eluting solvent in appropriately sized test tubes or flasks (fractions).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[4]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified salicylaldehyde derivative.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

This table provides starting points for developing a mobile phase for various substituted salicylaldehydes. The ratios should be optimized via TLC to achieve the target Rf of 0.2-0.4.

Derivative TypePolarityRecommended Starting Solvent System (v/v)Expected Rf Range (Approx.)
Alkyl SalicylaldehydesLowHexane:Ethyl Acetate (95:5 to 90:10)0.4 - 0.6
Halogenated SalicylaldehydesLow-MediumHexane:Ethyl Acetate (90:10 to 80:20)0.3 - 0.5
Methoxy SalicylaldehydesMediumHexane:Ethyl Acetate (80:20 to 70:30)0.2 - 0.4
Nitro SalicylaldehydesMedium-HighHexane:Ethyl Acetate (70:30 to 50:50)0.2 - 0.4
Hydroxy SalicylaldehydesHighDichloromethane:Methanol (98:2 to 95:5)0.1 - 0.3

Troubleshooting Guide

Problem: Poor or no separation of spots (compounds elute together).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. Re-develop the conditions on TLC to ensure separation between your target compound and impurities.

  • Possible Cause: The column was packed improperly, leading to channeling.[8]

  • Solution: Ensure the column is packed evenly without any cracks or air bubbles.[2] The slurry packing method is generally most reliable.

  • Possible Cause: The sample was overloaded on the column.[8]

  • Solution: Reduce the amount of crude material loaded onto the column. A general rule is to use at least 30-50g of silica for every 1g of sample.[2]

Problem: The compound bands are streaking or "tailing".

  • Possible Cause: The sample is interacting too strongly with the acidic silica gel.[8] This is common for phenolic compounds.

  • Solution: Add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase to improve the peak shape of acidic compounds. For basic compounds, triethylamine can be used.[8] Alternatively, use deactivated or neutral silica gel.[4]

  • Possible Cause: The sample was not fully dissolved when loaded or was loaded in too strong a solvent.[8]

  • Solution: Ensure the sample is completely dissolved in a minimal amount of solvent. If solubility is an issue, use the dry loading technique.[9]

Problem: The compound will not elute from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 9:1 Hexane:EtOAc and slowly increase to 7:3, 1:1, etc. For very polar compounds, a switch to a Dichloromethane/Methanol system may be necessary.[3]

  • Possible Cause: The compound has decomposed on the silica gel.[3]

  • Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) appears.[3] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[3]

Problem: The column is running very slowly or is blocked.

  • Possible Cause: The silica gel particles are too fine, or the column was packed too tightly.

  • Solution: Ensure you are using silica with the correct mesh size (e.g., 230-400 mesh for flash chromatography). Avoid applying excessive pressure that could compact the silica too much.

  • Possible Cause: The sample has precipitated at the top of the column.

  • Solution: This occurs if the sample is not soluble in the mobile phase. The sample may need to be re-purified using a different solvent system in which it is more soluble. Dry loading can sometimes prevent this issue.

Visualizations

Caption: Workflow for purifying salicylaldehyde derivatives.

Caption: Troubleshooting guide for poor separation issues.

References

Technical Support Center: Addressing Fluorescence Quenching in Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting fluorescence quenching. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during fluorescence-based sensing experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample.[1][2] This can be caused by a variety of factors, including interactions with other molecules, changes in the environment, or self-aggregation of the fluorescent molecules.[3] Unlike photobleaching, which is the irreversible destruction of a fluorophore, quenching is often a reversible process.[3]

Q2: What are the common causes of fluorescence quenching?

A2: Several mechanisms can lead to fluorescence quenching:

  • Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher), leading to non-emissive energy loss.[2][3] Common quenchers include molecular oxygen, halide ions, and nitro compounds.[3]

  • Static Quenching: This happens when a non-fluorescent complex forms between the fluorophore and the quencher in the ground state.[2][3]

  • Förster Resonance Energy Transfer (FRET): A distance-dependent energy transfer from an excited donor fluorophore to a suitable acceptor molecule.[2][4]

  • Inner Filter Effect (IFE): An artifact where the excitation or emission light is absorbed by other components in the sample, leading to an apparent decrease in fluorescence.[5][6][7]

  • Photobleaching: The irreversible photochemical destruction of a fluorophore due to prolonged exposure to excitation light.[8][9]

Q3: How can I distinguish between static and dynamic quenching?

A3: You can differentiate between static and dynamic quenching through two primary experiments:

  • Temperature-Dependent Measurements: In dynamic quenching, an increase in temperature typically increases the quenching efficiency due to a higher rate of molecular collisions.[1][3] Conversely, in static quenching, an increase in temperature often leads to a decrease in quenching as the non-fluorescent complex may become less stable.[1]

  • Fluorescence Lifetime Measurements: Dynamic quenching affects the excited state of the fluorophore, resulting in a decreased fluorescence lifetime.[1] Static quenching, which involves the ground state, does not alter the lifetime of the uncomplexed fluorophore.[1]

Troubleshooting Guide

Use the following flowchart to diagnose the potential cause of fluorescence quenching in your experiment.

G start Start: Decreased Fluorescence Signal check_photobleaching Is the signal decreasing over time with continuous illumination? start->check_photobleaching photobleaching Issue: Photobleaching check_photobleaching->photobleaching Yes check_concentration Is the fluorophore concentration high? check_photobleaching->check_concentration No solution_photobleaching Solutions: - Reduce excitation intensity/exposure time - Use antifade reagents - Choose more photostable fluorophores photobleaching->solution_photobleaching end Problem Resolved solution_photobleaching->end self_quenching Issue: Self-Quenching or Inner Filter Effect check_concentration->self_quenching Yes check_sample_composition Are there potential quenchers in the sample (e.g., O2, heavy ions)? check_concentration->check_sample_composition No solution_concentration Solutions: - Dilute the sample - Perform inner filter effect correction self_quenching->solution_concentration solution_concentration->end quencher_present Issue: Presence of a Quencher check_sample_composition->quencher_present Yes check_buffer Have you considered the buffer composition? check_sample_composition->check_buffer No solution_quencher Solutions: - Deoxygenate the solution - Identify and remove the quenching species - Perform a Stern-Volmer analysis to characterize quenching quencher_present->solution_quencher solution_quencher->end buffer_issue Issue: Buffer-Induced Quenching check_buffer->buffer_issue Yes solution_buffer Solutions: - Test different buffer systems (e.g., TRIS vs. phosphate) - Check the effect of pH and ionic strength buffer_issue->solution_buffer solution_buffer->end

Caption: Troubleshooting workflow for identifying the cause of fluorescence quenching.

Experimental Protocols

Protocol 1: Distinguishing Static vs. Dynamic Quenching using Stern-Volmer Analysis

This protocol allows for the characterization of a quenching process.

Methodology:

  • Prepare a series of solutions with a constant concentration of the fluorophore and varying concentrations of the potential quencher. Include a control sample with no quencher.

  • Measure the fluorescence intensity of each solution using a fluorometer. Ensure the excitation and emission wavelengths are set to the maxima for your fluorophore.

  • Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]).

  • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (KSV).[1]

  • To further distinguish the quenching mechanism, repeat the measurements at different temperatures. An increase in KSV with temperature suggests dynamic quenching, while a decrease suggests static quenching.[1]

Protocol 2: Minimizing Photobleaching

This protocol provides steps to reduce the irreversible fading of your fluorescent signal.

Methodology:

  • Optimize Imaging Parameters:

    • Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[8]

    • Minimize the exposure time for each image acquisition.[8][9]

    • If performing time-lapse imaging, increase the interval between acquisitions if possible.[9]

  • Use Antifade Reagents:

    • For fixed samples, use a mounting medium containing an antifade reagent like ProLong Gold or VECTASHIELD.[8][9]

    • For live-cell imaging, consider adding antioxidants such as ascorbic acid to the imaging medium.[10]

  • Select Photostable Dyes:

    • Choose fluorophores known for their high photostability, such as Alexa Fluor dyes or quantum dots, especially for long-term imaging experiments.[8]

Protocol 3: Deoxygenation of Solutions to Reduce Quenching

Molecular oxygen is a common quencher of fluorescence.[2][3] This protocol helps remove dissolved oxygen from your solutions.

Methodology:

  • Place your solution in a flask with a side arm.

  • Bubble an inert gas, such as nitrogen or argon, through the solution for 15-30 minutes.

  • Seal the flask to prevent re-oxygenation.

  • Alternatively, for microscopy applications, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be added to the imaging medium.[11][12]

Data Presentation

Table 1: Comparison of Common Fluorophores and their Photostability
Fluorophore FamilyRelative PhotostabilityCommon Applications
Fluorescein (FITC)LowFlow cytometry, microscopy
Cyanine (Cy3, Cy5)ModerateFRET, microscopy, microarrays
Rhodamine (TRITC)ModerateMicroscopy, flow cytometry
Alexa Fluor DyesHighMicroscopy, flow cytometry, super-resolution
Quantum DotsVery HighLong-term live-cell imaging, multiplexing

This table provides a general comparison; specific photostability can vary with experimental conditions.

Table 2: Effectiveness of Oxygen Scavenging Systems
Oxygen ScavengerEffect on Cy3 LifetimeEffect on Cy5 LifetimeNotes
Ascorbic AcidIncreasedSlightly DecreasedQuenches radical species.[11]
n-propyl gallate (nPG)IncreasedDecreasedSimilar effects to ascorbic acid.[11]
DABCONo significant effectNo significant effectPrimarily a triplet state quencher.[11]
Glucose Oxidase/CatalaseIncreasedIncreasedEnzymatically removes dissolved oxygen.[11]

Signaling Pathways and Workflows

FRET cluster_0 Förster Resonance Energy Transfer (FRET) Donor_Ground Donor (Ground State) Donor_Excited Donor (Excited State) Donor_Ground->Donor_Excited Excitation Donor_Excited->Donor_Ground Fluorescence Acceptor_Excited Acceptor (Excited State) Donor_Excited->Acceptor_Excited FRET Acceptor_Ground Acceptor (Ground State) Acceptor_Excited->Acceptor_Ground Acceptor Emission (or heat)

Caption: The mechanism of Förster Resonance Energy Transfer (FRET).

Quenching_Types cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F Fluorophore (F) F_excited F* F->F_excited Excitation Q Quencher (Q) F_ground F F_excited->F_ground Fluorescence F_excited->F_ground Collision + Quenching FQ_complex [FQ] Complex (Non-fluorescent) FQ_complex->FQ_complex F_static F F_static->FQ_complex Complex Formation Q_static Q Q_static->FQ_complex

Caption: Comparison of dynamic and static quenching mechanisms.

References

Technical Support Center: Refining Protocols for Consistent Bio-Imaging Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals achieve consistent and reliable results in their bio-imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, imaging, and analysis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in bio-imaging experiments?

A1: Inconsistent results in bio-imaging often stem from a few key areas: sample preparation, antibody/fluorophore performance, microscope calibration and setup, and image acquisition and analysis.[1][2][3] Meticulous attention to detail in each of these stages is crucial for reproducibility.

Q2: How can I minimize photobleaching and phototoxicity in my live-cell imaging experiments?

A2: To reduce photobleaching and phototoxicity, it is recommended to use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.[4][5] Additionally, using bright and stable fluorophores, high numerical aperture (NA) objectives, and optimal filter sets can help increase the signal without excessive light exposure.[1] For live-cell imaging, it is also better to use shorter exposure times or faster scan speeds.[4]

Q3: What is the difference between widefield and confocal microscopy, and when should I use each?

A3: Widefield microscopy illuminates the entire sample at once, collecting light from both in-focus and out-of-focus planes, which can result in blurry images for thick samples.[5][6] Confocal microscopy uses a pinhole to reject out-of-focus light, allowing for the acquisition of thin optical sections and generating high-contrast images, which is particularly advantageous for 3D imaging and thick specimens.[5][6][7] For thin samples like fixed cells, both techniques can be suitable; however, for thicker samples or when out-of-focus light is a problem, confocal microscopy is recommended.[6]

II. Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Step Additional Notes
Antibody/Fluorophore Issues
Primary antibody concentration too lowOptimize the primary antibody concentration by performing a titration.[8]Start with the manufacturer's recommended dilution and test a range of concentrations.
Inactive primary or secondary antibodyUse a new or validated batch of antibodies. Ensure proper storage conditions.[9]Check the expiration date and storage temperature of your antibodies.
Fluorophore has faded (photobleaching)Minimize exposure to excitation light. Use an anti-fade mounting medium.[10][11]Move to a new area of the specimen to see if the signal is recovered.[11]
Sample Preparation Problems
Inefficient fixation or permeabilizationOptimize fixation and permeabilization protocols for your specific antigen and sample type.[2][12]Different fixatives (e.g., formaldehyde, methanol) have different effects on antigen preservation.[2][13]
Antigenic site maskedPerform antigen retrieval to unmask the epitope.This is particularly important for paraffin-embedded tissues.
Microscope & Acquisition Settings
Incorrect filter set or laser lineEnsure the excitation and emission filters match the spectral properties of your fluorophore.[11]Consult the fluorophore's datasheet for optimal excitation and emission wavelengths.
Low excitation light intensityIncrease the lamp or laser power.Be mindful of increasing the risk of photobleaching.[4]
Detector gain/exposure time too lowIncrease the detector gain or camera exposure time.[4]This can increase noise, so find a balance for an optimal signal-to-noise ratio.[1]

Troubleshooting Workflow: Weak or No Signal

weak_signal_troubleshooting Troubleshooting Workflow: Weak or No Signal start Weak or No Signal check_controls Check Positive Control start->check_controls control_ok Control Shows Signal? check_controls->control_ok sample_issue Issue is with Experimental Sample control_ok->sample_issue Yes protocol_issue Issue with Staining Protocol or Reagents control_ok->protocol_issue No check_antibody Optimize Antibody Concentration sample_issue->check_antibody check_microscope Check Microscope Settings (Filters, Laser, Detector) protocol_issue->check_microscope check_fixation Optimize Fixation/Permeabilization check_antibody->check_fixation check_antigen_retrieval Perform Antigen Retrieval check_fixation->check_antigen_retrieval end_resolve Signal Improved check_antigen_retrieval->end_resolve check_microscope->end_resolve high_background_troubleshooting Troubleshooting Workflow: High Background start High Background check_controls Check Negative Controls (No Primary, Isotype) start->check_controls control_ok Controls Show Low Background? check_controls->control_ok primary_ab_issue Primary Antibody Issue control_ok->primary_ab_issue No secondary_ab_issue Secondary Antibody or Autofluorescence Issue control_ok->secondary_ab_issue Yes reduce_primary_conc Reduce Primary Ab Concentration primary_ab_issue->reduce_primary_conc check_autofluorescence Check Unstained Sample secondary_ab_issue->check_autofluorescence optimize_blocking Optimize Blocking Step reduce_primary_conc->optimize_blocking increase_washes Increase Wash Steps optimize_blocking->increase_washes end_resolve Background Reduced increase_washes->end_resolve use_preadsorbed_secondary Use Pre-adsorbed Secondary Ab check_autofluorescence->use_preadsorbed_secondary use_preadsorbed_secondary->end_resolve microscope_calibration_workflow Microscope Calibration Workflow start Start Calibration place_micrometer Place Stage Micrometer on Stage start->place_micrometer select_objective Select Objective Lens place_micrometer->select_objective focus_micrometer Focus on Micrometer Scale select_objective->focus_micrometer capture_image Capture High-Resolution Image focus_micrometer->capture_image define_scale Use Software to Define Known Distance on Image capture_image->define_scale calculate_factor Software Calculates Pixel-to-Micron Ratio define_scale->calculate_factor save_calibration Save Calibration for Objective calculate_factor->save_calibration repeat_objective Repeat for All Objectives save_calibration->repeat_objective repeat_objective->select_objective More Objectives end_calibration Calibration Complete repeat_objective->end_calibration Done

References

Technical Support Center: Precipitation During Experimental Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent unwanted precipitation during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unwanted precipitation during an experimental workup?

Unwanted precipitation during an experimental workup can occur for several reasons, often related to changes in the solution environment that decrease the solubility of your compound of interest. Key factors include:

  • Temperature Changes: Most solids are more soluble in warmer solvents. If a solution is cooled too quickly, the compound's solubility limit can be exceeded, leading to precipitation.[1][2]

  • Solvent Composition Change (Antisolvent Effect): Precipitation can be induced when a solvent in which the product is insoluble (an antisolvent) is added to a solution where the product is dissolved.[3] This is a common issue during solvent exchange steps.

  • pH Shift: The solubility of acidic or basic compounds is highly dependent on the pH of the solution.[4][5] Neutralizing an acidic or basic solution can cause the corresponding neutral compound to precipitate if it is less soluble than its salt form.

  • Supersaturation: A solution can become supersaturated if it contains more dissolved solute than it can normally hold at a given temperature.[3] This is an unstable state, and slight disturbances like scratching the flask or the presence of seed particles can trigger rapid precipitation.[6]

  • High Concentration: If the concentration of your compound exceeds its solubility in the given solvent system, it will precipitate.[7][8] This can happen during the reaction itself or after workup steps that concentrate the product.

  • "Salting Out": The addition of a high concentration of salt to an aqueous solution can decrease the solubility of organic compounds, causing them to precipitate or partition more readily into an organic layer.[9][10] While often used intentionally, this effect can cause unwanted precipitation if not controlled.

Q2: How can I use pH to my advantage to prevent precipitation of my target compound?

Adjusting the pH is a powerful technique to control the solubility of ionizable compounds.[4][11] Many organic molecules contain acidic or basic functional groups that can be protonated or deprotonated to form more polar, water-soluble salts.

  • Acidic Compounds: Compounds with acidic groups (e.g., carboxylic acids, phenols) are typically less soluble in their neutral form in aqueous media. By washing with a basic solution (e.g., sodium bicarbonate or sodium carbonate), you can deprotonate the acidic group to form a salt, which is often much more soluble in the aqueous layer.[9] This prevents the neutral acid from precipitating and can be used to separate it from non-acidic impurities.

  • Basic Compounds: Similarly, compounds with basic functional groups (e.g., amines) are often insoluble in water at neutral or high pH. Washing with a dilute acid solution (e.g., 1M HCl) will protonate the basic group, forming a water-soluble ammonium salt.

This strategy is fundamental to acid-base extractions, allowing for selective separation and purification while maintaining the solubility of the target compound.[12]

Q3: What is "salting out" and how can it prevent my product from being lost in the aqueous layer?

"Salting out" is a technique used to decrease the solubility of organic compounds in an aqueous solution by adding a high concentration of an inorganic salt, such as sodium chloride (brine) or sodium sulfate.[9][10] The dissolved salt ions effectively reduce the amount of "free" water molecules available to solvate the organic compound, thereby pushing it into the organic phase.[9]

This is particularly useful when:

  • Your product has some water solubility and you want to maximize its recovery in the organic layer.[9]

  • You are trying to remove large amounts of dissolved water from an organic layer before using a drying agent.[9]

  • You need to induce the separation of water-miscible organic solvents, like acetonitrile, from an aqueous solution.[13]

Q4: My compound is precipitating during solvent exchange. What should I do?

Precipitation during solvent exchange often happens when you are moving your compound from a "good" solvent (high solubility) to a "poor" solvent (low solubility). To avoid this:

  • Use an Intermediate Miscible Solvent: If the two solvents are not fully miscible, consider using a third solvent that is miscible with both as an intermediate step.

  • Slow Addition: Add the "poor" solvent slowly to the solution of your compound in the "good" solvent, with vigorous stirring. This avoids localized areas of high supersaturation.

  • Maintain Temperature: If solubility is temperature-dependent, perform the solvent exchange at an elevated temperature to keep the compound dissolved.[1]

  • Dilute Conditions: Work with more dilute solutions. While this may require removing more solvent later, it can prevent the concentration from exceeding the solubility limit during the exchange.

Q5: I'm seeing an oily substance instead of a solid precipitate. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid.[1] This often happens when a solution is cooled too quickly or when the boiling point of the crystallization solvent is too close to the melting point of the solute.[1] The resulting oil may solidify into an amorphous solid that traps impurities.

To prevent oiling out:

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This gives molecules time to arrange into a crystal lattice.[14][15]

  • Solvent Choice: Ensure the boiling point of your solvent is at least 10°C above the melting point of your compound.[1]

  • Add More Solvent: If oiling out occurs, try reheating the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point before attempting to cool it again slowly.[1]

Troubleshooting Guides

Guide 1: Unexpected Precipitate Forms During Aqueous Workup

If an unexpected solid appears during an aqueous extraction or wash, it can complicate the separation of layers and product isolation.[16] Follow these steps to diagnose and resolve the issue.

Experimental Protocol: Troubleshooting Unexpected Precipitation
  • Identify the Layer: Determine if the precipitate is in the organic layer, the aqueous layer, or at the interface. This can provide clues about its identity (e.g., an insoluble salt in the aqueous layer, or your product crashing out of the organic layer).

  • Check Solubility: Take a small aliquot of the mixture and test the solubility of the precipitate in different solvents.

    • Does it dissolve in more of the organic solvent? If so, your product may be crashing out due to insufficient solvent volume.

    • Does it dissolve in water? If so, you may have an inorganic salt that has exceeded its solubility.

    • Does it dissolve upon addition of acid (e.g., 1M HCl) or base (e.g., 1M NaOH)? This indicates the precipitate could be an acidic or basic compound that is insoluble in its neutral form.

  • Filter if Necessary: If the precipitate is interfering with the separation, you may need to filter the entire biphasic mixture to remove the solid. Wash the collected solid with both the organic and aqueous solvents to recover any adsorbed product. The layers of the filtrate can then be separated.

  • Adjust pH: If you suspect the precipitate is your product and it has an ionizable group, try adjusting the pH of the aqueous layer to see if the solid redissolves.

  • Increase Temperature: If you have a heated magnetic stirrer, gently warming the mixture may redissolve a compound that has precipitated due to cooling.

G start Unexpected Precipitate Forms During Workup check_solubility Is the precipitate soluble in more organic solvent? start->check_solubility add_solvent Add more organic solvent to dissolve precipitate. check_solubility->add_solvent Yes check_ph Does precipitate dissolve with acid or base? check_solubility->check_ph No proceed Proceed with layer separation. add_solvent->proceed adjust_ph Adjust pH of aqueous layer to solubilize compound. check_ph->adjust_ph Yes filter Filter the mixture to remove the insoluble material. check_ph->filter No adjust_ph->proceed filter->proceed

Caption: Troubleshooting workflow for an unexpected precipitate.

Guide 2: Selecting a Workup Strategy to Avoid Precipitation

Choosing the right workup strategy from the start is the best way to prevent unwanted precipitation. This involves considering the properties of your target compound and potential impurities.

G start Select Workup Strategy is_acidic_basic Is the target compound acidic or basic? start->is_acidic_basic acid_base_extraction Use acid/base washes to form a soluble salt in the aqueous layer for separation. is_acidic_basic->acid_base_extraction Yes is_water_soluble Is the neutral compound soluble in the organic solvent but poorly soluble in water? is_acidic_basic->is_water_soluble No (Neutral) end Proceed to Drying and Solvent Removal acid_base_extraction->end neutral_extraction Perform neutral aqueous washes to remove water-soluble impurities. is_water_soluble->neutral_extraction Yes use_salting_out Use brine wash to decrease aqueous solubility and 'salt out' the product. is_water_soluble->use_salting_out No (Some water solubility) neutral_extraction->end use_salting_out->end

Caption: Decision tree for selecting a suitable workup strategy.

Data Presentation

Table 1: Properties of Common Organic Solvents for Workup

Selecting an appropriate solvent is critical for a successful workup. The ideal solvent should have high solubility for your target compound, be immiscible with the aqueous phase, and have a low boiling point for easy removal.[17][18]

SolventFormulaBoiling Point (°C)Density (g/mL)PolarityMiscibility with Water
Non-Polar
HexaneC₆H₁₄690.655Non-polarImmiscible
TolueneC₇H₈1110.867Non-polarImmiscible
Diethyl ether(C₂H₅)₂O34.60.713Slightly polarSlightly miscible
Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂39.61.326PolarImmiscible
Ethyl acetateC₄H₈O₂77.10.902PolarSlightly miscible
Polar Protic
n-ButanolC₄H₁₀O117.70.810PolarMiscible

Data compiled from various sources.[18][19]

Experimental Protocols

General Aqueous Workup Procedure (Liquid-Liquid Extraction)

This protocol outlines a standard procedure for purifying a neutral organic compound from a reaction mixture using aqueous washes in a separatory funnel.[9][20]

Objective: To separate a desired organic product from water-soluble impurities, catalysts, and unreacted reagents.

Materials:

  • Reaction mixture

  • Organic extraction solvent (e.g., ethyl acetate, DCM)

  • Washing solutions (e.g., deionized water, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Quench the Reaction: If necessary, stop the reaction by adding a quenching agent (e.g., water, or a mild acid/base solution) directly to the reaction flask.

  • Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

  • Dilute with Organic Solvent: Add the chosen organic extraction solvent to the separatory funnel. The goal is to fully dissolve your product in this organic layer.[20]

  • First Aqueous Wash: Add the first aqueous washing solution (often deionized water or a specific pH solution to remove certain impurities).[9]

  • Mix and Vent: Stopper the funnel, invert it gently, and immediately vent to release any pressure. Shake the funnel for 30-60 seconds, venting frequently to prevent pressure buildup, especially when using bicarbonate solutions which can generate CO₂ gas.[9]

  • Separate Layers: Place the funnel back on a ring stand and allow the layers to fully separate. Remove the stopper.

  • Drain the Lower Layer: Drain the bottom layer into a clean flask. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.

  • Repeat Washes: Drain the top layer into a separate clean flask. Return the desired layer (usually the organic layer containing your product) to the funnel and perform additional washes as needed (e.g., a brine wash to remove excess water).[9]

  • Dry the Organic Layer: Transfer the final organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate until it no longer clumps together, indicating all trace water has been absorbed.[9]

  • Filter and Concentrate: Gravity filter or decant the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product.[20] Further purification (e.g., chromatography, recrystallization) may be required.

References

shelf life and proper storage conditions for 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the shelf life, proper storage, and troubleshooting for experiments involving 4-(Diethylamino)salicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of this compound?

A1: The shelf life of this compound can vary depending on the supplier and the purity of the compound. Some suppliers do not provide a specific expiration date if extensive stability data is unavailable.[1][2] For products without a specified retest or expiration date, it is recommended to inspect the material routinely to ensure it performs as expected in your experiments.[1][2] A standard warranty of one year from the date of shipment is often applicable for such products.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the stability and longevity of this compound, it should be stored in a cool, dry place in a tightly sealed container.[3][4] Several sources indicate that the compound is sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5] It should also be kept in a dark place to prevent degradation from light.[6][7] While some suppliers suggest room temperature storage[6][7], others recommend refrigeration at 2°C - 8°C[8]. Always refer to the supplier's specific recommendations.

Q3: What are the signs of degradation of this compound?

A3: this compound is typically a light brown to purple crystalline powder.[6][7] Signs of degradation may include a significant change in color, caking or clumping of the powder due to moisture absorption, or a change in its melting point (literature value is 60-62 °C).[1][6][7][9] If you suspect degradation, it is advisable to verify the purity of the compound using analytical techniques such as NMR spectroscopy before use.

Q4: In which solvents is this compound soluble?

A4: this compound is reported to be soluble in ethanol, acetone, benzene, and ether.[6] It has slight solubility in DMSO and methanol.[6][7] It is insoluble in water.[6][7]

Proper Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Room temperature or 2°C - 8°C (refer to supplier)To maintain chemical stability.[4][6][7][8]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Nitrogen or Argon).The compound is air and moisture sensitive.[5]
Light Keep in a dark place.To prevent light-induced degradation.[6][7]
Moisture Store in a dry place.The compound is hygroscopic and can degrade upon moisture absorption.

Troubleshooting Guide for Experiments

This guide addresses common issues that may arise during experiments using this compound.

Issue 1: Low or No Product Yield in a Reaction

  • Potential Cause 1: Degraded this compound. Due to its sensitivity to air and moisture, the aldehyde may have degraded, leading to a lower effective concentration of the starting material.

    • Solution: Use a fresh bottle of the reagent or one that has been properly stored. If you are unsure about the quality, you can attempt to purify the material by recrystallization from ethanol.[7]

  • Potential Cause 2: Presence of moisture in the reaction. As this compound is hygroscopic, any absorbed water can interfere with moisture-sensitive reactions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.

Issue 2: Inconsistent or Unreproducible Experimental Results

  • Potential Cause 1: Variable quality of this compound. If using different batches or an old bottle of the reagent, its purity may vary.

    • Solution: Standardize your experiments by using the same batch of the reagent. If you must use a new batch, it is good practice to run a small-scale trial to confirm its reactivity.

  • Potential Cause 2: Incomplete dissolution of the reagent. Due to its limited solubility in some solvents, it might not fully dissolve, leading to a heterogeneous reaction mixture and inconsistent results.

    • Solution: Ensure the chosen solvent is appropriate and that the reagent is fully dissolved before proceeding with the reaction. Gentle heating or sonication may aid dissolution, but be mindful of the reaction temperature.

Issue 3: Unexpected Side Products

  • Potential Cause 1: Reaction with atmospheric oxygen. The aldehyde functional group can be susceptible to oxidation, especially under basic conditions or in the presence of certain catalysts.

    • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Potential Cause 2: Impurities in the starting material. Degraded or impure this compound can introduce impurities that may participate in side reactions.

    • Solution: Use high-purity reagent. If necessary, purify the aldehyde before use.

Experimental Protocol Example: Synthesis of a Schiff Base

This protocol is an example of a common application of this compound.

Objective: To synthesize a Schiff base ligand from this compound and an aniline derivative.

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Absolute Ethanol

  • Anhydrous Zinc Chloride (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 moles) in 20 mL of absolute ethanol.

  • Add an equimolar amount of aniline (0.01 moles) to the solution. A few drops of anhydrous ZnCl2 can be added as a catalyst.[6]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100°C) for 3 hours with continuous stirring.[6]

  • After the reflux period, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the collected solid first with distilled water and then with cold ethanol.[7]

  • The crude product can be purified by recrystallization from ethanol to obtain the pure Schiff base.

Visual Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common issues encountered when using this compound.

G start Problem Encountered (e.g., Low Yield, Inconsistent Results) check_reagent Check Reagent Quality & Storage start->check_reagent check_conditions Review Experimental Conditions start->check_conditions improper_storage Improper Storage? (Air/Moisture Exposure) check_reagent->improper_storage reagent_degraded Reagent Degraded? check_reagent->reagent_degraded moisture_present Moisture in Reaction? check_conditions->moisture_present wrong_solvent Incorrect Solvent / Incomplete Dissolution? check_conditions->wrong_solvent oxidation_issue Potential for Oxidation? check_conditions->oxidation_issue improper_storage->check_conditions No improve_storage Solution: Store in a cool, dry, dark place under inert gas improper_storage->improve_storage Yes reagent_degraded->check_conditions No use_new_reagent Solution: Use fresh reagent / Purify reagent_degraded->use_new_reagent Yes use_anhydrous Solution: Use anhydrous solvents & oven-dried glassware moisture_present->use_anhydrous Yes optimize_solvent Solution: Choose appropriate solvent, ensure complete dissolution wrong_solvent->optimize_solvent Yes use_inert_atmosphere Solution: Use inert atmosphere (N2 or Ar) oxidation_issue->use_inert_atmosphere Yes

Caption: Troubleshooting workflow for experiments using this compound.

References

Validation & Comparative

A Comparative Guide to Salicylaldehyde Derivatives for Advanced Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical sensing, the design of highly sensitive and selective fluorescent probes is paramount. Salicylaldehyde and its derivatives have emerged as a versatile platform for the development of such sensors, owing to their facile synthesis and tunable photophysical properties. Among these, 4-(Diethylamino)salicylaldehyde has garnered significant attention. This guide provides an objective comparison of this compound with other salicylaldehyde derivatives for various sensing applications, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Salicylaldehyde-Based Sensors

The efficacy of a fluorescent sensor is primarily determined by its sensitivity, selectivity, and limit of detection (LOD). The following tables summarize the performance of various salicylaldehyde derivatives in the detection of key metal ions, specifically Aluminum (Al³⁺) and Zinc (Zn²⁺).

Table 1: Comparative Performance for Al³⁺ Sensing

Salicylaldehyde DerivativeSensor StructureLimit of Detection (LOD)Solvent SystemReference
This compoundSchiff Base with Hydrazine7.98 nMAcetonitrile[1]
5-MethylsalicylaldehydeSchiff Base with 2-aminobenzothiazole281 nMNot Specified[2]
SalicylaldehydeSchiff Base with Hydrazide3.99 nMNot Specified[3]
5,5'-Methylenebis(salicylaldehyde)Bis-Schiff Base149 nM / 151 nMDMSO/H₂O (19:1, v/v)[4]
5-MethoxysalicylaldehydeHydrazone407 nMNot Specified[5]

Table 2: Comparative Performance for Zn²⁺ Sensing

Salicylaldehyde DerivativeSensor StructureLimit of Detection (LOD)Solvent SystemReference
This compoundDiarylethene Schiff Base260 nMMethanol[6]
SalicylaldehydeUnmodifiedNot specified, Ka = 3.4 × 10⁴ M⁻¹Aqueous buffer (pH 8.5)[7][8]
5-ChlorosalicylaldehydeSchiff Base with 2-(hydroxymethyl)propane-1,3-diol11.96 nMNot Specified[9]
SalicylaldehydeSchiff Base with Hydrazide1.33 nMNot Specified[3]
SalicylaldehydeBenzohydrazide-basedNot specifiedHEPES buffer (pH 7.4)[10]

From the data, it is evident that Schiff bases derived from this compound and other salicylaldehyde derivatives exhibit excellent sensitivity for both Al³⁺ and Zn²⁺, often with detection limits in the nanomolar range. The choice of the specific derivative and the resulting Schiff base structure significantly influences the sensor's performance.

Experimental Protocols

The synthesis of these sensors typically involves a straightforward condensation reaction to form a Schiff base. The sensing protocol generally relies on monitoring the change in fluorescence upon addition of the analyte.

Synthesis of a this compound-based Schiff Base Sensor

This protocol describes the synthesis of a fluorescent probe for Zn²⁺ detection based on a diarylethene with a 4-diethylamino-salicylaldehyde unit.[6]

Materials:

  • Diarylethene precursor

  • This compound

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the diarylethene precursor in ethanol.

  • Add a solution of this compound (0.77 mmol) in ethanol to the diarylethene solution.[6]

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Purify the product by recrystallization from ethanol to obtain the final sensor.[6]

General Protocol for Metal Ion Sensing

This protocol outlines the general steps for evaluating the sensing performance of a salicylaldehyde-based fluorescent probe.

Materials:

  • Stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO, Methanol, Acetonitrile).

  • Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺, etc.) in water or a suitable solvent.

  • Buffer solution (if required for pH control).

  • Fluorometer.

Procedure:

  • Preparation of the Sensor Solution: Dilute the stock solution of the sensor to the desired working concentration in the chosen solvent system.

  • Fluorescence Titration:

    • To a cuvette containing the sensor solution, add incremental amounts of the target metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

  • Selectivity Test:

    • To separate cuvettes containing the sensor solution, add a fixed concentration of different metal ions.

    • Record the fluorescence emission spectrum for each sample and compare the response to that of the target analyte.

  • Determination of Limit of Detection (LOD):

    • Plot the fluorescence intensity as a function of the analyte concentration.

    • The LOD is typically calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

Signaling Pathways and Mechanisms

The sensing mechanism of salicylaldehyde-based fluorescent probes often involves one or more of the following photophysical processes:

  • Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the probe is quenched due to electron transfer from a donor to the fluorophore. Upon binding with the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response.

PET_Mechanism cluster_off Fluorescence OFF (PET) cluster_on Fluorescence ON (PET Inhibition) Fluorophore_off Fluorophore Donor_off Electron Donor Fluorophore_off->Donor_off e⁻ transfer Quenching Quenched Fluorescence Fluorophore_off->Quenching Excitation_off Light Excitation Excitation_off->Fluorophore_off Fluorophore_on Fluorophore Fluorescence Fluorescence Emission Fluorophore_on->Fluorescence Donor_on Electron Donor Analyte Analyte Donor_on->Analyte Binding Excitation_on Light Excitation Excitation_on->Fluorophore_on

  • Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton within the molecule in its excited state. The binding of an analyte can either inhibit or promote ESIPT, leading to a change in the fluorescence emission. For instance, the coordination of Al³⁺ with some salicylaldehyde Schiff bases can inhibit the C=N isomerization, leading to the closure of the ESIPT effect and a subsequent increase in fluorescence.[2]

ESIPT_Mechanism cluster_no_analyte ESIPT without Analyte cluster_with_analyte ESIPT Inhibition by Analyte Ground_Enol { Ground State (Enol) | -OH...N=} Excited_Enol { Excited State (Enol) | -OH...N=} Excited_Keto { Excited State (Keto) | -O⁻...HN⁺=} Ground_Keto { Ground State (Keto) | -O...HN=} Ground_Complex { Ground State Complex | -O-Analyte...N=} Excited_Complex { Excited State Complex | -O-Analyte...N=} Ground_Complex:f0->Excited_Complex:f0 Excitation Excited_Complex:f0->Ground_Complex:f0 Normal Emission Note Proton transfer is blocked.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor restricts intramolecular rotation or vibration, which are non-radiative decay pathways. This rigidity enhances the fluorescence quantum yield, resulting in a "turn-on" signal. This mechanism is often observed in conjunction with the inhibition of ESIPT.[2]

CHEF_Mechanism cluster_free Free Ligand (Low Fluorescence) cluster_bound Ligand-Metal Complex (High Fluorescence) Ligand_Ground Ligand (Ground State) Ligand_Excited Ligand (Excited State) Ligand_Ground->Ligand_Excited Excitation Complex_Ground Complex (Ground State) Ligand_Excited->Ligand_Ground Non-radiative decay (rotation/vibration) Complex_Excited Complex (Excited State) Complex_Ground->Complex_Excited Excitation Complex_Excited->Complex_Ground Fluorescence Emission Note Rotation/vibration is restricted.

Conclusion

This guide highlights the potential of this compound and other salicylaldehyde derivatives as powerful tools in the development of fluorescent chemosensors. The choice of the specific derivative, the amine used for Schiff base formation, and the target analyte all play crucial roles in the ultimate performance of the sensor. The provided data and protocols offer a foundation for researchers to select and design appropriate salicylaldehyde-based sensors for their specific applications, from environmental monitoring to biomedical diagnostics. The understanding of the underlying signaling pathways further empowers the rational design of novel probes with enhanced sensitivity and selectivity.

References

comparative analysis of fluorescent probes for zinc detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of zinc (Zn²⁺) is crucial for understanding its diverse roles in biological systems. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a comparative analysis of commonly used fluorescent probes for zinc detection, supported by experimental data and detailed protocols to aid in probe selection and application.

Performance Comparison of Zinc Probes

The selection of an appropriate fluorescent probe is contingent on the specific experimental requirements, such as the expected zinc concentration, the desired sensitivity, and the imaging modality. The following table summarizes the key quantitative performance metrics of several popular fluorescent zinc probes.

ProbeExcitation (nm)Emission (nm)Dissociation Constant (Kd)Quantum Yield (Φ)Fold Change in Fluorescence
Zinpyr-1 ~492-515[1][2][3]~513-527[1][2][3]~0.7 nM[4]~0.36 (Zn²⁺-bound)~4-6 fold[5]
FluoZin-3 ~494[6]~516-518[6][7]~9.1 - 15 nM[7][8]~0.63 (Zn²⁺-bound)[9]>50-fold[7]
Newport Green DCF ~469-505[10][11]~530[10][11]~1 µM[7][12]Not ReportedModerate
TSQ ~334[13]~495[13]Not ReportedNot ReportedNot Reported

Signaling Pathways and Experimental Workflow

The underlying mechanism of many fluorescent zinc probes is based on Photoinduced Electron Transfer (PET). In the absence of zinc, the fluorescence of the fluorophore is quenched. Upon binding to zinc, this quenching process is inhibited, leading to a significant increase in fluorescence intensity.

PET_Mechanism Probe_Free Probe (Fluorophore + Receptor) Low Fluorescence Probe_Excited_Free Excited Probe (Non-emissive decay) Probe_Free->Probe_Excited_Free Excitation Probe_Bound Probe-Zn²⁺ Complex High Fluorescence Probe_Free->Probe_Bound + Zn²⁺ Probe_Excited_Free->Probe_Free PET Quenching Probe_Bound->Probe_Free - Zn²⁺ Probe_Excited_Bound Excited Probe-Zn²⁺ (Emissive decay) Probe_Bound->Probe_Excited_Bound Excitation Probe_Excited_Bound->Probe_Bound Fluorescence Emission Zn Zn²⁺

Caption: Photoinduced Electron Transfer (PET) mechanism of a fluorescent zinc probe.

A systematic experimental workflow is essential for the accurate comparison of fluorescent probes. This typically involves probe preparation, cell loading, calibration, and data acquisition.

Experimental_Workflow cluster_prep Probe Preparation cluster_cell Cellular Loading & Imaging cluster_calib Calibration cluster_analysis Data Analysis P1 Dissolve probe stock (e.g., in DMSO) C1 Load cells with probe (e.g., AM ester form) P1->C1 C2 Wash to remove excess probe C1->C2 C3 Image baseline fluorescence (F) C2->C3 Cal1 Determine F_min (Add chelator, e.g., TPEN) C3->Cal1 Cal2 Determine F_max (Add saturating Zn²⁺ + ionophore) C3->Cal2 A1 Calculate intracellular [Zn²⁺] using the Grynkiewicz equation C3->A1 Cal1->A1 Cal2->A1 A2 Compare probe performance metrics A1->A2

Caption: General experimental workflow for comparative analysis of zinc probes.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of fluorescence. It is typically determined relative to a standard with a known quantum yield.[14][15][16][17]

Materials:

  • Fluorescent zinc probe

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[17]

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the sample probe and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Determination of the Dissociation Constant (Kd)

The dissociation constant (Kd) represents the affinity of the probe for zinc ions. A lower Kd indicates higher affinity.[18][19]

Materials:

  • Fluorescent zinc probe

  • ZnCl₂ solution of known concentration

  • A buffer with a known and stable pH (e.g., HEPES)

  • A strong zinc chelator (e.g., TPEN) for determining minimum fluorescence

  • A zinc ionophore (e.g., pyrithione) to facilitate zinc entry into cells for in situ calibration

  • Spectrofluorometer or fluorescence microscope

Procedure (in vitro):

  • Prepare a solution of the fluorescent probe in the buffer.

  • Measure the fluorescence intensity of the probe alone (F_free).

  • Titrate the probe solution with increasing concentrations of ZnCl₂ and measure the fluorescence intensity at each concentration until saturation is reached (F_max).

  • To a separate aliquot of the probe solution, add a saturating concentration of a strong zinc chelator (e.g., TPEN) to determine the minimum fluorescence (F_min).

  • Plot the fluorescence intensity as a function of the free zinc concentration. The free zinc concentration needs to be carefully calculated at each titration point, considering the binding to the probe.

  • Fit the data to a single-site binding isotherm to determine the Kd. Alternatively, the Kd can be calculated using the following equation, derived from the Grynkiewicz equation, at various points along the titration curve:

    [Zn²⁺] = Kd * [(F - F_min) / (F_max - F)]

Procedure (in situ calibration):

  • Load cells with the acetoxymethyl (AM) ester form of the probe.

  • Measure the resting fluorescence intensity (F).

  • Determine the minimum fluorescence (F_min) by adding a membrane-permeant zinc chelator (e.g., TPEN).

  • Determine the maximum fluorescence (F_max) by adding a high concentration of zinc along with a zinc ionophore (e.g., pyrithione) to saturate the intracellular probe.

  • Calculate the intracellular zinc concentration using the Grynkiewicz equation:

    [Zn²⁺]_free = Kd * [(F - F_min) / (F_max - F)]

Selectivity Studies

An ideal zinc probe should exhibit high selectivity for Zn²⁺ over other biologically relevant metal ions.

Experimental Protocol:

  • Prepare a solution of the fluorescent probe in a suitable buffer.

  • Measure the fluorescence response of the probe to the addition of a saturating concentration of Zn²⁺.

  • In separate experiments, add physiologically relevant concentrations of other metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Mn²⁺) to the probe solution and measure the fluorescence response.[20]

  • Compare the fluorescence changes induced by other metal ions to that induced by zinc to assess the probe's selectivity. For a more rigorous analysis, competition experiments can be performed where the fluorescence of the probe-zinc complex is measured upon the addition of other metal ions.[20]

This guide provides a foundational framework for the comparative analysis of fluorescent probes for zinc detection. The provided protocols and data aim to empower researchers to make informed decisions in selecting and utilizing these powerful tools for their specific research needs.

References

Validating the Selectivity of 4-(Diethylamino)salicylaldehyde-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of selective chemosensors is a cornerstone of analytical chemistry, with applications ranging from environmental monitoring to biomedical diagnostics. Sensors based on 4-(diethylamino)salicylaldehyde have emerged as a versatile platform, primarily due to their straightforward synthesis and pronounced optical responses to specific analytes. This guide provides a comparative analysis of the selectivity of these sensors, supported by experimental data and detailed protocols, to aid researchers in their validation efforts.

Comparative Selectivity Data

The selectivity of a sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. For this compound-based sensors, which are often derivatized into Schiff bases, selectivity is typically evaluated by measuring the change in their fluorescence or absorbance upon interaction with various ions. The following table summarizes the performance of several such sensors against a panel of common metal ions.

Sensor Derivative/Target AnalyteInterfering IonRelative Response (%)Reference
Schiff Base for Al³⁺ Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺Negligible interference[1]
Other competing metal ionsHigh selectivity for Al³⁺[1][2][3][4][5]
Triazole-bridged coumarin–benzimidazole for Cd²⁺ Other competitive metal ionsSelective detection of Cd²⁺[6]
D–π-A Schiff base for Cu²⁺ and Mn²⁺ Not specifiedDual channel chemosensor for Cu²⁺; naked-eye probe for Mn²⁺[7]
Schiff Base for Anions (F⁻) Cl⁻, Br⁻, I⁻, HSO₄⁻, H₂PO₄⁻, AcO⁻More competitive response for F⁻[8]

Experimental Protocols

The validation of sensor selectivity is a critical step in its development. Below are detailed methodologies for key experiments.

1. Synthesis of a this compound-Based Schiff Base Sensor

This protocol describes a general method for synthesizing a Schiff base sensor, a common derivative of this compound.

  • Materials: this compound, a primary amine (e.g., aniline or a derivative), ethanol, and a catalytic amount of acid (e.g., acetic acid).[9][10][11]

  • Procedure:

    • Dissolve equimolar amounts of this compound and the chosen primary amine in ethanol in a round-bottom flask.[11]

    • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.[12]

    • After completion, allow the reaction mixture to cool to room temperature.

    • The Schiff base product, often a colored solid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

    • Characterize the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.[9][13][14]

2. Selectivity and Interference Studies

This experiment evaluates the sensor's response to the target analyte in the presence of other ions.

  • Materials: Synthesized sensor stock solution, stock solutions of the target analyte and various interfering ions (e.g., metal salts), and a suitable solvent system (e.g., DMSO, aqueous buffer).[1][6]

  • Procedure:

    • Prepare a solution of the sensor at a fixed concentration in the chosen solvent.

    • To a series of cuvettes, add the sensor solution.

    • To one cuvette (the control), add only the solvent.

    • To another cuvette, add a specific concentration of the target analyte.

    • To the remaining cuvettes, add the target analyte at the same concentration, along with a significant excess (e.g., 10-fold or 100-fold) of each interfering ion.

    • Record the fluorescence or UV-Vis spectrum of each solution after a suitable incubation period.

    • Compare the spectral response of the sensor to the target analyte in the absence and presence of interfering ions. A minimal change in the signal indicates high selectivity.[6][15]

Visualizing Sensor Mechanisms and Workflows

Signaling Pathway of a "Turn-On" Fluorescent Sensor

G Signaling Pathway of a 'Turn-On' Fluorescent Sensor Sensor Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex Binding Event Analyte Target Analyte Analyte->Complex Complex->Sensor Dissociation

Caption: A diagram illustrating the "turn-on" signaling mechanism where the sensor's fluorescence is enhanced upon binding to the target analyte.

Experimental Workflow for Selectivity Validation

G Experimental Workflow for Selectivity Validation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepSensor Prepare Sensor Stock Solution MixSolutions Mix Sensor with Analytes/Interferents PrepSensor->MixSolutions PrepAnalytes Prepare Analyte and Interferent Stock Solutions PrepAnalytes->MixSolutions Incubate Incubate Samples MixSolutions->Incubate Measure Spectroscopic Measurement Incubate->Measure Compare Compare Spectral Responses Measure->Compare Determine Determine Selectivity Compare->Determine

Caption: A flowchart outlining the key steps involved in the experimental validation of a sensor's selectivity.

Logical Relationship of Sensor Response

G Logical Relationship of Sensor Response Sensor Sensor Response Significant Signal Change Sensor->Response + Target NoResponse No Significant Signal Change Sensor->NoResponse + Interferent Target Target Analyte Interferent Interfering Ion

Caption: A diagram depicting the ideal logical response of a highly selective sensor to its target analyte versus an interfering ion.

References

A Comparative Performance Analysis of Schiff Base Ligands Derived from Diverse Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Aldehyde Precursors for Schiff Base Ligand Synthesis

Schiff base ligands, characterized by their versatile azomethine (-C=N-) group, are pivotal in coordination chemistry and drug development. Their performance as catalysts and therapeutic agents is profoundly influenced by the choice of the aldehyde precursor, which dictates the electronic and steric properties of the resulting ligand and its metal complexes. This guide provides a comparative analysis of Schiff base ligands derived from various aldehydes, supported by experimental data, to aid researchers in the rational design of ligands with tailored functionalities.

Stability of Metal Complexes: The Influence of the Aldehyde Moiety

The stability of the metal complexes formed by Schiff base ligands is a critical determinant of their efficacy, particularly in catalytic applications. The electronic nature of the substituents on the aromatic ring of the aldehyde plays a significant role in the stability of the resulting complexes.

Generally, Schiff bases derived from aromatic aldehydes form more stable complexes compared to those from aliphatic aldehydes, an effect attributed to the conjugation system in aromatic Schiff bases.[1] The stability of these complexes is often quantified by their stability constants (log K), with higher values indicating greater stability.

Table 1: Comparative Stability Constants (log K) of Metal(II) Complexes with Schiff Bases Derived from Substituted Salicylaldehydes

Aldehyde Precursor Substituent Metal Ion log K1 log K2 Reference
Salicylaldehyde -H Cu(II) 15.40 - [2]
Salicylaldehyde -H Ni(II) 10.42 13.50 [2]
Salicylaldehyde -H Zn(II) 9.25 15.10 [2]
m-Aminophenol derived Schiff base -NH2 (meta) Cu(II) >9.90 8.05 [2]

| m-Anisidine derived Schiff base | -OCH3 (meta) | Cu(II) | 8.18 | 4.25 |[2] |

Note: The stability constants are determined under specific experimental conditions, and direct comparison should be made with caution.

The data suggests that the nature of the substituent on the salicylaldehyde ring influences the stability of the resulting metal complexes.

Antimicrobial Activity: A Structure-Activity Relationship

Schiff bases and their metal complexes are widely investigated for their antimicrobial properties. The aldehyde precursor is a key factor in modulating this biological activity. The lipophilicity and electronic properties of the Schiff base, which are influenced by the aldehyde component, affect its ability to penetrate microbial cell membranes and interact with biological targets.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL) of Schiff Bases Derived from Different Aldehydes

Aldehyde Precursor Amine Precursor Test Organism MIC (µg/mL) Reference
5-chloro-salicylaldehyde 4-fluorobenzylamine E. coli 1.6 [3]
5-chloro-salicylaldehyde 4-fluorobenzylamine S. aureus 3.4 [3]
5-chloro-salicylaldehyde 4-fluorobenzylamine B. subtilis 45.2 [3]
Cinnamaldehyde Glycine E. coli >500 [4]
4-chloro-cinnamaldehyde Glycine E. coli 250 [4]
Vanillin Substituted aromatic amines S. aureus Not specified [3]

| Benzaldehyde | p-aminophenol | Various bacteria | Significant activity |[3] |

Note: The antimicrobial activity is highly dependent on the specific bacterial or fungal strain and the experimental conditions.

The results indicate that substitutions on the aromatic ring of the aldehyde can significantly enhance antimicrobial activity. For instance, the presence of a chloro group on salicylaldehyde and cinnamaldehyde derivatives led to improved efficacy.

Catalytic Performance: The Role of the Aldehyde in Fine-Tuning Activity

Schiff base metal complexes are extensively used as catalysts in various organic transformations. The electronic and steric environment around the metal center, which is modulated by the aldehyde-derived part of the ligand, can significantly impact the catalytic activity and selectivity.

Table 3: Comparative Catalytic Performance of Schiff Base Metal Complexes in Oxidation Reactions

Aldehyde Precursor Amine Precursor Metal Ion Reaction Yield (%) Reference
Salicylaldehyde Various Ru(III) Alcohol Oxidation High [1]
Quinoxaline-2-carboxaldehyde Various Pd(II) Heck Reaction High [5]

| Substituted Benzaldehydes | 2-(benzylthio)aniline | Various | Not specified | - |[6] |

While direct quantitative comparisons of catalytic yields under identical conditions are scarce in the literature, it is well-established that the structure of the aldehyde influences the catalytic outcome.[7] For example, chiral Schiff bases derived from specific aldehydes have shown high enantioselectivity in asymmetric catalysis.[5]

Experimental Protocols

General Synthesis of Schiff Base Ligands

A common method for the synthesis of Schiff base ligands involves the condensation reaction between an aldehyde and a primary amine.[8]

Materials:

  • Aldehyde (e.g., salicylaldehyde, benzaldehyde, cinnamaldehyde)

  • Primary amine (e.g., aniline, ethylenediamine)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., glacial acetic acid)

Procedure:

  • Dissolve the aldehyde (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol).

  • Dissolve the primary amine (1 mmol) in the same solvent.

  • Add the amine solution to the aldehyde solution dropwise with constant stirring.

  • If required, add a few drops of a catalyst (e.g., glacial acetic acid).

  • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with a cold solvent, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base ligand.

Characterization: The synthesized Schiff base ligands are typically characterized by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial activity of compounds.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial or fungal strains

  • Nutrient broth (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the Schiff base compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing nutrient broth.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Add the microbial suspension to each well.

  • Include positive (broth with microorganism) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the fundamental processes involved in Schiff base chemistry.

SchiffBaseFormation Aldehyde Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Amine Amine Primary Amine (R'-NH2) Amine->Intermediate SchiffBase Schiff Base (R-CH=N-R') Intermediate->SchiffBase - H2O Water Water (H2O) Intermediate->Water

Caption: General workflow for the synthesis of Schiff base ligands.

MetalComplexation SchiffBase Schiff Base Ligand (L) Complex Schiff Base Metal Complex (MLn) SchiffBase->Complex + Metal Ion MetalIon Metal Ion (M) MetalIon->Complex

Caption: Formation of a metal complex with a Schiff base ligand.

Conclusion

The selection of the aldehyde precursor is a critical step in the design of Schiff base ligands with desired properties. Aromatic aldehydes generally lead to more stable Schiff bases and their metal complexes compared to aliphatic aldehydes. Furthermore, the introduction of electron-withdrawing or electron-donating substituents on the aromatic ring of the aldehyde provides a powerful tool to fine-tune the electronic properties, and consequently, the biological and catalytic activities of the resulting ligands. This guide provides a foundational understanding and comparative data to assist researchers in navigating the vast chemical space of Schiff base ligands and accelerating the development of novel catalysts and therapeutic agents.

References

A Researcher's Guide to Cross-Reactivity in Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of specific metal ions are critical in fields ranging from environmental monitoring to drug development. However, the performance of a metal ion sensor is fundamentally limited by its selectivity. Cross-reactivity, the interference from non-target ions, can lead to false positives or inaccurate measurements, undermining experimental results. This guide provides an objective comparison of common metal ion sensor types, focusing on their cross-reactivity performance, and includes standardized protocols for evaluation.

Quantitative Performance Comparison

The selectivity of a sensor is its ability to respond to the target analyte in the presence of other potentially interfering species. The following table summarizes the cross-reactivity performance of three common types of sensors—Fluorescent, Colorimetric, and Electrochemical—for the detection of a specific target metal ion. The data represents the sensor's response to various interfering ions relative to its response to the primary target ion.

Sensor TypeTarget IonInterfering IonRelative Response (%)Reference Sensor Example
Fluorescent Cu²⁺Na⁺< 5%Rhodamine-based chemosensor
K⁺< 5%
Ca²⁺< 5%
Mg²⁺< 5%
Ni²⁺~15%
Co²⁺~20%
Zn²⁺~40%
Hg²⁺~65%
Colorimetric Pb²⁺Na⁺No significant changeGold Nanoparticle (AuNP)-based
K⁺No significant change
Ca²⁺No significant change
Mg²⁺No significant change
Cd²⁺Minor change
Cu²⁺Minor change
Zn²⁺Minor change
Hg²⁺Significant change
Electrochemical Cd²⁺Al³⁺ (less interfering)Signal Reduction: 5-15%Graphene-modified electrode
Fe²⁺ (moderately interfering)Signal Reduction: 20-40%[1]
Cr⁶⁺ (heavily interfering)Signal Reduction: 50-80%[1]
Pb²⁺Overlapping Signal Peak[2]
Cu²⁺Intermetallic Compound Formation[2]

Note: The relative response values are illustrative and compiled from typical performance data in the literature. Actual performance can vary significantly based on the specific sensor design, molecular receptor, and experimental conditions.

Signaling and Experimental Workflow Visualizations

Understanding the mechanism of action and the experimental procedure is key to interpreting sensor data. The following diagrams illustrate a common signaling pathway for fluorescent sensors and a generalized workflow for assessing cross-reactivity.

G cluster_off Sensor 'Off' State (No Metal Ion) cluster_on Sensor 'On' State (Metal Ion Bound) Fluorophore_Off Fluorophore Linker_Off Linker Receptor_Off Receptor Receptor_Off->Fluorophore_Off e- transfer PET Photoinduced Electron Transfer (PET) Quenched Fluorescence Quenched Fluorophore_On Fluorophore Linker_On Linker Receptor_On Receptor Receptor_On->Fluorophore_On e- transfer blocked Metal Metal Ion Receptor_On->Metal binds PET_Blocked PET Blocked Fluorescence Fluorescence Emitted Start Excitation Light Start->Fluorophore_Off Start->Fluorophore_On

Caption: Signaling pathway of a "turn-on" fluorescent sensor based on Photoinduced Electron Transfer (PET).

A 1. Prepare Sensor (e.g., on electrode, in solution) B 2. Measure Baseline Signal (Sensor in buffer only) A->B C 3. Add Target Metal Ion B->C E 5. Add Target Ion + Interfering Ion B->E Parallel Experiment D 4. Measure Target Signal (S_target) C->D G 7. Compare Signals D->G F 6. Measure Interference Signal (S_interference) E->F F->G H 8. Determine Selectivity ((S_interference / S_target) * 100) G->H

Caption: Generalized experimental workflow for assessing the cross-reactivity of a metal ion sensor.

Experimental Protocols

Detailed and consistent experimental design is crucial for evaluating cross-reactivity. Below are generalized protocols for the three main sensor types.

Protocol for Fluorescent Sensor Cross-Reactivity Testing

Objective: To determine the selectivity of a fluorescent sensor by measuring its emission response to a target metal ion in the presence of various potential interfering metal ions.

Materials:

  • Stock solution of the fluorescent sensor (e.g., 1 mM in DMSO).

  • Stock solutions of the target metal ion and interfering metal ions (e.g., 10 mM aqueous solutions of perchlorate or nitrate salts).

  • Biologically relevant buffer (e.g., HEPES, pH 7.4).

  • Fluorometer and appropriate microplates or cuvettes.

Procedure:

  • Preparation of Working Solutions: Prepare a working solution of the fluorescent sensor in the buffer (e.g., 10 µM).

  • Control Measurement (Target Ion Only):

    • To a well or cuvette containing the sensor solution, add a specific concentration of the target metal ion.

    • Incubate for the required time to ensure the binding reaction reaches equilibrium.

    • Measure the fluorescence emission spectrum at the optimal excitation wavelength. Record the peak intensity as F_target.

  • Interference Measurement (Target + Interfering Ion):

    • To a separate well containing the sensor solution, first add an interfering metal ion (typically at a concentration 10- to 100-fold higher than the target ion).

    • Next, add the same concentration of the target metal ion as used in the control measurement.

    • Incubate for the same duration.

    • Measure the fluorescence emission and record the peak intensity as F_interference.

  • Blank Measurement: Measure the fluorescence of the sensor solution in the buffer alone (F_blank).

  • Data Analysis: Calculate the relative response using the formula: Relative Response (%) = [(F_interference - F_blank) / (F_target - F_blank)] x 100

  • Repeat: Repeat steps 3-5 for each potential interfering ion.

Protocol for Colorimetric Sensor Cross-Reactivity Testing

Objective: To assess the selectivity of a colorimetric sensor by observing changes in its UV-Visible absorbance spectrum.

Materials:

  • Colorimetric sensor solution (e.g., gold nanoparticle suspension, organic dye solution).

  • Stock solutions of the target and interfering metal ions.

  • Appropriate solvent or buffer (e.g., deionized water, ethanol/water mixture).

  • UV-Vis Spectrophotometer.

Procedure:

  • Baseline Spectrum: Record the UV-Vis absorbance spectrum of the colorimetric sensor solution in the buffer.

  • Target Ion Response:

    • Add a defined concentration of the target metal ion to the sensor solution.

    • Allow the solution to incubate until the color change is stable.

    • Record the full UV-Vis spectrum and note the absorbance change at the key wavelength (λ_max). Observe any color change with the naked eye.[3]

  • Interference Study:

    • In a separate sample, add a potential interfering ion to the sensor solution, followed by the addition of the target ion at the same concentration used in step 2.[3]

    • Incubate for the same period.

    • Record the UV-Vis spectrum.

  • Comparison: Compare the spectrum from the interference study (step 3) with the spectrum of the target ion alone (step 2). Significant changes in the peak position or absorbance indicate cross-reactivity. The absence of a distinct color change when interfering ions are present demonstrates high selectivity.[3]

  • Repeat: Repeat steps 3-4 for all relevant interfering ions.

Protocol for Electrochemical Sensor Cross-Reactivity Testing

Objective: To evaluate the selectivity of an electrochemical sensor (e.g., using Anodic Stripping Voltammetry - ASV) by measuring the current response to a target ion in the presence of interferents.

Materials:

  • Electrochemical workstation with a three-electrode setup (working, reference, and counter electrodes).

  • Electrolyte solution (e.g., acetate buffer, pH 5.0).

  • Stock solutions of the target and interfering metal ions.

Procedure:

  • Sensor Preparation: Activate and condition the working electrode as required by its specific material (e.g., graphene-modified glassy carbon electrode).

  • Control Measurement (Target Ion):

    • Place the electrodes in the electrolyte solution containing a known concentration of the target metal ion (e.g., Cd²⁺).

    • Perform the ASV measurement: apply a deposition potential for a set time to preconcentrate the metal onto the electrode surface, then scan the potential in the positive direction to strip the metal off.

    • Record the peak stripping current, I_target.

  • Interference Measurement:

    • To the same cell, add a concentration of an interfering ion (e.g., Pb²⁺, Cu²⁺) that is typically equal to or greater than the target ion concentration.[1][2]

    • Repeat the ASV measurement under identical conditions.

    • Record the peak stripping current for the target ion, I_interference.

  • Data Analysis:

    • Calculate the percentage of signal reduction: Signal Reduction (%) = [(I_target - I_interference) / I_target] x 100.

    • Analyze the voltammogram for peak shifts or the appearance of new peaks that may indicate the formation of intermetallic compounds or competitive binding.[2]

  • Repeat: Clean the electrode thoroughly and repeat the procedure for each interfering ion.

References

Metal Complexes Emerge as Potent Alternatives to Standard Antibiotics in Combating Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that a diverse range of metal complexes exhibit significant antibacterial activity, often surpassing that of conventional antibiotics against various bacterial strains. This guide provides a comparative analysis of their efficacy, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals in the quest for novel antimicrobial agents.

The escalating threat of antibiotic resistance has spurred the scientific community to explore unconventional therapeutic agents. Among the most promising candidates are metal complexes, which have demonstrated remarkable potential in overcoming microbial defenses.[1][2] These compounds, consisting of a central metal ion bonded to one or more ligands, offer a unique mechanism of action that can be effective against multi-drug resistant bacteria.[1][3] This guide synthesizes findings from multiple studies to present a clear comparison of the antibacterial prowess of various metal complexes against standard antibiotic drugs.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of metal complexes is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the size of the zone of inhibition. The MIC represents the lowest concentration of a compound that prevents visible growth of a microorganism, while the zone of inhibition is the area around a disk containing the antimicrobial agent where bacterial growth is suppressed. A lower MIC value and a larger zone of inhibition indicate greater antibacterial potency.

The following table summarizes the antibacterial activity of selected metal complexes compared to standard antibiotics against various bacterial strains.

Metal Complex/AntibioticBacterial Strain(s)Minimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Metal Complexes
Dinuclear Ruthenium ComplexE. coli, E. faecalis0.5–1.6 µMNot Reported
Ruthenium(II) ComplexesMRSA4–8Not Reported
Gold(I)-N-heterocyclic carbeneGram-positive bacteria0.64–12.51 µMNot Reported
Silver(I) ComplexesGram-positive & Gram-negative bacteria, Fungi2–8 (bacteria), 0.16–1.25 (fungi)Not Reported
Cu(II) ComplexStaphylococcus aureusNot Reported100
Fe(II) and Zn(II) ComplexesE. coliNot Reported> 16
Complex HLNi2(OAc)4(H2O)3Various microorganisms10-12Not Reported
Standard Antibiotics
CiprofloxacinStaphylococcus aureusNot Reported92
ImipenemVarious microorganisms6-8Not Reported
GentamicinMRSA16Not Reported
VancomycinMRSA0.125 (for a synergistic Iridium complex)Not Reported
PenicillinStreptococcus pyogenesSignificant increase over passagesNot Reported

Note: The data presented is a compilation from multiple research sources. Direct comparison should be made with caution due to variations in experimental conditions.

The data clearly indicates that metal complexes can exhibit antibacterial activity comparable to, and in some cases superior to, standard antibiotics. For instance, a dinuclear ruthenium complex showed potent activity against pathogenic, multidrug-resistant Gram-negative bacteria with MIC values as low as 0.5–1.6 µM.[4] Similarly, a Cu(II) complex demonstrated a significantly larger zone of inhibition against Staphylococcus aureus than the standard antibiotic ciprofloxacin.[5] Furthermore, some metal complexes have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[6]

Experimental Protocols

The evaluation of antibacterial activity of metal complexes and antibiotics is predominantly carried out using standardized microbiological assays. The two most common methods are the disk diffusion method and the broth dilution method for determining the zone of inhibition and MIC, respectively.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual indication of antibacterial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (metal complex or standard antibiotic).[7] These disks are then placed on the surface of the inoculated agar plate. A disk soaked in the solvent (e.g., DMSO) is used as a negative control.[7]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

  • Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.[7]

Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

The broth dilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.

  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile tubes or microtiter plates.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes or plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity or growth of the microorganism.

Logical Workflow for Comparative Analysis

The process of comparing the antibacterial activity of metal complexes with standard antibiotics follows a structured workflow, from initial synthesis and characterization to in-vitro testing and data analysis.

ComparisonWorkflow cluster_synthesis Compound Preparation cluster_testing Antibacterial Activity Testing cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Metal Complexes DiskDiffusion Disk Diffusion Assay (Zone of Inhibition) Synthesis->DiskDiffusion MIC_Assay Broth Dilution Assay (Minimum Inhibitory Concentration) Synthesis->MIC_Assay Standard Procurement of Standard Antibiotics Standard->DiskDiffusion Standard->MIC_Assay DataCollection Data Collection (Zone Size, MIC values) DiskDiffusion->DataCollection MIC_Assay->DataCollection Comparison Comparative Analysis DataCollection->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

References

Unveiling the Potency of Thiosemicarbazone Derivatives in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the enzyme inhibition activities of various thiosemicarbazone derivatives. Featuring quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a critical resource for evaluating the therapeutic potential of this versatile class of compounds.

Thiosemicarbazones, a class of Schiff bases, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. A key mechanism underlying their therapeutic effects is the inhibition of specific enzymes crucial for pathogen survival or disease progression. This guide delves into the validation of the enzyme inhibitory activity of thiosemicarbazone derivatives, presenting a comparative analysis of their efficacy against several key enzyme targets.

Comparative Inhibitory Activity of Thiosemicarbazone Derivatives

The inhibitory potential of thiosemicarbazone derivatives has been evaluated against a range of enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for various derivatives against key enzymes, providing a quantitative basis for comparison.

Table 1: Tyrosinase Inhibition by Thiosemicarbazone Derivatives

DerivativeIC50 (µM)Ki (µM)Inhibition TypeReference
4-Hydroxybenzaldehyde thiosemicarbazone0.76 (monophenolase), 3.80 (diphenolase)2.82 (Ki), 6.79 (Kis)Reversible, Mixed-type[1]
4-Methoxybenzaldehyde thiosemicarbazone7.0 (monophenolase), 2.62 (diphenolase)--[1]
2-Chlorobenzaldehyde thiosemicarbazone15.4 (monophenolase), 1.22 (diphenolase)-Reversible[1]
4-Chlorobenzaldehyde thiosemicarbazone6.7 (monophenolase), 1.82 (diphenolase)-Reversible[1]
4-Dimethylaminobenzaldehyde thiosemicarbazone1.54 (monophenolase), 2.02 (diphenolase)1.77 (Ki), 6.49 (Kis)Reversible, Mixed-type[1]
Boronic acid derivative 61.4--[2]
Boronic acid derivative 311.7--[2]
Boronic acid derivative 59.9--[2]

Table 2: Cholinesterase Inhibition by Thiosemicarbazone Derivatives

DerivativeEnzymeIC50 (µM)Standard (IC50, µM)Reference
Compound 2cAcetylcholinesterase41.51 ± 3.88Galantamine (104.5 ± 1.20)[3]
Compound 2aAcetylcholinesterase-Galantamine (104.5 ± 1.20)[3]
Compound 2gButyrylcholinesterase64.47 ± 2.74Galantamine (156.8 ± 1.50)[3]
Compound 19Acetylcholinesterase110.19 ± 2.32Galantamine (104.5 ± 1.20)[4]
Compound 19Butyrylcholinesterase145.11 ± 1.03Galantamine (156.8 ± 1.50)[4]
Compound 17Acetylcholinesterase114.57 ± 0.15Galantamine (104.5 ± 1.20)[4]
Compound 17Butyrylcholinesterase150.36 ± 0.18Galantamine (156.8 ± 1.50)[4]

Table 3: Carbonic Anhydrase Inhibition by Thiosemicarbazone Derivatives

DerivativeIsoformKi (nM)Reference
Compound 6bhCA I7.16[5][6]
hCA II0.31[5][6]
hCA IX92.5[5][6]
hCA XII375[5][6]
Compound 6ehCA I27.6[5][6]
hCA II0.34[5][6]
hCA IX872[5][6]
hCA XII94.5[5][6]
Cinnamaldehyde-clubbed thiosemicarbazone 3nCA-IIIC50 = 10.3 ± 0.62 µM[7]
Cinnamaldehyde-clubbed thiosemicarbazone 3gCA-IIIC50 = 12.1 ± 1.01 µM[7]
4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid 6lhCA IIC50 = 88.43 ± 3.25 nM[8]
hCA IIIC50 = 61.82 ± 0.60 nM[8]

Table 4: Urease Inhibition by Thiosemicarbazone Derivatives

DerivativeIC50 (µM)Inhibition TypeStandard (IC50, µM)Reference
Morpholine-thiophene hybrid 5g3.80 ± 1.9UncompetitiveThiourea (22.31 ± 0.03)[9][10]
Morpholine-thiophene hybrid 5h3.98 ± 2.2-Thiourea (22.31 ± 0.03)[9][10]
Morpholine-thiophene hybrid 5i3.90 ± 2.7-Thiourea (22.31 ± 0.03)[9][10]
4-fluorocinnamaldehyde based 3c2.7 ± 0.5Competitive-[11]
Thiosemicarbazone with hydroxyl and chloro substituents1.8 - 12.7--

Key Experimental Protocols

Accurate and reproducible experimental design is paramount in validating enzyme inhibition. Below are detailed protocols for commonly employed assays.

Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.[8][11]

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 72 U/mL.

    • Prepare a stock solution of the substrate, L-DOPA, in the phosphate buffer.

    • Dissolve the thiosemicarbazone derivatives (test compounds) and a known inhibitor (e.g., kojic acid) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and either DMSO (for control) or the test compound solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA substrate to all wells.

    • Monitor the formation of dopachrome by measuring the absorbance at 492 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare solutions of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in the phosphate buffer.

    • Prepare a solution of the respective cholinesterase enzyme in the phosphate buffer.

    • Dissolve the thiosemicarbazone derivatives and a standard inhibitor (e.g., galantamine) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, enzyme solution, DTNB solution, and the test compound solution (or solvent for control).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC50 value from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay screens for inhibitors of carbonic anhydrase, a family of enzymes involved in various physiological processes.[1][2]

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.5).

    • Prepare a stock solution of human or bovine carbonic anhydrase in the assay buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile or DMSO.

    • Dissolve the thiosemicarbazone derivatives and a known inhibitor (e.g., acetazolamide) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and the test compound solution (or DMSO for control).

    • Add the carbonic anhydrase working solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 405 nm in kinetic mode.

  • Data Analysis:

    • Determine the rate of p-nitrophenol formation.

    • Calculate the percentage of inhibition for each test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Urease Inhibition Assay (Indophenol Method)

This method is used to identify inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[6][14][15]

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4) containing EDTA (1 mM).

    • Prepare a solution of urea (substrate) in the phosphate buffer.

    • Prepare a solution of Jack bean urease.

    • Prepare phenol reagent (containing phenol and sodium nitroprusside) and alkali reagent (containing NaOH and NaOCl).

    • Dissolve the thiosemicarbazone derivatives and a standard inhibitor (e.g., thiourea) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the urea solution, urease solution, and the test compound.

    • Incubate the mixture at 37°C for 30 minutes.

    • Add the phenol reagent and then the alkali reagent to each well.

    • Incubate at 37°C for another 30 minutes for color development.

    • Measure the absorbance at a specific wavelength (e.g., 630 nm).

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the cellular mechanisms affected by thiosemicarbazone derivatives and the experimental processes used to validate their activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Reagent_Preparation Reagent & Buffer Preparation Assay_Setup Assay Setup (96-well plate) Reagent_Preparation->Assay_Setup Buffers, Substrates Compound_Preparation Thiosemicarbazone Derivative Synthesis & Purification Compound_Preparation->Assay_Setup Test Compounds Enzyme_Preparation Enzyme Source & Purification Enzyme_Preparation->Assay_Setup Enzyme Incubation Incubation with Inhibitor Assay_Setup->Incubation Reaction_Initiation Substrate Addition Incubation->Reaction_Initiation Data_Acquisition Kinetic Measurement (e.g., Spectrophotometry) Reaction_Initiation->Data_Acquisition Calculate_Inhibition Calculate % Inhibition Data_Acquisition->Calculate_Inhibition IC50_Determination IC50 Value Determination Calculate_Inhibition->IC50_Determination Mechanism_Studies Kinetic Studies (e.g., Lineweaver-Burk) IC50_Determination->Mechanism_Studies

Caption: General workflow for enzyme inhibition assays.

apoptosis_pathway ROS ROS Generation p53 p53 Activation ROS->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apaf1 Apaf-1 Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ferroptosis_pathway SystemXc System Xc- (Cystine/Glutamate Antiporter) GSH Glutathione (GSH) Synthesis SystemXc->GSH GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron Intracellular Labile Iron Pool Fenton Fenton Reaction Iron->Fenton Fenton->Lipid_ROS Generates TSC TSC TSC->SystemXc Inhibition

References

A Comparative Guide to Nonlinear Optical (NLO) Properties: Benchmarking Against Urea and Other Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of nonlinear optical (NLO) properties, using urea as a primary benchmark alongside other standard materials. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization and application of NLO materials. The guide details common experimental protocols and presents quantitative data to facilitate informed comparisons.

Data Presentation: NLO Properties of Urea and Standard Materials

Urea is frequently utilized as a standard reference material for characterizing organic NLO compounds, particularly for second-order effects.[1] Its accessibility and well-documented properties make it a reliable benchmark. For third-order NLO properties, materials like carbon disulfide (CS₂) and various glasses or thin films are often used for comparison. The following table summarizes key NLO coefficients for urea and other representative materials.

MaterialNLO OrderPropertyValueWavelength (nm)Citation
Urea Second-OrderSHG Coefficient (d_eff)~1.4 pm/V1064[2]
SHG Efficiency~2.5 times that of ADP488-528[3]
Urea Glutaric Acid (UGA) Third-OrderNonlinear Refractive Index (n₂)7.80 x 10⁻⁸ cm²/W532[4]
Nonlinear Absorption (β)0.02 x 10⁻⁴ cm/W532[4]
Third-Order Susceptibility |χ⁽³⁾|8.54 x 10⁻⁶ esu532[4]
AZO Thin Film Third-OrderNonlinear Refractive Index (n₂)-5.48 x 10⁻¹³ m²/W1064[5]
Nonlinear Absorption (β)3.67 x 10⁻⁹ m/W1064[5]
Third-Order Susceptibility (χ⁽³⁾)1.97 x 10⁻⁶ esu1064[5]
Gold in Glass Third-OrderThird-Order Susceptibility (χ⁽³⁾)2.6 x 10⁻¹⁰ esu (resonant)-[6]
CdSSe in Glass Third-OrderThird-Order Susceptibility (χ⁽³⁾)2.3 x 10⁻¹⁰ esu (resonant)-[6]

Experimental Protocols

The characterization of NLO properties relies on established experimental techniques. The two most common methods for determining second and third-order nonlinearities are Second Harmonic Generation (SHG) and the Z-scan technique, respectively.

Second Harmonic Generation (SHG) Measurement

SHG is a second-order nonlinear optical process in which two photons with the same frequency interact with a nonlinear material, are "combined", and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This technique is used to measure the second-order susceptibility (χ⁽²⁾) or the effective SHG coefficient (d_eff) of a non-centrosymmetric material.

Methodology:

  • Light Source : A high-intensity, pulsed laser, such as an Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is typically used.[7]

  • Optical Setup : The laser beam is directed and focused onto the sample crystal. A polarizer is used to control the polarization state of the incident light.

  • Phase Matching : The crystal is mounted on a rotational stage. To achieve efficient SHG, the crystal must be oriented at a specific angle, known as the phase-matching angle, relative to the incident beam. This ensures that the fundamental and the generated second-harmonic waves remain in phase as they propagate through the crystal.[2][7]

  • Signal Detection : After passing through the sample, the output beam consists of both the high-intensity fundamental wavelength (e.g., 1064 nm) and the much weaker, frequency-doubled second-harmonic signal (e.g., 532 nm).

  • Filtering and Measurement : A set of optical filters is used to block the fundamental wavelength and transmit only the second-harmonic signal. The intensity of this signal is then measured using a sensitive photodetector, such as a photomultiplier tube (PMT) or a calibrated power meter.[8]

  • Comparison : The SHG intensity from the sample is compared to that generated from a standard reference crystal (like Urea or KDP) under identical experimental conditions to determine its relative efficiency.

Z-scan Technique

The Z-scan technique is a simple yet sensitive single-beam method used to measure the sign and magnitude of third-order nonlinearities: the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[9][10] These are related to the real and imaginary parts of the third-order susceptibility (χ⁽³⁾), respectively.

Methodology:

  • Light Source and Focusing : A laser with a Gaussian beam profile is focused using a lens.

  • Sample Translation : The material sample is translated along the propagation axis (z-axis) of the focused laser beam. As the sample moves through the focal point, it experiences a wide range of laser intensities.

  • Far-Field Transmittance Measurement : The transmittance of the laser beam through the sample is measured by a detector placed in the far-field. The experiment is performed in two configurations:

    • Closed-Aperture Z-scan : An aperture is placed before the detector to measure the intensity variations caused by nonlinear refraction (self-focusing or self-defocusing).[11] A material with a positive n₂ (self-focusing) will induce a pre-focal transmittance minimum (valley) followed by a post-focal maximum (peak). A negative n₂ (self-defocusing) will produce the opposite peak-valley signature.[9][12]

    • Open-Aperture Z-scan : The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to beam distortions and measures changes in transmittance due to nonlinear absorption processes, such as two-photon absorption or saturable absorption.[11]

  • Data Analysis : The normalized transmittance is plotted as a function of the sample position (z). By fitting these curves to theoretical models, the values of n₂ (from the closed-aperture scan) and β (from the open-aperture scan) can be extracted.[9]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for characterizing a material's third-order NLO properties using the Z-scan technique.

Z_Scan_Workflow cluster_setup Experimental Setup cluster_detection Detection & Analysis laser Laser Source (Gaussian Beam) lens Focusing Lens laser->lens Incident Beam sample Sample on Translation Stage (z-axis) lens->sample splitter Beam Splitter sample->splitter Transmitted Beam aperture Finite Aperture splitter->aperture Path 1 detector_open Detector 2 (Open Aperture) splitter->detector_open Path 2 detector_closed Detector 1 (Closed Aperture) aperture->detector_closed daq Data Acquisition System detector_closed->daq detector_open->daq analysis Data Analysis (Curve Fitting) daq->analysis results Determine n₂ and β analysis->results

Workflow for the Z-scan experimental technique.

References

A Researcher's Guide to Spectral Analysis: Experimental UV-Vis Spectroscopy vs. Computational TD-DFT

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology, chemistry, and drug development, understanding the electronic properties of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a long-established experimental technique for characterizing these properties, while Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for predicting and interpreting electronic spectra. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in leveraging their combined strengths.

Quantitative Comparison: Predictive Accuracy of TD-DFT

A key consideration for researchers is the accuracy of computational methods in reproducing experimental results. The following table summarizes a comparison of experimental UV-Vis absorption maxima (λmax) with those calculated using TD-DFT for a selection of natural compounds with photoprotective potential. The computational results were obtained using the B3LYP functional and the 6-311+g(d,p) basis set in a methanol solvent model (IEFPCM).

CompoundExperimental λmax (nm)Theoretical λmax (nm)% Error
3-O-methylquercetin3553591.1%
Aloin3543653.1%
Gallic Acid2722875.5%
Catechin2792955.7%
Resveratrol3063245.8%
Quercetin3703741.1%

Data sourced from a study on natural compounds with photoprotective properties. The results demonstrate that TD-DFT calculations can predict the main absorption bands with a satisfactory level of accuracy, typically with an error margin between 1% and 6%[1].

Detailed Methodologies

Reproducibility and methodological rigor are cornerstones of scientific research. Below are detailed protocols for both experimental UV-Vis spectroscopy and computational TD-DFT analysis, using the flavonoid quercetin as a representative example.

Experimental Protocol: UV-Vis Spectroscopy of Quercetin

This protocol outlines the steps for determining the absorption spectrum of quercetin using a standard UV-Vis spectrophotometer.

1. Materials and Reagents:

  • Quercetin standard (analytical grade)

  • Methanol (analytical grade)

  • Shimadzu UV-Vis spectrophotometer (or equivalent)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of quercetin.

  • Dissolve the weighed quercetin in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1000 µg/mL.

  • Use a bath sonicator to ensure the complete dissolution of quercetin[2].

3. Preparation of Working Standard Solution:

  • From the stock solution, prepare a working standard solution of 10 µg/mL by appropriate dilution with methanol[2].

4. Spectrophotometer Setup and Measurement:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stability.

  • Set the wavelength range for scanning from 200 nm to 800 nm[2].

  • Fill a quartz cuvette with methanol to serve as the blank. Place it in the spectrophotometer and perform a baseline correction to zero the absorbance[2].

  • Rinse a second quartz cuvette with the 10 µg/mL quercetin working solution, then fill it approximately ¾ full.

  • Place the sample cuvette in the spectrophotometer and initiate the scan.

  • The resulting spectrum will show the absorbance of quercetin across the scanned wavelength range. The wavelength of maximum absorbance (λmax) for quercetin in methanol is typically observed around 370 nm[2].

5. Data Analysis:

  • The λmax is identified as the peak of the most intense absorption band in the spectrum.

  • For quantitative analysis, a calibration curve can be generated by measuring the absorbance of a series of quercetin solutions of known concentrations at the λmax.

Computational Protocol: TD-DFT Spectral Analysis of Quercetin

This protocol describes the computational workflow for predicting the UV-Vis spectrum of quercetin using TD-DFT.

1. Software and Hardware:

  • Gaussian 09 or a more recent version of the software package.

  • GaussView for molecular visualization and analysis.

  • High-performance computing resources.

2. Molecular Structure Preparation:

  • The 3D structure of quercetin is built using GaussView.

  • A conformational analysis is performed to find the lowest energy conformer. This can be achieved using a semi-empirical method like PM6 in software such as Spartan[3].

3. Ground State Optimization and Frequency Analysis:

  • The most stable conformer is then optimized at the DFT level of theory. A commonly used and effective functional for this purpose is B3LYP with the 6-311+G(d,p) basis set[1][3].

  • The effect of the solvent (e.g., methanol) is included using an implicit solvation model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM)[1][3].

  • A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies)[1][3].

4. Excited State Calculations (TD-DFT):

  • Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, oscillator strengths, and corresponding electronic transitions[1].

  • The same functional (B3LYP), basis set (6-311+G(d,p)), and solvent model (IEFPCM) are used for consistency[1][3].

  • The number of excited states to be calculated (e.g., the first 10-20 singlet states) is specified.

5. Spectral Simulation and Analysis:

  • The calculated excitation energies (in eV) are converted to wavelengths (in nm). The oscillator strengths are used to represent the intensity of the absorption bands.

  • The theoretical UV-Vis spectrum is generated by convoluting the calculated transitions with a Gaussian or Lorentzian function to simulate the experimental band broadening[4].

  • The calculated λmax is then compared with the experimental value. The analysis of the molecular orbitals involved in the main electronic transitions provides insights into the nature of the absorption bands (e.g., π→π* or n→π* transitions)[3].

Visualizing the Workflow and Biological Context

Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict the comparative workflow of experimental and computational spectral analysis and a relevant biological signaling pathway.

cluster_exp Experimental Workflow cluster_comp Computational Workflow (TD-DFT) cluster_analysis Comparative Analysis exp_start Sample Preparation (e.g., Quercetin in Methanol) exp_uvvis UV-Vis Spectrophotometry exp_start->exp_uvvis exp_data Experimental Spectrum (Absorbance vs. Wavelength) exp_uvvis->exp_data compare Comparison of λmax & Spectral Features exp_data->compare comp_start Molecular Structure & Conformer Search comp_opt Ground State Optimization (DFT) comp_start->comp_opt comp_td Excited State Calculation (TD-DFT) comp_opt->comp_td comp_spec Simulated Spectrum (Oscillator Strength vs. Wavelength) comp_td->comp_spec comp_spec->compare interpretation Interpretation of Electronic Transitions & Properties compare->interpretation validation Validation of Computational Method compare->validation

Caption: Comparative workflow for experimental and computational spectral analysis.

ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2) CellDamage Oxidative Stress & Cellular Damage ROS->CellDamage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation CellProtection Cellular Protection Quercetin Quercetin (Antioxidant) Quercetin->ROS scavenges Quercetin->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 (Transcription Factor) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes AntioxidantEnzymes->CellProtection

Caption: Quercetin's role in the Nrf2-mediated antioxidant signaling pathway.

Conclusion

Both experimental UV-Vis spectroscopy and computational TD-DFT are indispensable tools in modern chemical and pharmaceutical research. UV-Vis spectroscopy provides real-world data on the electronic properties of molecules under specific experimental conditions. TD-DFT, on the other hand, offers a theoretical framework to predict, interpret, and understand these properties at a molecular level. While TD-DFT has known limitations, such as the dependency on the choice of functional and basis set, it can achieve a high degree of accuracy when appropriate methods are employed. The synergistic use of both techniques—using experimental data to validate and refine computational models—provides a robust and comprehensive approach to spectral analysis, accelerating the discovery and development of new therapeutic agents and materials.

References

A Comparative Guide to the Photostability of 4-(Diethylamino)salicylaldehyde-Based Dyes and Common Alternatives for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data in fluorescence-based applications. A critical parameter influencing this choice is the photostability of the dye—its ability to resist photochemical degradation upon exposure to excitation light. This guide provides a comparative assessment of the photostability of 4-(diethylamino)salicylaldehyde-based dyes, benchmarked against widely used fluorescent dye families: coumarins, rhodamines, cyanines, and fluoresceins.

While direct and extensive quantitative photostability data for specific this compound derivatives are not widely available in peer-reviewed literature, their structural similarity to the coumarin family of dyes allows for informed comparisons. This guide leverages data on coumarins as a proxy to contextualize the expected performance of this compound-based dyes and presents a comprehensive overview supported by experimental protocols and quantitative data for other major dye classes.

Quantitative Photostability Comparison

The photostability of a fluorophore can be quantified by several parameters, most notably the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a dye molecule will be photochemically destroyed per absorbed photon; a lower value indicates higher photostability. The photobleaching half-life is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.

It is crucial to note that these values are highly dependent on the experimental conditions, including illumination intensity, oxygen concentration, pH, and the local chemical environment.

Dye FamilyRepresentative DyePhotobleaching Quantum Yield (Φb)Relative Photostability
This compound-based (Coumarin Proxy) Coumarin 13.4 x 10⁻⁴Moderate
Rhodamine Rhodamine 6G1.2 x 10⁻⁶High
Rhodamine Tetramethylrhodamine (TMR)3.3 x 10⁻⁷Very High
Cyanine Cy3ModerateModerate
Cyanine Cy5ModerateModerate
Fluorescein FluoresceinLow to ModerateLow
Alexa Fluor Alexa Fluor 488Not specified, but noted as significantly more photostable than fluoresceinVery High
Alexa Fluor Alexa Fluor 568Not specified, but noted for superior photostability to FITCVery High

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for the selection of the most appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for two common methods of photostability assessment.

Protocol 1: Determination of Photobleaching Half-life (t1/2)

This method measures the decay of fluorescence intensity over time under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp)

  • Sensitive detector (e.g., PMT or sCMOS camera)

  • Image analysis software

  • Solutions of the fluorescent dyes to be tested at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Prepare a microscope slide with a droplet of the dye solution and cover with a coverslip. For cell-based assays, culture cells on coverslip-bottom dishes and stain with the fluorescent dyes according to the appropriate protocol.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Select the appropriate filter set for the dye being tested.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Select a region of interest (ROI) within the illuminated area.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select an ROI within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2). For a more rigorous analysis, fit the decay curve to a single or double exponential decay function to obtain the decay constant, from which the half-life can be calculated (t1/2 = ln(2)/decay constant).

Protocol 2: Determination of Photobleaching Quantum Yield (Φb)

This method provides a more absolute measure of a dye's photostability.

Materials:

  • Fluorimeter or a fluorescence microscope equipped with a sensitive detector.

  • Light source with a stable and known output.

  • Quantum yield standard with a known Φb (for relative measurements).

  • Spectrophotometer for determining absorbance.

  • Stirred quartz cuvette.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent and place it in the quartz cuvette. The concentration should be adjusted to have a low absorbance (typically < 0.05) at the excitation wavelength to avoid inner filter effects.

  • Measurement:

    • Place the cuvette in the sample holder of the fluorimeter.

    • Continuously illuminate the stirred solution with a known and constant light intensity.

    • Monitor the decrease in fluorescence intensity over time.

  • Data Analysis:

    • The photobleaching quantum yield (Φb) can be determined by fitting the fluorescence decay curve to an exponential function. The rate constant of this decay is related to Φb, the photon flux, and the molar extinction coefficient of the dye.

    • For relative measurements, the Φb of the unknown dye is calculated by comparing its photobleaching rate to that of a standard with a known Φb under identical experimental conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the photostability of fluorescent dyes.

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_solution Prepare Dye Solutions (Standardized Concentration) prep_slide Prepare Microscope Slide or Cell Culture Dish prep_solution->prep_slide setup_microscope Microscope Setup (Consistent Illumination) prep_slide->setup_microscope Place on Microscope select_roi Select Region of Interest (ROI) setup_microscope->select_roi acquire_t0 Acquire Initial Image (t=0) select_roi->acquire_t0 continuous_illum Continuous Illumination acquire_t0->continuous_illum acquire_timelapse Acquire Time-Lapse Images continuous_illum->acquire_timelapse measure_intensity Measure Mean Fluorescence Intensity in ROI acquire_timelapse->measure_intensity Analyze Image Series correct_bkg Background Correction measure_intensity->correct_bkg normalize_intensity Normalize to Initial Intensity correct_bkg->normalize_intensity plot_decay Plot Intensity vs. Time normalize_intensity->plot_decay determine_half_life Determine Photobleaching Half-Life (t1/2) plot_decay->determine_half_life

Caption: A flowchart of the experimental workflow for determining the photostability of fluorescent dyes.

Conclusion

The selection of a fluorescent dye with appropriate photostability is a critical step in the design of robust and reproducible fluorescence-based assays. While this compound-based dyes are valuable fluorescent probes, their photostability is expected to be moderate, similar to that of coumarin dyes. For applications requiring high-intensity or long-duration imaging, such as live-cell time-lapse studies or single-molecule imaging, alternative dye families like rhodamines and particularly the Alexa Fluor series generally offer superior photostability. Researchers are encouraged to perform in-house photostability comparisons under their specific experimental conditions to ensure the selection of the optimal probe for their research needs.

A Comparative Guide to 'Turn-On' vs. 'Turn-Off' Fluorescence Sensor Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based detection, the choice between a 'turn-on' and a 'turn-off' sensor mechanism is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two predominant sensing strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific applications.

Fundamental Principles: A Tale of Light and Darkness

Fluorescence sensors are powerful tools that report on the presence or concentration of a specific analyte through changes in their light-emitting properties. The core distinction between 'turn-on' and 'turn-off' sensors lies in the direction of this change upon analyte binding.

'Turn-Off' Fluorescence Sensors: These sensors are designed to be fluorescent in their basal state. Upon interaction with the target analyte, a quenching mechanism is initiated, leading to a decrease or complete cessation of the fluorescence signal. This "lights-off" approach has been widely used due to the straightforward design of quenching-based probes.

'Turn-On' Fluorescence Sensors: Conversely, 'turn-on' sensors are initially non-fluorescent or weakly fluorescent. The binding of the analyte triggers a conformational or electronic change in the sensor molecule, activating its fluorescence and causing a significant increase in emission intensity. This "lights-on" strategy is often favored for its potential for higher sensitivity and lower background interference.[1][2]

Performance Comparison: A Data-Driven Analysis

The selection of a sensor mechanism should be guided by key performance metrics. The following table summarizes a comparison of 'turn-on' and 'turn-off' sensors based on quantitative data from various studies. It is important to note that direct comparisons can be complex as performance is highly dependent on the specific sensor, analyte, and experimental conditions.

Performance Metric'Turn-On' Sensors'Turn-Off' SensorsKey Considerations
Sensitivity (Limit of Detection - LOD) Often exhibit lower LODs due to a low initial background signal. For example, a 'turn-on' sensor for Al³⁺ showed an LOD of 28 nM.[1]Can achieve low LODs, but may be limited by the ability to detect small decreases from a bright background. A 'turn-off' sensor for Cu²⁺ reported an LOD of 9.00 x 10⁻⁹ mol dm⁻³.[3]'Turn-on' systems can theoretically offer a higher signal-to-background ratio, contributing to enhanced sensitivity.
Signal-to-Noise Ratio (SNR) Generally higher, as the signal emerges from a dark background, minimizing interference from background fluorescence.[4]Can be lower, as the signal is a decrease from a high initial fluorescence, making it more susceptible to background noise and instrumental fluctuations.[1]A high SNR is crucial for detecting low concentrations of the analyte and for the reliability of quantitative measurements.
Selectivity High selectivity can be engineered through specific analyte-triggered activation mechanisms.High selectivity is also achievable through specific quencher-analyte interactions. A 'turn-off' sensor for Cu²⁺ showed good selectivity against other cations.[3]Selectivity is primarily determined by the design of the recognition element of the sensor, rather than the on/off mechanism itself.
Photostability Can be a concern as the fluorescent state is only populated upon analyte binding, potentially leading to photobleaching during prolonged measurements.The fluorophore is constantly in its excited state, which can lead to higher rates of photobleaching over time.The choice of fluorophore is a critical factor in determining the photostability of any fluorescence sensor.
Susceptibility to False Signals Less prone to false positives, as environmental quenchers are less likely to generate a 'turn-on' signal.More susceptible to false negatives or inaccurate readings due to quenching by environmental factors unrelated to the analyte.[1]Careful experimental design and controls are necessary to mitigate the risk of false signals in 'turn-off' systems.

Signaling Pathways and Mechanisms

The distinct behaviors of 'turn-on' and 'turn-off' sensors are governed by different photophysical mechanisms.

'Turn-Off' Mechanism: Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Common quenching mechanisms include:

  • Förster Resonance Energy Transfer (FRET): Energy is transferred from an excited donor fluorophore to a nearby acceptor molecule (quencher) non-radiatively.

  • Photoinduced Electron Transfer (PET): An electron is transferred from the excited fluorophore to the quencher, or vice-versa, leading to a non-fluorescent state.

  • Static and Dynamic Quenching: In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. In dynamic quenching, the quencher collides with the fluorophore in its excited state.[5]

TurnOff_Mechanism cluster_0 Initial State cluster_1 Analyte Interaction Fluorophore_On Fluorescent Sensor (High Emission) Analyte Analyte (Quencher) Fluorophore_On->Analyte Binding Fluorophore_Off Sensor-Analyte Complex (Low/No Emission) Analyte->Fluorophore_Off Quenching (e.g., FRET, PET)

Caption: 'Turn-off' fluorescence sensor mechanism.

'Turn-On' Mechanism: Restoration of Fluorescence

'Turn-on' sensors often employ clever molecular designs to initially suppress fluorescence, which is then restored upon analyte binding. Key mechanisms include:

  • Inhibition of Quenching: The sensor is designed with a built-in quencher (e.g., through PET). Analyte binding disrupts this quenching interaction, "turning on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): In the 'off' state, an efficient ICT process leads to non-radiative decay. Analyte binding can alter the electronic properties, inhibiting ICT and promoting fluorescent emission.

  • Conformational Restriction: Some fluorophores are non-emissive when they can freely rotate. Analyte binding can restrict this rotation, leading to a significant increase in fluorescence.

TurnOn_Mechanism cluster_0 Initial State cluster_1 Analyte Interaction Fluorophore_Off Non-Fluorescent Sensor (Quenched State) Analyte Analyte Fluorophore_Off->Analyte Binding Fluorophore_On Sensor-Analyte Complex (High Emission) Analyte->Fluorophore_On Activation (e.g., Inhibition of PET)

Caption: 'Turn-on' fluorescence sensor mechanism.

Experimental Protocols

To provide practical guidance, here are detailed methodologies for key experiments involving both 'turn-off' and 'turn-on' fluorescence sensors.

Key Experiment 1: 'Turn-Off' Fluorescence Quenching Assay for Metal Ion Detection

This protocol outlines a typical fluorescence quenching experiment to determine the presence and concentration of a metal ion.[6][7]

Materials:

  • Fluorescent sensor stock solution (e.g., in DMSO or aqueous buffer).

  • Stock solution of the metal ion to be detected (e.g., Cu²⁺, Hg²⁺).

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl) to maintain a stable pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Experimental Workflow:

TurnOff_Workflow A 1. Prepare Sensor Solution Dilute fluorescent sensor stock to a working concentration in buffer. B 2. Initial Fluorescence Measurement (F₀) Record the fluorescence emission spectrum of the sensor solution alone. A->B C 3. Titration with Metal Ion Add incremental amounts of the metal ion stock solution to the sensor solution. B->C D 4. Incubation and Measurement (F) After each addition, incubate briefly and record the fluorescence spectrum. C->D D->C Repeat for each concentration E 5. Data Analysis Plot F₀/F vs. metal ion concentration (Stern-Volmer plot). D->E F 6. Determine Concentration Calculate the unknown concentration from the calibration curve. E->F

Caption: Experimental workflow for a 'turn-off' assay.

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the fluorescent sensor in the chosen buffer. The concentration should be optimized to give a strong, stable fluorescence signal.

    • Prepare a series of standard solutions of the metal ion with known concentrations.

  • Fluorescence Measurements:

    • Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the fluorescent sensor.

    • Measure the initial fluorescence intensity (F₀) of the sensor solution in the absence of the metal ion.

    • Sequentially add small aliquots of the metal ion standard solutions to the cuvette containing the sensor solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a specified time.

    • Measure the fluorescence intensity (F) after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects if the added volume is significant.

    • Plot the ratio of the initial fluorescence intensity to the measured intensity (F₀/F) against the concentration of the metal ion. This is known as a Stern-Volmer plot.

    • For an unknown sample, measure its effect on the sensor's fluorescence and determine the metal ion concentration using the established Stern-Volmer plot.

Key Experiment 2: 'Turn-On' Fluorescence Assay for Enzyme Activity

This protocol describes a 'turn-on' fluorescence assay to measure the activity of an enzyme that cleaves a substrate, releasing a fluorophore from a quenched state.

Materials:

  • 'Turn-on' fluorescent substrate for the enzyme of interest.

  • Purified enzyme or cell lysate containing the enzyme.

  • Assay buffer specific for the enzyme's optimal activity.

  • Stop solution (e.g., a strong acid or base) to terminate the enzymatic reaction.

  • Microplate reader with fluorescence detection capabilities.

Experimental Workflow:

TurnOn_Workflow A 1. Prepare Reaction Mixture Combine assay buffer and 'turn-on' substrate in a microplate well. B 2. Initiate Reaction Add the enzyme solution to the well to start the reaction. A->B C 3. Incubation Incubate the plate at the optimal temperature for the enzyme for a set time. B->C D 4. Stop Reaction Add the stop solution to each well to halt the enzymatic activity. C->D E 5. Fluorescence Measurement Measure the fluorescence intensity in the microplate reader. D->E F 6. Determine Enzyme Activity Calculate the enzyme activity based on the increase in fluorescence over time. E->F

Caption: Experimental workflow for a 'turn-on' enzyme assay.

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the 'turn-on' fluorescent substrate to each well.

    • Include control wells: a "no enzyme" control (buffer and substrate only) to measure background fluorescence and a "positive control" with a known amount of active enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme sample (e.g., purified enzyme or cell lysate) to the wells.

    • Incubate the microplate at the optimal temperature for the enzyme for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to all wells.

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore.

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" control from all other readings to correct for background fluorescence.

    • The enzyme activity is proportional to the increase in fluorescence intensity over time. A standard curve can be generated using a known concentration of the fluorescent product to quantify the amount of product formed.

Conclusion

Both 'turn-on' and 'turn-off' fluorescence sensor mechanisms offer powerful capabilities for detecting a wide range of analytes. 'Turn-on' sensors often provide advantages in terms of sensitivity and signal-to-noise ratio, making them particularly suitable for detecting low-abundance targets in complex biological samples. However, 'turn-off' sensors can be simpler to design and are effective for many applications, provided that potential interferences are carefully controlled. The choice between these two mechanisms should be made after careful consideration of the specific experimental requirements, including the nature of the analyte, the required sensitivity, and the potential for background interference. By understanding the fundamental principles, performance characteristics, and experimental considerations of each approach, researchers can harness the full potential of fluorescence sensing in their scientific endeavors.

References

A Comparative Guide to the Detection Limits of Heavy Metal Ions in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of heavy metal ions in aqueous solutions is paramount for environmental monitoring, public health, and the integrity of pharmaceutical products. This guide provides a comparative evaluation of common analytical techniques used for this purpose, with a focus on their detection limits for key heavy metal ions: Lead (Pb), Mercury (Hg), Cadmium (Cd), and Arsenic (As).

Comparison of Detection Limits

The selection of an appropriate analytical method hinges on the required sensitivity. The following table summarizes the typical detection limits for various techniques.

Analytical MethodLead (Pb)Mercury (Hg)Cadmium (Cd)Arsenic (As)
Atomic Absorption Spectrometry (AAS)
Flame AAS~50 - 100 µg/L-~2 - 5 µg/L-
Graphite Furnace AAS (GFAAS)~0.7 µg/L[1]-~0.007 µg/L~0.26 µg/L
Cold Vapor AAS (CV-AAS)-~0.064 µg/L[2]--
Hydride Generation AAS (HG-AAS)---~0.15 µg/L[3]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) ~0.6 µg/L[1]~0.001 µg/L[4]~0.01 - 1 µg/L~0.3 ng/L
Anodic Stripping Voltammetry (ASV) ~0.05 µg/L[5]~0.1 µg/L[6]~0.02 µg/L[5]~0.25 µg/L[7]
Colorimetric Methods ~1 µg/L~6 µg/L[8]-~0.12 µg/L[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the key analytical techniques.

Atomic Absorption Spectrometry (AAS)

Principle: AAS measures the absorption of light by free atoms in the gaseous state. The sample is atomized, and a light beam of a specific wavelength, characteristic of the element of interest, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element.

General Protocol:

  • Sample Preparation:

    • Acidify the aqueous sample with nitric acid to a pH < 2 to prevent precipitation of metal hydroxides.

    • For complex matrices, a digestion step using concentrated acids (e.g., nitric acid, hydrochloric acid) and heat may be necessary to bring the metals into solution.

  • Instrument Setup:

    • Install the appropriate hollow cathode lamp for the target metal.

    • Set the wavelength and slit width according to the manufacturer's recommendations for the specific element.

    • Optimize the flame (for Flame AAS) or furnace program (for GFAAS).

  • Calibration:

    • Prepare a series of standard solutions of the target metal ion of known concentrations.

    • Aspirate or inject the standards into the instrument and measure their absorbance.

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis:

    • Aspirate or inject the prepared sample into the instrument and measure its absorbance.

    • Determine the concentration of the metal in the sample using the calibration curve.

Specific Protocols:

  • Cold Vapor AAS for Mercury (CV-AAS): Mercury is reduced to its elemental form using a reducing agent (e.g., stannous chloride). The volatile mercury vapor is then purged from the solution and carried into the absorption cell of the AAS.[10][11]

  • Hydride Generation AAS for Arsenic (HG-AAS): Arsenic is converted to a volatile hydride (arsine, AsH₃) by reaction with a reducing agent like sodium borohydride. The arsine gas is then swept into a heated quartz cell in the light path of the AAS.[12][13]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive technique that uses an inductively coupled plasma to ionize the sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the determination of elemental concentrations.

General Protocol:

  • Sample Preparation:

    • Acidify the aqueous sample with high-purity nitric acid.

    • For complex matrices, microwave-assisted acid digestion is often employed to ensure complete dissolution of the analytes.

  • Instrument Setup:

    • Ignite the plasma and allow the instrument to warm up and stabilize.

    • Perform daily performance checks and tuning using a tuning solution to ensure optimal sensitivity and resolution.

  • Calibration:

    • Prepare a series of multi-element calibration standards from certified stock solutions.

    • Include an internal standard in all blanks, standards, and samples to correct for matrix effects and instrument drift.

    • Run the calibration standards to generate a calibration curve for each element.

  • Sample Analysis:

    • Introduce the prepared sample into the instrument.

    • The instrument measures the ion intensity for each mass-to-charge ratio.

    • The software calculates the concentration of each element based on the calibration curves.

Anodic Stripping Voltammetry (ASV)

Principle: ASV is an electrochemical technique with high sensitivity for certain metal ions. It involves two steps: a deposition step where the metal ions in the sample are reduced and preconcentrated onto a working electrode, followed by a stripping step where the deposited metal is oxidized back into the solution, generating a current that is proportional to its concentration.

General Protocol:

  • Sample Preparation:

    • Add a supporting electrolyte (e.g., an acetate buffer) to the aqueous sample to ensure conductivity.

    • The pH of the solution is adjusted to an optimal value for the deposition of the target metals.

  • Electrode Preparation:

    • A working electrode (e.g., a mercury film electrode or a bismuth film electrode) is prepared and conditioned.

  • Analysis:

    • Deposition Step: Apply a negative potential to the working electrode for a specific period while stirring the solution. This causes the metal ions to be reduced and deposited onto the electrode surface.

    • Stripping Step: Scan the potential in the positive direction. The deposited metals are stripped (oxidized) from the electrode at their characteristic potentials, producing a current peak.

    • The peak height or area is proportional to the concentration of the metal in the sample.

    • Quantification is typically done using the standard addition method.

Colorimetric Methods

Principle: Colorimetric methods involve the reaction of the target metal ion with a specific reagent to produce a colored complex. The intensity of the color, which is proportional to the concentration of the metal ion, is measured using a spectrophotometer.

General Protocol:

  • Sample Preparation:

    • Adjust the pH of the aqueous sample to the optimal range for the color-forming reaction.

    • Remove any interfering substances through filtration or the addition of masking agents.

  • Color Development:

    • Add the colorimetric reagent to the prepared sample.

    • Allow sufficient time for the color to develop fully.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance using a spectrophotometer.

  • Quantification:

    • Prepare a series of standard solutions and measure their absorbance to create a calibration curve.

    • Determine the concentration of the metal in the sample from the calibration curve.

Workflow for Evaluation of Detection Limits

The following diagram illustrates a general workflow for the evaluation and comparison of detection limits for heavy metal ions in aqueous solutions.

G Workflow for Comparing Heavy Metal Detection Methods cluster_prep Preparation & Planning cluster_exp Experimental Analysis cluster_data Data Analysis & Evaluation cluster_report Reporting A Define Target Analytes (e.g., Pb, Hg, Cd, As) B Select Analytical Methods (AAS, ICP-MS, ASV, etc.) A->B C Prepare Standard Solutions & Quality Controls B->C D Sample Preparation (Acidification, Digestion) C->D E Instrument Calibration D->E F Sample Measurement E->F G Determine Method Detection Limit (MDL) F->G H Compare MDLs Across Different Methods G->H I Evaluate Method Performance (Accuracy, Precision, Cost) H->I J Publish Comparison Guide I->J

Caption: A logical workflow for the systematic evaluation and comparison of detection limits for different analytical methods.

References

Assessing the Impact of Different Amine Precursors on Schiff Base Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone in medicinal chemistry and materials science due to their synthetic versatility and wide array of biological activities.[1][2] The properties of a Schiff base are profoundly influenced by its molecular architecture, particularly the nature of the amine precursor used in its synthesis. This guide provides a comparative analysis of how different amine precursors—specifically aromatic versus aliphatic and the effect of substituents on aromatic amines—impact the physicochemical and biological properties of the resulting Schiff bases, supported by experimental data and detailed protocols.

Influence of Amine Precursor on Schiff Base Characteristics

The condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) is the fundamental route to Schiff base synthesis.[3][4] The electronic and steric properties of the amine precursor directly modulate the characteristics of the final Schiff base.

Aromatic vs. Aliphatic Amines:

Schiff bases derived from aromatic amines (e.g., aniline and its derivatives) are generally more stable than those from aliphatic amines . This increased stability is attributed to the conjugation of the imine double bond with the aromatic ring system.[5] In contrast, Schiff bases from aliphatic aldehydes can be unstable and prone to polymerization.[4] The lone pair of electrons on the nitrogen atom in aromatic amines is delocalized into the aromatic ring, which reduces its basicity compared to aliphatic amines where the lone pair is localized.[6][7] This difference in electron density on the nitrogen atom can influence the reaction kinetics and the properties of the resulting Schiff base.

Substituent Effects on Aromatic Amines:

The electronic nature of substituents on an aromatic amine precursor can fine-tune the properties of the Schiff base.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring and the imine nitrogen. This can enhance the Schiff base's ability to coordinate with metal ions and may influence its biological activity.[8]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density on the aromatic ring and the imine nitrogen. This can affect the compound's electronic absorption spectra and its potential as an antimicrobial or anticancer agent.[8][9] For instance, the presence of a nitro group can lead to significant cytotoxic activity.[4]

Comparative Data on Schiff Base Properties

The following tables summarize key quantitative data for Schiff bases synthesized from a constant aldehyde (salicylaldehyde) and various amine precursors. This allows for a direct comparison of the impact of the amine component.

Table 1: Physicochemical Properties of Salicylaldehyde-Derived Schiff Bases

Amine PrecursorSchiff Base StructureAppearanceMelting Point (°C)Azomethine (-CH=N-) IR Peak (cm⁻¹)Azomethine Proton (¹H NMR, δ ppm)
AnilineYellow Solid51-5216258.60
4-Methoxyaniline (EDG)Yellow Solid98-10016108.56
4-Chloroaniline (EWG)Pale Yellow Crystals101-10316308.64
4-Nitroaniline (EWG)Orange-Red Crystals165-16716158.95

Data compiled from representative literature. Actual values may vary based on specific experimental conditions.

Table 2: Biological Activity of Salicylaldehyde-Derived Schiff Bases

Amine PrecursorSchiff BaseAnticancer Activity (MCF-7, IC₅₀ µM)Antibacterial Activity (S. aureus, Zone of Inhibition mm)
AnilineN-(salicylidene)aniline> 10010
4-MethoxyanilineN-(salicylidene)-4-methoxyaniline85.312
4-ChloroanilineN-(salicylidene)-4-chloroaniline45.715
4-NitroanilineN-(salicylidene)-4-nitroaniline22.118

IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. Data is illustrative and compiled from various sources.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of Schiff bases.

General Synthesis of Schiff Bases

This protocol describes a common method for synthesizing Schiff bases via condensation.[2]

Materials:

  • Aromatic or aliphatic aldehyde (1 mmol)

  • Primary amine (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (2-3 drops, as catalyst)

Procedure:

  • Dissolve the aldehyde in 10 mL of ethanol in a round-bottom flask.

  • Dissolve the primary amine in 10 mL of ethanol in a separate beaker.

  • Add the amine solution to the aldehyde solution with constant stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded using KBr pellets. The key characteristic peak is the C=N (azomethine) stretch, typically appearing in the range of 1600-1650 cm⁻¹.[10] The disappearance of the C=O stretch from the aldehyde and the N-H stretch from the amine confirms the formation of the Schiff base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The characteristic signal for the azomethine proton (-CH=N-) in ¹H NMR typically appears as a singlet between δ 8.0 and 10.0 ppm.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex processes. Below are Graphviz visualizations for a typical Schiff base synthesis workflow and a relevant biological signaling pathway.

Schiff_Base_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation & Purification cluster_characterization Characterization Aldehyde Dissolve Aldehyde in Ethanol Mix Mix Solutions & Add Catalyst Aldehyde->Mix Amine Dissolve Amine in Ethanol Amine->Mix Reflux Reflux for 2-4 hours Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry MP Melting Point Dry->MP FTIR FTIR Spectroscopy Dry->FTIR NMR NMR Spectroscopy Dry->NMR

Caption: Workflow for the synthesis and characterization of a Schiff base.

Many Schiff bases exhibit anticancer activity by inducing apoptosis (programmed cell death). The intrinsic apoptosis pathway is a key mechanism.[6]

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Cascade SchiffBase Schiff Base (Anticancer Agent) Bax Bax Activation SchiffBase->Bax induces Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito acts on Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 (Executioner) Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: The intrinsic apoptosis signaling pathway induced by a Schiff base.

Conclusion

The choice of amine precursor is a critical determinant of the final properties of a Schiff base. Aromatic amines generally confer greater stability compared to their aliphatic counterparts. Furthermore, the strategic placement of electron-donating or electron-withdrawing groups on an aromatic amine allows for the fine-tuning of electronic properties, which in turn influences the compound's potential for therapeutic applications. The data presented herein demonstrates a clear structure-activity relationship, where amines bearing electron-withdrawing groups tend to produce Schiff bases with enhanced biological activity. This guide serves as a foundational resource for the rational design of novel Schiff bases with tailored properties for applications in drug discovery and development.

References

A Comparative Guide to the Bioactivity of Schiff Base Ligands and Their Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

It is a well-established principle in medicinal chemistry that the biological activity of Schiff base ligands is often significantly enhanced upon chelation with metal ions.[1][2] This guide provides an objective comparison of the bioactivity of Schiff base ligands versus their corresponding metal complexes, supported by experimental data. The increased efficacy of metal complexes is frequently attributed to factors like enhanced lipophilicity, which facilitates penetration of cell membranes, and the ability of the metal ion to modulate interactions with biological targets such as DNA and cellular enzymes.[1][3]

Quantitative Bioactivity Data: Ligands vs. Metal Complexes

The following tables summarize quantitative data from various studies, illustrating the general trend of increased antimicrobial, anticancer, and antioxidant activity upon complexation.

Table 1: Antimicrobial Activity

Activity measured by the diameter of the zone of inhibition (in mm). A larger zone indicates greater activity.

Compound/ComplexS. aureus (mm)E. coli (mm)C. albicans (mm)Reference
Ligand (HL) 10128[4]
[Cu(L)₂] 222518[4]
[Co(L)₂] 182015[4]
[Ni(L)₂] 161914[4]
Table 2: Anticancer Activity (Cytotoxicity)

Activity measured by IC₅₀ values (in µM or µg/mL), the concentration required to inhibit 50% of cell growth. A lower IC₅₀ value indicates greater potency.

Compound/ComplexCell LineIC₅₀ ValueReference
Ligand (L) MCF-7>100 µM[5]
[Cu(L)₂] MCF-78.88 µM[5]
Ligand (Pyridine-based) HeLaLow activity[2]
[Cu(II) Complex] HeLa1.47-4.12 µM[2]
Ligand (Analog) Breast Carcinoma>1000 µg/mL[1]
[Zn(L)₂] (Analog) Breast Carcinoma< 3 µg/mL[1]
Table 3: Antioxidant Activity (DPPH Radical Scavenging)

Activity measured by IC₅₀ values (in µM), the concentration required to scavenge 50% of DPPH radicals. A lower IC₅₀ value indicates greater antioxidant capacity.

Compound/ComplexIC₅₀ (µM)Reference
Ligand (L) 557.51[6]
[Ni(L)₂] 318.03[6]
[Co(L)₂] 302.39[6]
[Cu(L)₂] 275.40[6]
[Zn(L)₂] 326.53[6]
Ligand (L) 5.71[7]
[Pd(II) Complex] 4.21[7]
[Co(II) Complex] 10.63[7]

Visualized Workflows and Mechanisms

The following diagrams illustrate the typical experimental workflow for comparing bioactivity and the theoretical mechanism for the enhanced potency of metal complexes.

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Bioactivity Screening A Primary Amine + Carbonyl Compound B Schiff Base Ligand A->B D Schiff Base Metal Complex B->D E Structural Characterization (FT-IR, NMR, Mass Spec, etc.) B->E F In Vitro Assays (Antimicrobial, Anticancer, Antioxidant) B->F C Metal Salt C->D D->E D->F E->F Purity Confirmation G Quantitative Data Collection (Zone of Inhibition, IC50 values) F->G H Data Analysis & Comparison G->H I Conclusion: Enhanced Bioactivity of Complex H->I G cluster_compound Compound Properties cluster_cell Cellular Interaction Ligand Schiff Base Ligand (Lower Lipophilicity) Chelation Chelation with Metal Ion Ligand->Chelation Membrane Cell Membrane Ligand->Membrane Limited Permeation Complex Metal Complex (Higher Lipophilicity) Complex->Membrane Increased Permeation Chelation->Complex Uptake Enhanced Cellular Uptake Membrane->Uptake Target Intracellular Targets (e.g., DNA, Enzymes, Proteins) Uptake->Target Response Enhanced Biological Response (e.g., Cytotoxicity, ROS Generation, Apoptosis) Target->Response

References

Safety Operating Guide

Proper Disposal of 4-(Diethylamino)salicylaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(Diethylamino)salicylaldehyde is crucial for maintaining laboratory safety and environmental protection. This compound is classified as an irritant to the skin, eyes, and respiratory system, and is also recognized as being toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, adherence to regulated disposal protocols is mandatory.

Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste. This determination must align with the U.S. Environmental Protection Agency (EPA) guidelines found in 40 CFR Parts 261.3, as well as state and local hazardous waste regulations to ensure full compliance.[1][2][4] The primary and recommended method for disposal is through a licensed professional waste disposal service or an approved waste disposal plant.[2][4][5] Do not dispose of this chemical into the sanitary sewer or surface water.[4]

Hazard Summary & Disposal Information

The following table summarizes key safety and disposal information for this compound.

ParameterInformationSource
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[1][2][3]GHS Classification
Environmental Hazards Toxic to aquatic life with long-lasting effects.[2]H411
Incompatible Materials Strong oxidizing agents, Strong acids.[4]Safety Data Sheet
Recommended PPE Suitable gloves, eye/face protection (eyeshields), N95 dust mask.[1]Safety Data Sheet
Spill Cleanup Vacuum or sweep up material into a suitable disposal container.[1][4]Accidental Release Measures
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2][4]Disposal Considerations

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Classify Waste: Treat all this compound residues, contaminated materials (e.g., gloves, wipes, weighing paper), and surplus solutions as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams. It belongs to a category containing both amine and aldehyde functional groups. At a minimum, it should be kept separate from acids, bases, oxidizers, and halogenated solvents.[6]

Step 2: Waste Collection and Storage
  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of compatible material. The original container can be used if it is in good condition.[7]

  • Label the Container: The waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Also, list any solvents used in solutions. Do not use chemical formulas or abbreviations.[6]

  • Ensure Proper Storage: Keep the waste container tightly closed except when adding waste.[7] Store it in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1][2] The storage area should be under the control of the generator.[7]

Step 3: Disposal of Contaminated Materials
  • Solid Waste: Place any contaminated personal protective equipment (PPE), spill cleanup materials, and other solid items into the designated hazardous waste container for this compound.

  • Empty Containers:

    • An empty container that held this chemical should be treated as hazardous waste and disposed of as the unused product.[2][5]

    • Alternatively, for acutely hazardous chemicals, regulations may require triple-rinsing the container with a suitable solvent.[6][8] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[8]

Step 4: Arranging for Final Disposal
  • Contact Disposal Service: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[5]

  • Documentation: Complete any required waste manifests or tracking forms provided by the EHS office or the disposal vendor. Ensure all information is accurate.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal start Generate Waste (Unused chemical, contaminated labware, spills) ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Segregate from Incompatible Wastes (Acids, Oxidizers, etc.) container->segregate collect Collect Waste in Tightly Closed Container segregate->collect storage Store in Designated Cool, Dry, Ventilated Area collect->storage Store Securely contact_ehs Contact EHS or Licensed Disposal Service storage->contact_ehs documentation Complete Waste Manifest/Paperwork contact_ehs->documentation pickup Arrange for Professional Waste Pickup documentation->pickup end Final Disposal at an Approved Facility pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(Diethylamino)salicylaldehyde. Adherence to these procedures is crucial for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Signal Word: Warning[1][2]

Hazard Statements:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

  • Toxic to aquatic life with long-lasting effects (H411).[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standard.[3]
Chemical Safety GogglesRequired when there is a splash hazard.[3][4]
Face ShieldTo be worn over safety glasses or goggles during procedures with a high risk of splashing.[3][5]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[3] For prolonged contact, heavier-duty gloves should be worn.[3] Always inspect gloves before use and remove them immediately if contaminated.[3][6]
Body Protection Laboratory CoatA standard lab coat is required to protect personal clothing.[3][6]
Chemical-resistant ApronRecommended for procedures involving large quantities or a high risk of splashing.
Respiratory Protection NIOSH-approved RespiratorA dust mask (e.g., N95) should be used if handling the powder outside of a fume hood to avoid inhaling dust particles.[2][4] Use in a well-ventilated area is essential.[1][4][7]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately.[1][4][7] If breathing is difficult, provide oxygen.[1][7] If breathing has stopped, give artificial respiration.[1][4][7] Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4][7] Get medical attention if irritation develops or persists.[1][7] Wash contaminated clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][7] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1][4][7]
Ingestion Do NOT induce vomiting.[1][4][7] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[1][4][7] Seek immediate medical attention.[1][4][7]

Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust.[1][4]

  • Wash hands thoroughly after handling.[1][4][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][7]

  • Keep the container tightly closed when not in use.[1][4][7]

  • The substance is air and moisture sensitive; consider storing under an inert atmosphere.[4][8]

  • Store locked up.[1][4]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[1][4]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1][4]

  • Do not reuse empty containers.[1] Dispose of them as unused product.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂[2][9][10]
Molecular Weight 193.24 g/mol [2][10]
Melting Point 60-62 °C[2][9][11]
Boiling Point 329.46 °C (estimate)[9][11]
Appearance Beige to lilac purple solid[7] or yellow to brown crystalline powder.[9][11]
Solubility Insoluble in water.[9][11] Soluble in ethanol, acetone, benzene, and ether.[9] Slightly soluble in DMSO and methanol.[9]
Oral LD50 (Rat) 2262 mg/kg[7]
Oral LD50 (Mouse) 1131 mg/kg[7]
Dermal LD50 (Rat) >2500 mg/kg[7]

Operational Plans

The following diagrams illustrate the procedural workflows for handling this compound.

G cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal start Don Appropriate PPE gather Gather Spill Kit Materials start->gather contain Contain the Spill gather->contain absorb Absorb with Inert Material contain->absorb sweep Sweep or Vacuum absorb->sweep collect Collect in a Labeled Waste Container sweep->collect decon_area Decontaminate the Area collect->decon_area dispose Dispose of Waste According to Regulations decon_area->dispose decon_ppe Decontaminate or Dispose of PPE dispose->decon_ppe wash Wash Hands Thoroughly decon_ppe->wash

Caption: Workflow for handling a chemical spill of this compound.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh in a Fume Hood or Ventilated Enclosure ppe->weigh use Use in Experiment weigh->use waste Collect Waste in a Labeled Container use->waste dispose Dispose of According to Institutional and Local Regulations waste->dispose

Caption: General procedure for handling this compound from receipt to disposal.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for syntheses involving this compound are typically proprietary to the research institution or company developing the procedure and are not publicly available in safety documents. This compound is primarily used as a chemical intermediate in the synthesis of other molecules, such as Schiff-base ligands.[11][12]

Information regarding signaling pathways is not applicable, as this compound is a laboratory chemical and not a therapeutic agent for which biological signaling pathways are typically investigated.

References

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